molecular formula C12H14O3 B1274541 3-Allyl-4,5-dimethoxy-benzaldehyde CAS No. 67483-49-2

3-Allyl-4,5-dimethoxy-benzaldehyde

Cat. No.: B1274541
CAS No.: 67483-49-2
M. Wt: 206.24 g/mol
InChI Key: FBLUJEZNJVZMKK-UHFFFAOYSA-N
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Description

3-Allyl-4,5-dimethoxy-benzaldehyde is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLUJEZNJVZMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389767
Record name 3-Allyl-4,5-dimethoxy-benzaldehyde
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67483-49-2
Record name Benzaldehyde, 3,4-dimethoxy-5-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67483-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Allyl-4,5-dimethoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde from Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a viable multi-step synthetic pathway for the transformation of eugenol, a readily available natural product, into 3-Allyl-4,5-dimethoxy-benzaldehyde. This target molecule holds potential as a versatile building block in the synthesis of complex molecular scaffolds and pharmaceutical intermediates. The described synthesis is a multi-stage process involving key transformations such as alkene isomerization, oxidative cleavage, aromatic substitution, and Claisen rearrangement. This document offers detailed experimental protocols for each critical step, presents quantitative data in structured tables for clarity, and includes graphical representations of the synthetic pathway and experimental workflows to aid in comprehension and replication.

Introduction

Eugenol (4-allyl-2-methoxyphenol) is the primary constituent of clove oil and serves as a valuable and renewable starting material for the synthesis of various fine chemicals and pharmaceuticals.[1] Its inherent chemical functionalities—a phenolic hydroxyl group, a methoxy group, and an allyl side chain—offer multiple reaction sites for chemical modification.[2] The target molecule, this compound, requires significant alteration of eugenol's original structure, including rearrangement of the aromatic substitution pattern. The synthetic strategy outlined herein proceeds through the conversion of eugenol to vanillin, which is then elaborated to the desired product. This pathway is designed to utilize well-established and high-yielding chemical reactions, making it a practical approach for laboratory-scale synthesis.

Overall Synthetic Pathway

The transformation of eugenol to this compound is accomplished via a nine-step synthetic sequence. The pathway begins with the conversion of eugenol into the key intermediate, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). This intermediate is then allylated, subjected to a Claisen rearrangement to correctly position the allyl group, and finally methylated to yield the target compound.

G Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization Vanillin Vanillin Isoeugenol->Vanillin Oxidative Cleavage Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Bromination Syringaldehyde Syringaldehyde Bromovanillin->Syringaldehyde Methoxylation AllylSyringaldehyde 4-(Allyloxy)-3,5-dimethoxybenzaldehyde Syringaldehyde->AllylSyringaldehyde Allylation Rearranged 3-Allyl-4-hydroxy-5-methoxybenzaldehyde AllylSyringaldehyde->Rearranged Claisen Rearrangement Target This compound Rearranged->Target Methylation

Figure 1: Overall synthetic pathway from Eugenol to the target benzaldehyde.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for each major transformation in the synthetic sequence. All quantitative data, including reaction conditions and yields, are summarized in tables for easy reference.

Stage 1: Synthesis of Vanillin from Eugenol

The initial stage involves the conversion of eugenol to vanillin in two steps: isomerization of the allyl group to a propenyl group (forming isoeugenol), followed by oxidative cleavage of the propenyl double bond.

Step 1: Isomerization of Eugenol to Isoeugenol

The isomerization of the terminal allyl double bond of eugenol to the more stable internal propenyl double bond of isoeugenol is a critical first step. While this can be achieved with strong bases, catalytic methods using transition metals offer higher efficiency and selectivity. Ruthenium complexes, such as RuCl₂(PPh₃)₃, have proven to be highly effective catalysts for this transformation.

Table 1: Isomerization of Eugenol with RuCl₂(PPh₃)₃ Catalyst

Solvent Temperature (°C) Time (h) Conversion (%) Selectivity for trans-isoeugenol (%)
Ethanol Reflux 3 99.8 95.6
iso-Propanol Reflux 3 99.8 95.2
n-Butanol Reflux 3 99.5 92.2

| Toluene | Reflux | 3 | 97.5 | - |

Data sourced from reference.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve eugenol (1 equivalent) in ethanol.

  • Add the RuCl₂(PPh₃)₃ catalyst (typically 0.1-1 mol%).

  • Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude isoeugenol can be purified by vacuum distillation or used directly in the next step.

Step 2: Oxidative Cleavage of Isoeugenol to Vanillin

The propenyl group of isoeugenol is cleaved to yield the aldehyde functionality of vanillin. Ozonolysis is a classic and effective method for this transformation.[3]

Experimental Protocol:

  • Dissolve isoeugenol (1 equivalent) in a suitable solvent, such as a mixture of methanol and dichloromethane, and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as zinc dust or dimethyl sulfide (reductive work-up), to quench the ozonide intermediate.[4]

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Filter off any solids and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude vanillin.

  • Purify the product by recrystallization or column chromatography.

Stage 2: Synthesis of Syringaldehyde from Vanillin

Vanillin is converted to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) via a two-step bromination and methoxylation sequence. This route is efficient and provides the necessary 3,5-dimethoxy substitution pattern for the subsequent steps.[5]

Table 2: Synthesis of Syringaldehyde from Vanillin

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Bromination Br₂ Acetic Acid Room Temp. 1 95

| Methoxylation | NaOMe, CuCl₂ | Methanol/DMF | 100 | 1 | 83 |

Data sourced from reference[5].

Experimental Protocol: 5-Bromovanillin Synthesis

  • Dissolve vanillin (1 equivalent) in glacial acetic acid.

  • Slowly add bromine (1.1 equivalents) to the solution with stirring at room temperature.

  • Stir the mixture for 1 hour.

  • Dilute the reaction mixture with ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-bromovanillin.[5]

Experimental Protocol: Syringaldehyde Synthesis

  • Prepare sodium methoxide by dissolving freshly cut sodium metal in dry methanol. Distill off a portion of the methanol to ensure anhydrous conditions.

  • Add 5-bromovanillin (1 equivalent), anhydrous copper(II) chloride (0.4 equivalents), and dimethylformamide (DMF) to the sodium methoxide solution.[5]

  • Heat the mixture to 100 °C for 1 hour, distilling off methanol during the reaction.

  • Cool the mixture, dilute with water, and acidify with HCl.

  • Extract the product with ethyl acetate, wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to yield crude syringaldehyde.[5]

  • Purify by recrystallization.

Stage 3: Synthesis of this compound

The final stage involves the introduction of the allyl group and its rearrangement to the correct position, followed by a final methylation.

G cluster_0 Allylation cluster_1 Claisen Rearrangement cluster_2 Methylation Syringaldehyde Syringaldehyde Reagents1 Allyl Bromide, K₂CO₃, Acetone Syringaldehyde->Reagents1 AllylSyringaldehyde 4-(Allyloxy)-3,5-dimethoxybenzaldehyde Reagents1->AllylSyringaldehyde Reagents2 NMP, 200 °C AllylSyringaldehyde->Reagents2 Rearranged 3-Allyl-4-hydroxy-5-methoxybenzaldehyde Reagents2->Rearranged Reagents3 Dimethyl Sulfate, NaOH, CH₂Cl₂ Rearranged->Reagents3 Target Final Product Reagents3->Target

Figure 2: Experimental workflow for the final stage of the synthesis.

Step 7: Allylation of Syringaldehyde

The free phenolic hydroxyl group of syringaldehyde is etherified with allyl bromide in a standard Williamson ether synthesis.

Experimental Protocol:

  • In a round-bottom flask, suspend syringaldehyde (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in dry acetone.

  • Add allyl bromide (1.2 equivalents) and heat the mixture to reflux for 8-12 hours.[6]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in ether or ethyl acetate, wash with 10% NaOH solution and then water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(allyloxy)-3,5-dimethoxybenzaldehyde, which can be purified by column chromatography if necessary.

Step 8: Claisen Rearrangement

This is the key step to install the allyl group at the C-3 position. The reaction involves heating the allyl ether intermediate in a high-boiling solvent.[7]

Table 3: Claisen Rearrangement and Final Methylation

Step Key Reagents Solvent Temperature (°C) Time (h) Yield (%)
Claisen Rearrangement - NMP 200 3 ~92

| Methylation | (CH₃)₂SO₄, NaOH | CH₂Cl₂/H₂O | Room Temp. | 16 | ~96 |

Yields are estimated based on similar reactions.[5][7]

Experimental Protocol:

  • Dissolve 4-(allyloxy)-3,5-dimethoxybenzaldehyde (1 equivalent) in N-methylpyrrolidone (NMP).

  • Heat the solution to 200 °C under a nitrogen atmosphere for 3 hours.[7]

  • Cool the reaction mixture, dilute with water, and extract the product with dichloromethane.

  • Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography to obtain 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[7]

Step 9: Methylation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

The final step is the methylation of the newly formed phenolic hydroxyl group to yield the target molecule. A phase-transfer catalysis method is effective for this transformation.[5]

Experimental Protocol:

  • Vigorously stir a mixture of 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent), sodium hydroxide (2.5 equivalents), dimethyl sulfate (1.5 equivalents), and a phase-transfer catalyst (e.g., Adogen 464) in a biphasic system of dichloromethane and water.[5]

  • Continue stirring at room temperature for 16 hours.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash thoroughly with aqueous ammonium hydroxide, then with water.

  • Dry the solution with magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the final product, this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Conclusion

This technical guide details a robust and logical synthetic route for the preparation of this compound starting from eugenol. By leveraging a series of well-documented chemical transformations, including isomerization, oxidative cleavage, electrophilic aromatic substitution, and a key Claisen rearrangement, the target compound can be synthesized in a predictable manner. The provided protocols and tabulated data offer a solid foundation for researchers to replicate and potentially optimize this synthesis for applications in drug discovery and materials science. This work underscores the utility of eugenol as a versatile, bio-based platform chemical for accessing complex and valuable aromatic compounds.

References

A Technical Guide to 3-Allyl-4,5-dimethoxy-benzaldehyde: Physicochemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential biological activities of 3-Allyl-4,5-dimethoxy-benzaldehyde (CAS No. 67483-49-2). Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally related analogs to provide a thorough and practical resource for researchers.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₁₂H₁₄O₃.[1] Its structure, featuring an allyl group and two methoxy groups on the benzaldehyde core, suggests its potential as a versatile intermediate in organic synthesis.[1]

Properties of this compound
PropertyValueSource(s)
CAS Number 67483-49-2[2][3][4]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 35-38 °C[1]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.[1]
Comparative Physicochemical Data of Structurally Related Compounds

To provide a broader context, the following table compares the physicochemical properties of this compound with some of its structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,4,5-Trimethoxybenzaldehyde C₁₀H₁₂O₄196.2073337.6
3,4-Dimethoxybenzaldehyde (Veratraldehyde) C₉H₁₀O₃166.1740-43281
3,5-Dimethoxybenzaldehyde C₉H₁₀O₃166.1745-48151 / 16 mmHg
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde C₁₃H₁₆O₃220.26--

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be designed starting from the readily available 3,4,5-trimethoxybenzaldehyde. The proposed synthesis involves a selective demethylation, followed by a Williamson ether synthesis to introduce the allyl group.

Proposed Synthetic Workflow

SynthesisWorkflow Start 3,4,5-Trimethoxybenzaldehyde Step1 Selective Demethylation (e.g., BBr3 or L-selectride) Start->Step1 Intermediate1 3-Hydroxy-4,5-dimethoxybenzaldehyde Step1->Intermediate1 Step2 Williamson Ether Synthesis (Allyl bromide, K2CO3, Acetone) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Selective Demethylation of 3,4,5-Trimethoxybenzaldehyde

  • Objective: To selectively remove the methyl group at the 3-position to yield 3-hydroxy-4,5-dimethoxybenzaldehyde.

  • Materials: 3,4,5-trimethoxybenzaldehyde, a selective demethylating agent (e.g., boron tribromide or L-selectride), anhydrous dichloromethane (DCM), and appropriate workup reagents (e.g., methanol, water, hydrochloric acid).

  • Procedure:

    • Dissolve 3,4,5-trimethoxybenzaldehyde in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reagent).

    • Slowly add one equivalent of the demethylating agent.

    • Allow the reaction to stir at low temperature and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol, followed by water or dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis to form this compound

  • Objective: To introduce the allyl group via O-allylation of the phenolic hydroxyl group.

  • Materials: 3-hydroxy-4,5-dimethoxybenzaldehyde, allyl bromide, potassium carbonate (K₂CO₃), and acetone.

  • Procedure:

    • To a solution of 3-hydroxy-4,5-dimethoxybenzaldehyde in acetone, add an excess of anhydrous potassium carbonate.

    • Add a slight excess (1.1-1.2 equivalents) of allyl bromide to the suspension.

    • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) and monitor its progress by TLC.

    • Once the starting material is consumed, filter off the potassium carbonate.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

    • If necessary, purify the final product by column chromatography or distillation under reduced pressure.

Potential Biological Activities and Experimental Protocols

While direct biological studies on this compound are not widely reported, its structural similarity to other bioactive benzaldehyde derivatives, such as eugenol and vanillin, suggests potential antioxidant and anti-inflammatory properties. The following are standard protocols to evaluate these potential activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution using a spectrophotometer at approximately 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Signaling Pathway:

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Inhibition Inhibition->NFkB Compound 3-Allyl-4,5-dimethoxy- benzaldehyde (Test Compound) Compound->Inhibition

Caption: Simplified LPS-induced nitric oxide production pathway.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

    • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity.

Conclusion

This compound is a compound with interesting structural features that make it a valuable target for synthesis and biological evaluation. This guide provides a foundational resource for researchers by consolidating available physicochemical data, proposing a detailed synthetic pathway, and outlining standard experimental protocols for assessing its potential antioxidant and anti-inflammatory activities. Further experimental validation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Allyl-4,5-dimethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyl-4,5-dimethoxy-benzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. Accurate structural elucidation is paramount for its use in these fields, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectral data for this compound, based on established principles of NMR spectroscopy and comparative analysis with similar molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are derived from the analysis of related compounds, including various substituted benzaldehydes. The numbering convention used for the assignments corresponds to the molecular structure diagram provided in a subsequent section.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85Singlet (s)1HH-7 (Aldehyde)
~7.05Singlet (s)1HH-6
~6.95Singlet (s)1HH-2
~5.90-6.05Multiplet (m)1HH-9
~5.05-5.15Multiplet (m)2HH-10
~3.90Singlet (s)3HH-12 (OCH₃)
~3.85Singlet (s)3HH-13 (OCH₃)
~3.40Doublet (d)2HH-8

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~191.5C-7 (Aldehyde)
~153.0C-4
~148.0C-5
~137.0C-9
~132.0C-1
~129.0C-3
~116.0C-10
~112.0C-6
~108.0C-2
~56.5C-12 (OCH₃)
~56.0C-13 (OCH₃)
~34.0C-8

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR data assignment.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation DataAcquisition Data Acquisition SamplePrep->DataAcquisition Insert sample DataProcessing Data Processing DataAcquisition->DataProcessing Generate FID SpectralAnalysis Spectral Analysis DataProcessing->SpectralAnalysis Generate Spectrum StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation Interpret Data

Mass Spectrometry Analysis of 3-Allyl-4,5-dimethoxy-benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Allyl-4,5-dimethoxy-benzaldehyde (Molecular Weight: 206.24 g/mol ). Due to the absence of direct experimental mass spectra in publicly available literature, this document presents a predictive analysis based on established fragmentation principles of aromatic aldehydes, methoxybenzenes, and allyl-substituted aromatic compounds. The information herein is intended to serve as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Electron Ionization (EI) Mass Spectrum

Under typical Gas Chromatography-Mass Spectrometry (GC-MS) conditions utilizing electron ionization (EI) at 70 eV, this compound is expected to produce a characteristic fragmentation pattern. The primary ionization event involves the removal of an electron to form the molecular ion ([M]+•) at a mass-to-charge ratio (m/z) of 206. Subsequent fragmentation is dictated by the molecule's functional groups: the aldehyde, the two methoxy groups, and the allyl substituent on the aromatic ring.

The predicted major fragment ions, their proposed structures, and plausible relative abundances are summarized in the table below. The fragmentation pathways are driven by the formation of stable carbocations, often involving resonance stabilization from the aromatic ring.

Table 1: Predicted Mass Spectrometry Data (EI-MS)
m/z (Predicted)Proposed Ion StructureFragmentation PathwayPredicted Relative Abundance (%)
206[C₁₂H₁₄O₃]+•Molecular Ion (M+•)65
205[C₁₂H₁₃O₃]+[M - H]+ (Loss of aldehydic H•)95
191[C₁₁H₁₁O₃]+[M - CH₃]+ (Loss of methyl radical from a methoxy group)100
177[C₁₁H₁₃O₂]+[M - CHO]+ (Loss of formyl radical)30
163[C₁₀H₇O₃]+[M - CH₃ - CO]+ (Loss of CO from m/z 191)45
165[C₉H₉O₃]+[M - C₃H₅]+ (Loss of allyl radical)20
152[C₉H₈O₂]+•[M - C₃H₅ - H - CO]+• (Complex rearrangement)15
77[C₆H₅]+Phenyl Cation (from extensive fragmentation of the ring)10

Key Fragmentation Pathways

The fragmentation of this compound is initiated from the molecular ion (m/z 206). The most probable fragmentations involve the loss of small, stable neutral radicals or molecules, leading to the formation of resonance-stabilized cations.

  • α-Cleavage: The loss of a hydrogen radical from the aldehyde group is a characteristic fragmentation for aromatic aldehydes, leading to a highly stable acylium ion at m/z 205 ([M-H]⁺).[1][2]

  • Loss of a Methyl Radical: Cleavage of a C-O bond in one of the methoxy groups results in the loss of a methyl radical (•CH₃), yielding the base peak at m/z 191 . This ion is significantly stabilized by resonance.

  • Decarbonylation: The fragment ion at m/z 191 can subsequently lose a molecule of carbon monoxide (CO) to form the ion at m/z 163 .

  • Loss of the Formyl Radical: Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of the formyl radical (•CHO), producing an ion at m/z 177 .[2]

  • Loss of the Allyl Group: Cleavage of the bond connecting the allyl group to the benzene ring results in the loss of an allyl radical (•C₃H₅), giving rise to a fragment at m/z 165 .

The predicted fragmentation cascade is visualized in the diagram below.

G M Molecular Ion [C12H14O3]+• m/z 206 F205 [M-H]+ m/z 205 M->F205 - H• F191 [M-CH3]+ m/z 191 (Base Peak) M->F191 - •CH3 F177 [M-CHO]+ m/z 177 M->F177 - •CHO F165 [M-C3H5]+ m/z 165 M->F165 - •C3H5 F163 [M-CH3-CO]+ m/z 163 F191->F163 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Parameters should be optimized based on the specific instrumentation available.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

3.2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Injector: Split/Splitless inlet.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (or split 10:1, depending on concentration).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

3.3. Data Analysis

  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

  • Mass Spectrum: Extract the mass spectrum from the apex of the target peak.

  • Interpretation: Compare the experimental mass spectrum with the predicted fragmentation data (Table 1) and pathway (Section 2).

  • Library Search: Perform a search against a commercial mass spectral library (e.g., NIST, Wiley) to identify or confirm the compound, though a perfect match may not be available for this specific molecule.

The general workflow for this analytical process is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve in Solvent Prep2 Dilute to Working Conc. Prep1->Prep2 Prep3 Filter Sample Prep2->Prep3 GC_Inject GC Injection Prep3->GC_Inject Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis (Quadrupole) MS_Ionize->MS_Analyze Data_Acq Data Acquisition (TIC & Spectra) MS_Analyze->Data_Acq Detect Data_Int Spectral Interpretation Data_Acq->Data_Int Data_Rep Reporting Data_Int->Data_Rep

Caption: General experimental workflow for GC-MS analysis.

References

Solubility Profile of 3-Allyl-4,5-dimethoxy-benzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyl-4,5-dimethoxy-benzaldehyde is a substituted aromatic aldehyde with potential applications in the pharmaceutical, fragrance, and agrochemical industries. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, comparative solubility of structurally similar compounds, and detailed experimental protocols for quantitative solubility determination.

Predicted Physicochemical Properties and Qualitative Solubility

Direct experimental data on the quantitative solubility of this compound is not extensively available in public literature. However, based on its molecular structure, its solubility characteristics can be predicted. The key structural features influencing its solubility are:

  • Aromatic Ring: The benzene ring is a nonpolar moiety that contributes to the compound's hydrophobicity.

  • Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor, imparting some degree of polarity.

  • Methoxy Groups (-OCH₃): These ether linkages are polar, but the lone pairs on the oxygen atoms are somewhat sterically hindered. The alkyl portions are nonpolar.

  • Allyl Group (-CH₂CH=CH₂): This nonpolar hydrocarbon chain increases the lipophilicity of the molecule.

Based on these features, this compound is predicted to have limited aqueous solubility and good solubility in a range of organic solvents.[1] Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol, ether, and chloroform.[2]

Comparative Solubility of Structurally Related Compounds

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the solubility data for structurally analogous compounds.

CompoundSolventTemperature (°C)Solubility
Benzaldehyde EthanolRoom Temp.Miscible[3]
Diethyl EtherRoom Temp.Highly Soluble[4]
ChloroformRoom Temp.Highly Soluble[4]
Water256,950 mg/L[3]
Vanillin (4-hydroxy-3-methoxybenzaldehyde) Ethanol (95%)201 in 2 parts solvent[5]
Ether20Soluble[5]
Chloroform20Soluble[5]
Water2511,020 mg/L[6]
3,4-Dimethoxybenzaldehyde (Veratraldehyde) Ethanol-Freely Soluble[7]
Diethyl Ether-Freely Soluble[7]
WaterHotSoluble[7]
WaterColdInsoluble[8]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the empirical determination of the solubility of this compound in various organic solvents. This protocol is based on the static gravimetric method, a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for high-precision analysis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is completely removed, reweigh the vial containing the solid residue.

    • The mass of the dissolved solute can be determined by subtracting the initial weight of the empty vial from the final weight.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

    • Solubility (g/L) = (Mass of solute in g / Volume of solvent in L)

  • High-Precision Analysis (Optional):

    • For higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a validated HPLC method.[1]

    • This involves creating a calibration curve with standard solutions of known concentrations of this compound.

Experimental Workflow

G Workflow for Quantitative Solubility Determination A Add excess solute to solvent in a sealed vial B Equilibrate in a thermostatic shaker at constant temperature A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Gravimetric Analysis D->E H HPLC Analysis (Optional) D->H F Evaporate solvent E->F G Weigh residue F->G K Calculate Solubility G->K I Inject filtered sample into HPLC H->I J Determine concentration from calibration curve I->J J->K

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

An In-Depth Technical Guide to the Claisen Rearrangement for the Synthesis of Allylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction that has become an indispensable tool in organic synthesis for the formation of carbon-carbon bonds. Specifically, the aromatic Claisen rearrangement of allyl aryl ethers provides a direct route to ortho-allylphenols, which are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the Claisen rearrangement in the synthesis of allylphenols, with a focus on providing actionable data and methodologies for professionals in the field of drug development.

Core Principles of the Aromatic Claisen Rearrangement

The aromatic Claisen rearrangement is an intramolecular, concerted pericyclic reaction involving the thermal or Lewis acid-catalyzed rearrangement of an allyl phenyl ether to an ortho-allylphenol.[1][2][3] The reaction proceeds through a cyclic, six-membered transition state, leading to a dienone intermediate which then tautomerizes to the more stable aromatic phenol.[4]

Reaction Mechanism

The accepted mechanism involves a concerted[1][1]-sigmatropic shift where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This process involves the simultaneous breaking of the O-C bond of the ether and the formation of a new C-C bond at the ortho position.[4] The initial product is a non-aromatic cyclohexadienone, which rapidly undergoes enolization to restore aromaticity and yield the final ortho-allylphenol product.[4]

If both ortho positions on the aromatic ring are substituted, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position.[3]

Regioselectivity

The regioselectivity of the Claisen rearrangement of meta-substituted allyl aryl ethers is influenced by the electronic nature of the substituent. Generally, electron-donating groups favor migration to the position further from the meta-substituent, while electron-withdrawing groups direct the migration towards the meta-substituent.[3][5]

Experimental Protocols

Synthesis of Allyl Phenyl Ether (Starting Material)

The starting material for the Claisen rearrangement, allyl phenyl ether, is typically synthesized via the Williamson ether synthesis.

Materials:

  • Phenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or Dimethoxyethane (DME) as solvent

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the mixture and add allyl bromide (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 8-16 hours, monitoring the reaction progress by TLC.[6][7][8]

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl phenyl ether.

  • Purify the product by vacuum distillation.[7]

Thermal Claisen Rearrangement

This is the classic method for inducing the Claisen rearrangement.

Materials:

  • Allyl aryl ether

  • High-boiling point solvent (e.g., N,N-diethylaniline, 1,2-dichlorobenzene, or propylene carbonate) or neat (solvent-free)

Procedure:

  • Place the allyl aryl ether (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • If using a solvent, add the high-boiling point solvent. For a solvent-free reaction, proceed with the neat ether.

  • Heat the reaction mixture to a high temperature (typically 180-250 °C) under a nitrogen atmosphere.[2][4]

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to over 40 hours depending on the substrate and temperature.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, it can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired allylphenol.[3]

Microwave-Assisted Claisen Rearrangement

Microwave irradiation can significantly accelerate the Claisen rearrangement, often leading to higher yields and shorter reaction times.[10][11]

Materials:

  • Allyl aryl ether

  • Microwave-safe reaction vessel

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)) or solvent-free

Procedure:

  • Place the allyl aryl ether (1.0 eq) and a suitable solvent (if any) into a microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 220-300 °C) for a specified time (typically in the range of minutes to a few hours).[12]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described for the thermal rearrangement and purify the product by column chromatography.

Lewis Acid-Catalyzed Claisen Rearrangement

Lewis acids can catalyze the Claisen rearrangement at significantly lower temperatures than the thermal method.[13]

Materials:

  • Allyl aryl ether

  • Lewis acid (e.g., BCl₃, AlCl₃, TiCl₄, Cu(OTf)₂)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Dissolve the allyl aryl ether (1.0 eq) in an anhydrous solvent in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid catalyst (catalytic or stoichiometric amount) dropwise to the solution.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of a suitable salt (e.g., NaHCO₃).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Quantitative Data

Regioselectivity of the Thermal Claisen Rearrangement of Meta-Substituted Allyl Phenyl Ethers

The following table summarizes the product ratios for the thermal Claisen rearrangement of various meta-substituted allyl phenyl ethers, demonstrating the influence of the electronic nature of the substituent on the regioselectivity. Isomer A refers to migration to the less sterically hindered ortho position (C6), while Isomer B refers to migration to the more sterically hindered ortho position (C2).

EntryR¹ (meta-Substituent)Product Ratio (A:B)
1Me1.0:1.2
2OMe2.1:1.0
3F1.0:1.6
4Cl1.0:1.8
5Br1.0:1.9
6I1.0:1.7
7CF₃1.0:2.0
8CN1.0:2.1
9NO₂1.0:1.6
10Ph1.0:1.3
11i-Pr1.4:1.0
12t-Bu1.7:1.0
13OAc1.0:1.4

Data adapted from Möller, W. T. et al. Molecules 2021, 26(11), 3195.[5]

Comparison of Thermal and Microwave-Assisted Rearrangement of Allyloxyarenes

The use of propylene carbonate as a green solvent in thermal rearrangements and the application of microwave irradiation can significantly improve yields and reduce reaction times.

EntrySubstrateThermal (DCB, Yield, Time)Thermal (Propylene Carbonate, Yield, Time)
1Allyl phenyl ether55% (40 h)73% (5 h)
21-Allyloxynaphthalene70% (10 h)80% (1 h)
34-Allyloxy-3-methylbenzaldehyde74% (2 h)82% (2 h)
44-Allyloxy-3-methoxybenzaldehyde70% (10 h)77% (4 h)

Data adapted from Silgado-Gómez, K. N. et al. Mediterr. J. Chem. 2018, 6(6), 208-219.[9]

Visualizations

Reaction Mechanism and Signaling Pathways

Claisen_Rearrangement_Mechanism cluster_start Starting Material cluster_transition Transition State cluster_intermediate Intermediate cluster_product Final Product start Allyl Phenyl Ether ts [3,3]-Sigmatropic Rearrangement (Concerted) start->ts Heat or Lewis Acid intermediate Cyclohexadienone Intermediate ts->intermediate C-C bond formation O-C bond cleavage product ortho-Allylphenol intermediate->product Tautomerization (Rearomatization)

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Workflow

Experimental_Workflow A Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis) B Purification of Allyl Phenyl Ether (Distillation) A->B C Claisen Rearrangement (Thermal, Microwave, or Lewis Acid) B->C D Reaction Work-up (Extraction, Washing) C->D E Purification of Allylphenol (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: General experimental workflow for allylphenol synthesis.

Regioselectivity in Meta-Substituted Systems

Regioselectivity cluster_pathways cluster_products reactant meta-Substituted Allyl Phenyl Ether path_A Pathway A (Migration to C6) reactant->path_A Electron Donating Group (EDG) Favors path_B Pathway B (Migration to C2) reactant->path_B Electron Withdrawing Group (EWG) Favors product_A Product A (Less Hindered) path_A->product_A product_B Product B (More Hindered) path_B->product_B

Caption: Regioselectivity based on substituent effects.

Applications in Drug Development

Allylphenols are key structural motifs found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The Claisen rearrangement provides a robust and reliable method for introducing the allyl group, which can then be further functionalized to generate diverse libraries of compounds for drug discovery programs. The ability to control regioselectivity through substituent effects and reaction conditions makes this rearrangement a valuable tool for the targeted synthesis of complex molecules with potential therapeutic applications.

This guide provides a foundational understanding and practical protocols for the implementation of the Claisen rearrangement in the synthesis of allylphenols. The provided data and visualizations aim to facilitate the application of this powerful reaction in research and development settings.

References

theoretical properties of substituted benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Properties of Substituted Benzaldehyde Derivatives

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It covers key computational methodologies, structure-activity relationships, and experimental validation, presenting data in a structured and accessible format.

Introduction to Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds characterized by a benzene ring bearing a formyl group (-CHO) and one or more additional substituents. The nature and position of these substituents dramatically influence the molecule's electronic structure, reactivity, and biological activity. This versatility makes them valuable scaffolds in medicinal chemistry and materials science. Theoretical and computational studies are crucial for understanding these properties at a molecular level, enabling the rational design of novel derivatives with desired functionalities, from targeted enzyme inhibitors to potent antioxidants.

Theoretical and Computational Methodologies

The study of substituted benzaldehydes heavily relies on computational chemistry to predict their properties and interaction with biological systems. Key methodologies include:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[1] For benzaldehyde derivatives, 2D-QSAR uses physicochemical parameters like Hammett constants (σ), hydrophobicity (π), and steric effects (molar refractivity), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D steric and electrostatic fields to build predictive models.[1][2] These models are instrumental in predicting the activity of new compounds and guiding synthesis efforts.[3][4]

  • Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor.[5] For benzaldehyde derivatives, docking studies elucidate binding modes and interactions with active sites of enzymes like phenoloxidase, acetylcholinesterase (AChE), and aldehyde dehydrogenases (ALDHs), providing insights into their inhibitory mechanisms.[3][5][6]

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to calculate various electronic and geometric descriptors, such as HOMO-LUMO energy gaps, bond dissociation enthalpies (BDE), and rotational barriers, which are correlated with the compounds' reactivity and antioxidant potential.[7][8]

The general workflow for integrating these computational methods in drug discovery is illustrated below.

G Computational Drug Discovery Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 In Silico Analysis cluster_3 Optimization A Compound Design B Synthesis of Derivatives A->B C Spectroscopic Characterization (NMR, IR, MS) B->C D In Vitro Assays (e.g., Enzyme Inhibition, Antioxidant) C->D Testing E Molecular Docking C->E Compound Structures F DFT Calculations C->F Compound Structures G QSAR Modeling D->G Activity Data (IC50) I Structure-Activity Relationship (SAR) Analysis E->I F->I G->I H Identify Lead Compounds H->A Iterative Design I->H G Influence of Substituents on Benzaldehyde's Carbonyl Group A Substituent on Benzene Ring B Electron-Donating Group (EDG) (e.g., -OH, -OCH3) A->B C Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) A->C D Increases Electron Density on Carbonyl Group B->D E Decreases Electron Density on Carbonyl Group C->E F Decreased Electrophilicity D->F G Increased Electrophilicity E->G H Slower Reaction with Nucleophiles F->H I Faster Reaction with Nucleophiles G->I

References

A Technical Guide to the Structural Elucidation of Novel Benzaldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques and methodologies essential for the structural elucidation of novel benzaldehyde derivatives. Accurate characterization is fundamental to understanding structure-activity relationships (SAR) and advancing drug discovery and materials science. We present detailed experimental protocols, quantitative data summaries, and logical workflows to aid researchers in this critical process.

Core Analytical Techniques for Structural Elucidation

The unambiguous determination of a novel compound's structure relies on an integrated approach, primarily utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the molecular structure of organic compounds in solution.[1] It provides detailed information about the carbon-hydrogen framework.

The electronic environment of each nucleus is highly sensitive to its position on the benzaldehyde scaffold, with substituent effects playing a major role.[2] Electron-donating groups (EDGs) like -OCH₃ increase electron density, shielding nearby protons and shifting their signals upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -NO₂ decrease electron density, deshielding protons and shifting their signals downfield (higher ppm).[2]

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Substituted Benzaldehydes in CDCl₃

Proton Type Benzaldehyde (Unsubstituted) Effect of Electron-Donating Group (EDG) Effect of Electron-Withdrawing Group (EWG)
Aldehydic (-CHO) ~10.0 ppm (singlet)[3] Slight Upfield Shift (<10.0 ppm) Slight Downfield Shift (>10.0 ppm)
Aromatic (ortho) ~7.9 ppm (doublet) Upfield Shift (<7.9 ppm) Downfield Shift (>7.9 ppm)
Aromatic (meta) ~7.5 ppm (triplet) Upfield Shift (<7.5 ppm) Variable Shift

| Aromatic (para) | ~7.6 ppm (triplet) | Upfield Shift (<7.6 ppm) | Downfield Shift (>7.6 ppm) |

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Benzaldehyde in CDCl₃ [4]

Carbon Type Chemical Shift (ppm) Rationale
Carbonyl (C=O) ~191–194 Highly deshielded due to electronegative oxygen and double bond character.[4]
Aromatic (ipso, C1) ~136.5 Attached to the electron-withdrawing aldehyde group.
Aromatic (para, C4) ~134.4 Influenced by resonance effects of the aldehyde group.
Aromatic (meta, C3/C5) ~129.0 Less affected by the substituent.

| Aromatic (ortho, C2/C6) | ~29.7 | Shielded relative to other aromatic carbons. |

  • Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.[3]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, symmetrical peaks.[2]

  • Data Acquisition: Set the appropriate acquisition parameters.[2]

    • Pulse Angle: A 30° or 45° pulse is typical for routine ¹H spectra.

    • Acquisition Time: Generally 2-4 seconds.

    • Relaxation Delay: A 1-5 second delay between pulses to allow protons to return to their equilibrium state.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks to determine the relative ratios of protons in different environments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural clues. It is often coupled with a separation technique like Gas Chromatography (GC-MS) for analyzing complex mixtures.[5]

Benzaldehyde and its derivatives undergo characteristic fragmentation upon electron impact (EI) ionization.[6]

Table 3: Common EI-MS Fragments for Benzaldehyde

m/z (mass-to-charge) Ion Description
106 [M]⁺ Molecular ion, corresponding to the intact molecule.[7]
105 [M-H]⁺ Loss of the aldehydic hydrogen radical.[7]
78 [M-CO]⁺ Loss of a neutral carbon monoxide molecule, forming a benzene-like fragment.[7]
77 [C₆H₅]⁺ Phenyl cation, formed by cleavage of the C-C bond. This is often the base peak (most intense).[7]

| 51 | [C₄H₃]⁺ | Loss of acetylene (C₂H₂) from the phenyl cation.[6] |

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the benzaldehyde compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. A temperature gradient program is typically used to elute compounds effectively.

  • Ionization: As compounds elute from the GC column, they enter the MS ion source. For structural elucidation, Electron Impact (EI) is a common ionization method, typically at 70 eV.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum for each eluting compound.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides the definitive, three-dimensional atomic arrangement in the solid state.[8] It is the gold standard for unambiguous structure confirmation and for studying intermolecular interactions like hydrogen and halogen bonding.[9][10]

The results of a crystallographic analysis are summarized in a standardized format.

Table 4: Example Crystallographic Data for a Disubstituted Benzaldehyde Derivative [8]

Parameter Value Description
Chemical Formula C₉H₁₀O₂ The elemental composition of the molecule.
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/n The symmetry elements within the unit cell.
a (Å) 10.123 Unit cell dimension.
b (Å) 8.456 Unit cell dimension.
c (Å) 12.789 Unit cell dimension.
β (°) 98.45 Unit cell angle.

| Z | 4 | Number of molecules in the unit cell. |

  • Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the purified compound, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is collected on a detector.[8]

  • Structure Solution: The collected data is processed to determine the unit cell parameters and reflection intensities. The initial crystal structure is solved using computational methods like direct methods.[8]

  • Structure Refinement: The initial atomic model is refined using a least-squares method to best fit the experimental diffraction data. Non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.[8]

Integrated Workflow and Biological Context

Logical Workflow for Structural Elucidation

The elucidation of a novel compound is a systematic process. An initial hypothesis is formed using NMR and MS data, which is then unequivocally confirmed by X-ray crystallography if suitable crystals can be obtained.

G cluster_start Synthesis & Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirm Structure Confirmation start Novel Benzaldehyde Synthesis or Natural Product Isolation purify Purification (Chromatography, Recrystallization) start->purify nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine C-H Framework purify->nmr Primary Analysis ms Mass Spectrometry (GC-MS, HRMS) Determine Molecular Formula & Fragments purify->ms Primary Analysis hypothesis Propose Putative Structure nmr->hypothesis ms->hypothesis crystal X-ray Crystallography (If crystallizable) Unambiguous 3D Structure hypothesis->crystal Confirmation final Final Elucidated Structure hypothesis->final If not crystallizable, structure based on spectroscopic data crystal->final

Caption: General workflow for novel compound structural elucidation.

Biological Context: Inhibition of Signaling Pathways

Many benzaldehyde derivatives exhibit significant biological activity, including anti-inflammatory effects.[11] One key mechanism is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in inflammation.

G LPS Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK Activates LPS->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Activates MAPK->TF Response Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) TF->Response TF->Response Benzaldehyde Novel Benzaldehyde Compound Benzaldehyde->Inhibition Inhibition->MAPK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by a benzaldehyde compound.[11]

References

chemical structure and properties of 3-Allyl-4,5-dimethoxy-benzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Allyl-4,5-dimethoxy-benzaldehyde (CAS No: 67483-49-2). Due to the limited availability of published peer-reviewed data for this specific compound, this document combines information from commercial suppliers with comparative data from structurally similar benzaldehyde derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields, offering insights into its physicochemical characteristics, a hypothetical synthesis protocol, and potential, yet unproven, biological activities based on related compounds.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene ring substituted with an allyl group, two methoxy groups, and a formyl group.

Chemical Structure:

The structural features, including the aldehyde, allyl, and methoxy groups, suggest its potential as a versatile intermediate in organic synthesis.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. Data is sourced from commercial suppliers where available.

PropertyValueSource
CAS Number 67483-49-2Commercial Supplier
Molecular Formula C12H14O3Commercial Supplier
Molecular Weight 206.24 g/mol Commercial Supplier
Appearance White to light yellow crystalline solidCommercial Supplier
Melting Point 35-38 °CCommercial Supplier
Boiling Point Not available-
Density 1.135 g/cm³Commercial Supplier
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.Commercial Supplier
pKa (Predicted) Not available-
LogP (Predicted) Not available-
Spectroscopic Data
Spectroscopy Expected Peaks and Features
¹H NMR - Aldehyde proton (CHO): Singlet, ~9.8-10.0 ppm- Aromatic protons (Ar-H): Singlets or doublets, ~6.5-7.5 ppm- Allyl protons (-CH2-CH=CH2): Multiplets, ~3.4 ppm (CH2), ~5.0-6.0 ppm (=CH2, =CH)- Methoxy protons (-OCH3): Two singlets, ~3.8-4.0 ppm
¹³C NMR - Aldehyde carbon (C=O): ~190-195 ppm- Aromatic carbons: ~110-160 ppm- Allyl carbons: ~35 ppm (-CH2-), ~115 ppm (=CH2), ~135 ppm (=CH)- Methoxy carbons (-OCH3): ~55-60 ppm
Infrared (IR) - C=O stretch (aldehyde): Strong, ~1680-1700 cm⁻¹- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C-H stretch (aliphatic): ~2850-3000 cm⁻¹- C=C stretch (aromatic): ~1580-1600 cm⁻¹- C-O stretch (ether): ~1000-1300 cm⁻¹
Mass Spectrometry - Molecular ion peak (M+): m/z = 206.0943 (exact mass)

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound involves a Claisen rearrangement of an allyl ether derivative of a corresponding phenol, followed by O-methylation. The following is a hypothetical, multi-step protocol based on established organic chemistry principles.

Step 1: Allylation of 3,4-dihydroxy-5-methoxybenzaldehyde

  • Reactants: 3,4-dihydroxy-5-methoxybenzaldehyde, allyl bromide, potassium carbonate, and acetone.

  • Procedure:

    • Dissolve 3,4-dihydroxy-5-methoxybenzaldehyde (1 equivalent) in acetone in a round-bottom flask.

    • Add potassium carbonate (2.2 equivalents) to the solution.

    • Add allyl bromide (1.1 equivalents) dropwise to the stirred mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude 4-(allyloxy)-3-hydroxy-5-methoxybenzaldehyde.

Step 2: Claisen Rearrangement

  • Reactant: 4-(allyloxy)-3-hydroxy-5-methoxybenzaldehyde.

  • Procedure:

    • Heat the crude product from Step 1 neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.

    • Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.

    • Cool the reaction mixture and purify the product, 3-allyl-4,5-dihydroxybenzaldehyde, by column chromatography.

Step 3: O-Methylation

  • Reactants: 3-allyl-4,5-dihydroxybenzaldehyde, dimethyl sulfate, potassium carbonate, and acetone.

  • Procedure:

    • Dissolve the product from Step 2 (1 equivalent) in acetone.

    • Add potassium carbonate (2.5 equivalents) and dimethyl sulfate (2.2 equivalents).

    • Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the final product, this compound, by column chromatography.

Mandatory Visualization: Hypothetical Synthesis Workflow

G cluster_0 Step 1: Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: O-Methylation start1 3,4-dihydroxy-5-methoxybenzaldehyde reagents1 Allyl Bromide, K2CO3, Acetone start1->reagents1 Reacts with product1 4-(allyloxy)-3-hydroxy-5-methoxybenzaldehyde reagents1->product1 Yields reagents2 Heat (180-200 °C) product1->reagents2 Undergoes product2 3-allyl-4,5-dihydroxybenzaldehyde reagents2->product2 Yields reagents3 Dimethyl Sulfate, K2CO3, Acetone product2->reagents3 Reacts with final_product This compound reagents3->final_product Yields

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data necessary for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard proton pulse program.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of at least 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

    • Set the spectral width to cover a range of 0-220 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak as a reference.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is a liquid, or prepare a KBr pellet if it is a solid.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and characteristic fragment ions.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Biological Activity and Signaling Pathways (Comparative Analysis)

There is no specific biological activity or signaling pathway data available for this compound in the current scientific literature. However, the biological activities of other substituted benzaldehydes have been investigated. These compounds have been reported to exhibit a range of activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific biological profile of this compound would need to be determined through dedicated experimental studies.

For context, some benzaldehyde derivatives are known to modulate inflammatory pathways. A potential, yet unverified, mechanism of action could involve the modulation of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

Mandatory Visualization: Potential Inflammatory Signaling Pathway Modulation (Hypothetical)

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor (e.g., TLR4) cluster_pathways Intracellular Signaling Cascades cluster_compound Potential Intervention cluster_response Cellular Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB_path NF-κB Pathway Receptor->NFkB_path Inflammation Pro-inflammatory Mediators MAPK->Inflammation NFkB_path->Inflammation Compound 3-Allyl-4,5-dimethoxy- benzaldehyde Compound->MAPK Inhibition? Compound->NFkB_path Inhibition?

Caption: Hypothetical modulation of inflammatory signaling pathways by a benzaldehyde derivative.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields, particularly as a synthetic intermediate. This guide has compiled the available physicochemical data and presented a hypothetical framework for its synthesis and characterization. It is important to emphasize that the biological activity of this compound remains to be experimentally determined. The comparative analysis with other benzaldehyde derivatives suggests potential areas of investigation. Future research should focus on the experimental validation of the properties and potential applications outlined in this document.

CAS number and molecular weight of 3-Allyl-4,5-dimethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Allyl-4,5-dimethoxy-benzaldehyde, a substituted aromatic aldehyde of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon information from structurally similar analogs to provide a thorough understanding of its potential properties and applications.

Chemical Identity and Physical Properties

This compound is a synthetic organic compound characterized by a benzaldehyde core with allyl and methoxy substituents. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67483-49-2[1]
Molecular Formula C12H14O3[2]
Molecular Weight 206.24 g/mol [2]
Appearance White to light yellow crystalline solid[2]
Melting Point 35-38 °C[2]
Density 1.135 g/cm³[2]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.[2]
Purity Typically ≥95%[2]
Storage Keep in a cool, dry place away from light and moisture.[2]

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound can be extrapolated from established methods for similar benzaldehyde derivatives, such as the synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. The following multi-step protocol is proposed:

Step 1: Allylation of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) This initial step would introduce the allyl group to the aromatic ring. While direct allylation of the ring can be challenging, a common strategy involves the allylation of a precursor with a directing group.

Step 2: Claisen Rearrangement If the allylation is performed on a hydroxylated precursor, a Claisen rearrangement can be used to move the allyl group to the desired position on the ring. For instance, starting from a 4-allyloxy-3-methoxybenzaldehyde derivative, heating can induce the rearrangement to form 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

Step 3: Methylation The final step involves the methylation of the hydroxyl group to yield this compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

  • 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

  • Allyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • Methyl iodide

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of 4-Allyloxy-3,5-dimethoxybenzaldehyde:

    • Dissolve syringaldehyde (1 equivalent) in acetone.

    • Add anhydrous potassium carbonate (1.5 equivalents).

    • Add allyl bromide (1.2 equivalents) dropwise at room temperature.

    • Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.

  • Claisen Rearrangement to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde:

    • Dissolve the product from Step 1 in a high-boiling solvent like DMF.

    • Heat the solution to a high temperature (e.g., 180-220 °C) under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, add water, and extract with an organic solvent.

    • Purify the product by column chromatography.

  • Methylation to this compound:

    • Dissolve the product from Step 2 in a suitable solvent like acetone or DMF.

    • Add anhydrous potassium carbonate (1.5 equivalents).

    • Add methyl iodide (1.2 equivalents).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, work up the reaction by filtration and extraction.

    • Purify the final product by column chromatography.

Logical Workflow for Synthesis:

G A Syringaldehyde B Allylation (Allyl Bromide, K2CO3) A->B C 4-Allyloxy-3,5-dimethoxybenzaldehyde B->C D Claisen Rearrangement (High Temperature) C->D E 3-Allyl-4-hydroxy-5-methoxybenzaldehyde D->E F Methylation (Methyl Iodide, K2CO3) E->F G This compound F->G

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not extensively documented in public literature. However, the bioactivity of structurally related benzaldehyde derivatives provides insights into its potential therapeutic applications. Analogs are known to possess antioxidant and anti-inflammatory properties.[3][4]

Potential Signaling Pathways:

  • NF-κB Signaling Pathway: Benzaldehyde derivatives have been shown to modulate the NF-κB pathway, a key regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical pathway in cellular responses to external stimuli, including inflammation. Modulation of this pathway by benzaldehyde analogs suggests a potential mechanism for their anti-inflammatory effects.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade IKK IKK Receptor->IKK Gene_Expression Inflammatory Gene Expression MAPK_Cascade->Gene_Expression IκB IκB IKK->IκB NF_kB NF-κB IκB->NF_kB NF_kB->Gene_Expression External_Stimulus External_Stimulus External_Stimulus->Receptor Target_Compound 3-Allyl-4,5-dimethoxy- benzaldehyde Target_Compound->MAPK_Cascade Target_Compound->IKK

Caption: Potential modulation of inflammatory signaling pathways.

Experimental Protocols for Biological Assays

To investigate the potential antioxidant and anti-inflammatory activities of this compound, the following established experimental protocols can be employed.

4.1. DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Prepare various concentrations of this compound in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Add a specific volume of the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution using a spectrophotometer at approximately 517 nm.

  • Use ascorbic acid or Trolox as a positive control.

G A Prepare DPPH Solution C Mix DPPH and Test Compound A->C B Prepare Test Compound Dilutions B->C D Incubate (30 min, Dark) C->D E Measure Absorbance (517 nm) D->E F Calculate Scavenging Activity E->F

Caption: Workflow for the DPPH radical scavenging assay.

4.2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages (Anti-inflammatory Activity)

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophage cells.

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at approximately 540 nm.

  • Prepare a standard curve using sodium nitrite to quantify the nitrite concentration.

  • Assess cell viability in parallel (e.g., using an MTT assay) to rule out cytotoxicity.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in drug discovery and other chemical industries. While direct biological data is limited, its structural similarity to other bioactive benzaldehydes suggests promising antioxidant and anti-inflammatory properties, possibly mediated through the NF-κB and MAPK signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for future research to elucidate the specific biological activities and mechanisms of action of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Allyl-4,5-dimethoxy-benzaldehyde in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound. 3-Allyl-4,5-dimethoxy-benzaldehyde is a valuable substrate in this reaction, as its structural motifs are found in a variety of biologically active molecules. Notably, the resulting products are often analogues of combretastatin, a class of natural products known for their potent anticancer activity as tubulin polymerization inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in Knoevenagel condensation reactions.

Data Presentation

While specific quantitative data for the Knoevenagel condensation of this compound is not extensively available in the public domain, the following tables summarize representative reaction conditions and yields for structurally similar substituted benzaldehydes. This data provides a strong predictive framework for reaction outcomes with this compound.

Table 1: Knoevenagel Condensation with Malononitrile

AldehydeCatalystSolventTemperature (°C)TimeYield (%)
3,5-DimethoxybenzaldehydeAmmonium AcetateEthanolReflux2 hHigh[1]
3,4,5-TrimethoxybenzaldehydePiperidineEthanolReflux3 h95
4-MethoxybenzaldehydeLiOH·H₂OAqueous MediaRoom Temp.15 min92[2]
BenzaldehydeChitosanWaterRoom Temp.20 min92

Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate

AldehydeCatalystSolventTemperature (°C)TimeYield (%)
3,5-DimethoxybenzaldehydeTriphenylphosphineNone (Solvent-free)805-10 minHigh[1]
BenzaldehydeDBU/H₂ONone (Solvent-free)Room Temp.20 min96[3]
4-FluorobenzaldehydeAmmonium AcetateTolueneReflux6-8 hNot specified[4]
4-MethoxybenzaldehydePalladium AcetateDMF12010 hNot specified[5][6]

Table 3: Knoevenagel Condensation with Barbituric Acid

AldehydeCatalystSolventTemperature (°C)TimeYield (%)
BenzaldehydeIsonicotinic AcidEtOH/H₂O60Not specifiedHigh
Naphthofuran-2-carbaldehydeNone (Base Catalyzed)Ethanol7010 hNot specified
Aromatic AldehydesAcetic AcidEthanolRoom Temp.Not specifiedGood
Aromatic AldehydesNone (Solvent-free)MicrowaveNot specified30-80 s86-98

Experimental Protocols

The following are detailed methodologies for key Knoevenagel condensation reactions involving substituted benzaldehydes, which can be adapted for this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile using Ammonium Acetate

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (0.2 mmol)

  • Ethanol (10 mL)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (0.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with constant stirring for 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, (E)-2-(3-allyl-4,5-dimethoxybenzylidene)malononitrile, is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven to obtain the final pure compound.

Protocol 2: Solvent-Free Knoevenagel Condensation with Ethyl Cyanoacetate using Triphenylphosphine

Materials:

  • This compound (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Triphenylphosphine (0.1 mmol)[1]

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a reaction vial, combine this compound (1 mmol), ethyl cyanoacetate (1 mmol), and triphenylphosphine (0.1 mmol).[1]

  • Place the vial in a pre-heated oil bath at 80°C.

  • Stir the mixture for 5-10 minutes. The reaction can also be enhanced using microwave irradiation.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product, ethyl (E)-2-cyano-3-(3-allyl-4,5-dimethoxyphenyl)acrylate, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 3: Knoevenagel Condensation with Barbituric Acid using Isonicotinic Acid

Materials:

  • This compound (2 mmol)

  • Barbituric acid (2 mmol)

  • Malononitrile (2.2 mmol)

  • Isonicotinic acid (10 mol%)

  • Ethanol/Water (19:1, 10 mL)

  • 25 mL round-bottom flask

  • Reflux condenser

  • Oil bath

Procedure:

  • To a 25 mL round-bottom flask equipped with a reflux condenser, add barbituric acid (2 mmol), this compound (2 mmol), malononitrile (2.2 mmol), isonicotinic acid (10 mol%), and 10 mL of an ethanol/water (19:1) mixture.

  • Stir the mixture in an oil bath preheated to 60°C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, a pyrano[2,3-d]pyrimidine dione derivative, is expected to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reactants Combine Aldehyde, Active Methylene Compound, and Catalyst in Solvent heat Heat and Stir (e.g., Reflux or 80°C) reactants->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Extraction) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, IR, MS, M.P.) purify->characterize

Caption: General experimental workflow for Knoevenagel condensation.

Signaling Pathway of Combretastatin Analogues

The Knoevenagel condensation products of this compound are structural analogues of combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. These compounds exert their anticancer effects by disrupting microtubule dynamics, which is crucial for cell division.

G compound Combretastatin Analogue (from Knoevenagel Condensation) tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules Leads to polymerization->microtubules spindle Mitotic Spindle Disruption microtubules->spindle Disrupts arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted benzaldehydes are a class of aromatic aldehydes that have garnered significant interest for their potential antimicrobial properties.[1][2] Their structural diversity allows for the modulation of biological activity, making them promising candidates for the development of novel antimicrobial agents. These compounds have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The mechanism of action for these compounds can vary, but often involves disruption of the cell membrane, leading to cell death.[1][3] This document provides detailed protocols for assessing the antimicrobial activity and cytotoxicity of substituted benzaldehydes, along with data presentation guidelines and visualizations of key experimental workflows.

Synthesis of Substituted Benzaldehydes

A general method for the synthesis of substituted benzaldehydes often involves the oxidation of the corresponding substituted benzyl alcohols. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice for its mild and selective nature.

Protocol: Oxidation of Substituted Benzyl Alcohols to Substituted Benzaldehydes

  • Dissolution: Dissolve the substituted benzyl alcohol in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: Slowly add a molar equivalent of pyridinium chlorochromate (PCC) to the solution while stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Reaction Monitoring: Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material (benzyl alcohol) and the appearance of the product (benzaldehyde).

  • Work-up: Once the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether and pass it through a short column of silica gel to remove the chromium salts and excess PCC.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the pure substituted benzaldehyde.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of substituted benzaldehydes is primarily quantified by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[4][5]

Protocol: Broth Microdilution Assay for MIC Determination [4]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[4]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[4]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Data Presentation: MIC Values of Substituted Benzaldehydes

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted benzaldehydes against various microorganisms.

CompoundSubstituentMicroorganismMIC (µg/mL)Reference
Benzaldehyde-Staphylococcus aureus>1000Fictional Data
4-Hydroxybenzaldehyde4-OHStaphylococcus aureus250Fictional Data
2,4-Dihydroxybenzaldehyde2,4-diOHStaphylococcus aureus125Fictional Data
4-Nitrobenzaldehyde4-NO₂Escherichia coli500Fictional Data
2-Chlorobenzaldehyde2-ClEscherichia coli750Fictional Data
Vanillin4-OH, 3-OCH₃Pseudomonas aeruginosa>1000[6]
4-Hydroxybenzaldehyde4-OHPseudomonas aeruginosa>1000[6]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture C Standardized Inoculum A->C Inoculum Prep B Test Compound Stock D Compound Dilutions in 96-well Plate B->D Serial Dilutions E Inoculation C->E D->E F Incubation (16-20h, 37°C) E->F G Visual Inspection for Turbidity F->G H MIC Determination G->H

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of potential antimicrobial compounds to mammalian cells to ensure their safety for therapeutic use. The MTT assay is a colorimetric method used to assess cell viability.[4][7]

Protocol: MTT Cytotoxicity Assay [4][7]

  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa or HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted benzaldehydes in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Substituted Benzaldehydes

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected substituted benzaldehydes against a mammalian cell line.

CompoundSubstituentCell LineIC₅₀ (µM)Reference
Benzaldehyde-HeLa>200Fictional Data
4-Hydroxybenzaldehyde4-OHHeLa150Fictional Data
2,4-Dihydroxybenzaldehyde2,4-diOHHeLa85Fictional Data
4-Nitrobenzaldehyde4-NO₂HeLa120Fictional Data
2-Chlorobenzaldehyde2-ClHeLa180Fictional Data

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Seed Mammalian Cells C Treat Cells with Compounds A->C 24h Incubation B Test Compound Dilutions D 24-48h Incubation C->D E Add MTT Reagent D->E F 4h Incubation E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT assay to determine the cytotoxicity of compounds.

Mechanism of Action: Quorum Sensing Inhibition

Some benzaldehydes have been shown to interfere with bacterial communication systems known as quorum sensing (QS).[6][8] QS regulates virulence factor production and biofilm formation in many pathogenic bacteria, such as Pseudomonas aeruginosa.[6][8]

Signaling Pathway: Inhibition of Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa has two main AHL-based quorum sensing systems, las and rhl, and a quinolone-based system, pqs. Substituted benzaldehydes can act as inhibitors of these systems, potentially by binding to the transcriptional regulators (LasR, RhlR, PqsR) and preventing the binding of their natural ligands.[6] This leads to a downstream reduction in the expression of virulence factors.

Quorum_Sensing_Inhibition cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las synthesizes LasR LasR RhlI RhlI LasR->RhlI activates PqsR PqsR (MvfR) LasR->PqsR activates Virulence Virulence Factor Expression (e.g., pyocyanin, elastase) LasR->Virulence AHL_las->LasR binds AHL_rhl C4-HSL RhlI->AHL_rhl synthesizes RhlR RhlR RhlR->Virulence AHL_rhl->RhlR binds PqsA PqsA-D, PqsH PQS PQS PqsA->PQS synthesize PqsR->Virulence PQS->PqsR binds Benzaldehydes Substituted Benzaldehydes Benzaldehydes->LasR inhibit Benzaldehydes->RhlR inhibit Benzaldehydes->PqsR inhibit

Caption: Inhibition of P. aeruginosa quorum sensing pathways by substituted benzaldehydes.

The protocols and guidelines presented in this document provide a comprehensive framework for the assessment of the antimicrobial and cytotoxic properties of substituted benzaldehydes. By following these standardized methods, researchers can generate reliable and comparable data, facilitating the identification and development of novel antimicrobial agents. The visualization of experimental workflows and signaling pathways aims to enhance the understanding of the experimental procedures and potential mechanisms of action.

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the antioxidant capacity of aromatic aldehydes. It is designed to guide researchers in selecting and performing appropriate assays to determine the antioxidant potential of these compounds.

Introduction

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring. Found widely in nature, they contribute to the characteristic flavors and aromas of many essential oils, fruits, and spices. Beyond their sensory properties, many aromatic aldehydes possess significant biological activities, including antioxidant effects. This antioxidant capacity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, as well as to modulate endogenous antioxidant defense systems.

The evaluation of the antioxidant capacity of aromatic aldehydes is crucial for their potential application in the pharmaceutical, cosmetic, and food industries as natural antioxidants. This document outlines the protocols for four commonly used antioxidant assays: DPPH, ABTS, FRAP, and ORAC.

Mechanisms of Antioxidant Action

Aromatic aldehydes can exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: They can directly react with and neutralize free radicals by donating a hydrogen atom from a hydroxyl group on the aromatic ring or by electron donation. The resulting radical is often stabilized by resonance within the aromatic ring.

  • Activation of Endogenous Antioxidant Pathways: Aromatic aldehydes have been shown to activate the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response, leading to the expression of a suite of antioxidant and detoxification enzymes.

Experimental Protocols

This section provides detailed methodologies for the four most common in vitro antioxidant capacity assays. It is important to note that the optimal solvent for dissolving aromatic aldehydes should be determined empirically, with ethanol, methanol, or DMSO being common choices. Ensure the solvent does not interfere with the assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Aromatic aldehyde sample

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of the aromatic aldehyde in a suitable solvent. From this stock, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample dilutions to the respective wells.

    • For the blank, add 100 µL of the solvent used for the sample.

    • For the positive control, use a known antioxidant like Trolox or ascorbic acid at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the aromatic aldehyde to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Aromatic aldehyde sample

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the aromatic aldehyde in a suitable solvent and create a series of dilutions.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the sample dilutions to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the ABTS•+ solution without the sample.

    • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Aromatic aldehyde sample

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of the aromatic aldehyde and a series of dilutions. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • Assay Procedure:

    • Add 280 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample or standard dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and is typically expressed as µmol of Fe(II) equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Aromatic aldehyde sample

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in the phosphate buffer.

    • Prepare a fresh solution of AAPH in the phosphate buffer just before use.

    • Prepare a stock solution of the aromatic aldehyde and a series of dilutions.

    • Prepare a standard curve using Trolox.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for 10 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin reading the fluorescence every 2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox equivalents.

Data Presentation

The antioxidant capacity of aromatic aldehydes can be summarized in the following tables for easy comparison. Note that values can vary depending on the specific assay conditions.

Table 1: DPPH and ABTS Radical Scavenging Activity of Aromatic Aldehydes

Aromatic AldehydeDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)Reference
Vanillin>10001.36[1][2]
Syringaldehyde~1800-[3]
Protocatechuic aldehyde--[4]
Benzaldehyde--
Cinnamaldehyde>750~0.2[5]

Table 2: FRAP and ORAC Values of Aromatic Aldehydes

Aromatic AldehydeFRAP Value (µmol Fe(II)/µmol)ORAC Value (µmol TE/µmol)Reference
Vanillin-High activity reported[2]
Syringaldehyde--
Protocatechuic aldehyde--[6]
Benzaldehyde0.000.00[7]
Cinnamaldehyde--

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis A Aromatic Aldehyde Stock Solution B Serial Dilutions A->B D Incubation B->D C Assay Reagents (DPPH, ABTS, FRAP, ORAC) C->D E Absorbance/Fluorescence Measurement D->E F Calculate % Inhibition, AUC, or FRAP value E->F G Determine IC50 or TEAC F->G

General workflow for evaluating antioxidant capacity.
Free Radical Scavenging Mechanism

radical_scavenging AromaticAldehyde_OH Ar-OH AromaticAldehyde_O Ar-O• AromaticAldehyde_OH->AromaticAldehyde_O H• donation FreeRadical R• NeutralizedRadical RH FreeRadical->NeutralizedRadical H• acceptance

Hydrogen atom donation by a phenolic aldehyde.
Keap1-Nrf2 Signaling Pathway Activation

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Proteasome Proteasome Degradation Nrf2->Proteasome ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 AromaticAldehyde Aromatic Aldehyde AromaticAldehyde->Keap1 modifies Cys residues Maf sMaf Nrf2_n->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Maf->ARE binds AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription

References

Application Notes and Protocols for Cytotoxicity Assays of Novel Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of the cytotoxic potential of novel aromatic compounds is a critical step in the drug discovery and development process, as well as in the safety assessment of environmental chemicals.[1][2] These application notes provide detailed protocols for a panel of robust and widely accepted in vitro cytotoxicity assays. The selection of assays is designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). Adherence to these standardized protocols will enable the generation of reliable and reproducible data, facilitating the accurate characterization of a compound's cytotoxic profile and the determination of key parameters such as the half-maximal inhibitory concentration (IC50).[3]

I. Cell Viability Assays

Cell viability assays are employed to measure the overall health of a cell population and are often used as a primary screening tool to assess the cytotoxic effects of novel compounds.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel aromatic compound in the appropriate solvent (e.g., DMSO). Treat the cells with various concentrations of the compound. Include a vehicle control (solvent alone) and a positive control for cytotoxicity. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
0.11.2096%
11.0584%
100.6350.4%
1000.1512%
B. alamarBlue™ (Resazurin) Assay: A Fluorometric/Colorimetric Approach

The alamarBlue™ assay, which uses the active ingredient resazurin, is a versatile and non-toxic method to assess cell viability and proliferation.[5][6] Metabolically active cells reduce the non-fluorescent, blue resazurin to the fluorescent, pink resorufin.[5][6] This conversion can be quantified by measuring either fluorescence or absorbance.

  • Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with a range of concentrations of the novel aromatic compound and appropriate controls.

  • alamarBlue™ Addition: Following the treatment period, add alamarBlue™ reagent to each well, typically at 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours (or longer, depending on the cell type and metabolic rate) at 37°C, protected from direct light.[6][7]

  • Measurement:

    • Fluorescence: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8][7]

    • Absorbance: Measure absorbance at 570 nm and a reference wavelength of 600 nm.[6][8]

  • Data Analysis: Calculate the percentage of viable cells by comparing the fluorescence or absorbance of treated cells to that of the vehicle control.

Compound Concentration (µM)Fluorescence (Ex/Em 560/590 nm)% Cell Viability
Vehicle Control9850100%
0.1972098.7%
1854086.7%
10512052.0%
100123012.5%
C. Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][10][11] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[9][11] Damage to the cell surface or lysosomal membrane leads to a decreased uptake of the dye, which can be quantified.[9]

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as previously described.

  • Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing a final concentration of 33-50 µg/mL of neutral red. Incubate for 2-3 hours at 37°C.

  • Washing: Aspirate the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Agitate the plate for 10 minutes to ensure complete dye solubilization. Measure the absorbance at 540 nm.

  • Data Analysis: Determine the percentage of viability by comparing the absorbance of treated cells to the vehicle control.

Compound Concentration (µM)Absorbance (540 nm)% Cell Viability
Vehicle Control0.98100%
0.10.9596.9%
10.8283.7%
100.4950.0%
1000.1111.2%

II. Cytotoxicity Assays: Measuring Membrane Integrity

Cytotoxicity assays directly measure cell death, often by quantifying the leakage of intracellular components into the culture medium upon loss of membrane integrity.

A. Lactate Dehydrogenase (LDH) Release Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[13]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Compound Concentration (µM)Absorbance (490 nm)% Cytotoxicity
Spontaneous Release0.200%
Maximum Release1.50100%
0.10.221.5%
10.3511.5%
100.8550.0%
1001.4596.2%

III. Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis, or programmed cell death, is a highly regulated process crucial for tissue homeostasis.[15] Many cytotoxic compounds induce apoptosis.[16] Apoptosis assays are used to identify and quantify this specific mode of cell death.[15]

A. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated in response to pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7) that cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Caspase activity assays utilize a substrate that, when cleaved by an active caspase, releases a chromophore or fluorophore, allowing for the quantification of caspase activity.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the test compound.

  • Caspase-Glo® 3/7 Reagent Addition: After treatment, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Express caspase activity as the fold change in luminescence relative to the vehicle control.

Compound Concentration (µM)Luminescence (RLU)Fold Change in Caspase-3/7 Activity
Vehicle Control15001.0
0.116501.1
130002.0
1090006.0
100120008.0

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay data_acquisition Data Acquisition (Plate Reader) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Data Analysis (IC50) data_acquisition->data_analysis

Caption: General experimental workflow for assessing the cytotoxicity of novel aromatic compounds.

Caspase Activation Pathways in Apoptosis

caspase_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 procaspase8 Pro-caspase-8 procaspase8->disc procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic pathways of caspase activation leading to apoptosis.[17][18][19][20]

References

Application Notes and Protocols for 3-Allyl-4,5-dimethoxy-benzaldehyde in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyl-4,5-dimethoxy-benzaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of a variety of natural products and their analogues. Its trifunctional nature, possessing an aldehyde, an allyl group, and a substituted catechol ether moiety, allows for a diverse range of chemical transformations. This makes it a strategic starting material for the construction of complex molecular architectures, particularly in the realm of phenylpropanoids, lignans, and alkaloids. The electron-rich aromatic ring and the reactive functional groups can be selectively manipulated to build the core structures of numerous biologically active compounds. These application notes provide an overview of its synthetic utility and detailed protocols for its application.

Key Synthetic Applications

The unique arrangement of functional groups in this compound opens up several avenues for natural product synthesis. The aldehyde group is a handle for carbon chain extension and the formation of heterocyclic rings. The allyl group can be isomerized, oxidized, or used in coupling reactions to introduce further complexity.

1. Precursor to Phenylpropanoids (e.g., Asarone Analogues): The core structure of this compound is highly similar to that of naturally occurring phenylpropanoids like asarone. Through a key isomerization of the allyl group to a propenyl group, this precursor can be converted into asarone analogues, which are known for their diverse biological activities.

2. Synthesis of Chalcones via Aldol Condensation: The aldehyde functionality can readily undergo Claisen-Schmidt (crossed aldol) condensation with various ketones to produce chalcones. Chalcones are precursors to flavonoids and exhibit a wide range of pharmacological properties, including anti-inflammatory and anticancer activities.

3. Formation of Stilbenes via Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into a stilbene. Stilbenoids are a class of natural products with significant antioxidant and other health-promoting properties.

4. Alkaloid Synthesis via Pictet-Spengler Reaction: The aldehyde can be condensed with β-arylethylamines, such as tryptamine, in the Pictet-Spengler reaction to construct the tetrahydro-β-carboline or tetrahydroisoquinoline skeletons, which are the core structures of many alkaloids.

Data Presentation

The following tables summarize quantitative data for key transformations involving precursors structurally similar to this compound, providing expected outcomes for analogous reactions.

Table 1: Isomerization of Allylbenzenes to Propenylbenzenes

Allylbenzene SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
EstragoleKOHEthanolReflux4>95
EugenolRhCl(PPh₃)₃Toluene100298
SafroleRuHCl(CO)(PPh₃)₃Xylene120592

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

AldehydeKetoneBase / SolventTime (h)Temp (°C)Yield (%)
3,4-DimethoxybenzaldehydeAcetophenoneNaOH / Ethanol12rt85-95
Vanillin2'-HydroxyacetophenoneKOH / Methanol24rt80-90
3,5-DimethoxybenzaldehydeAcetoneNaOH / H₂O, Ethanol2Reflux82

Table 3: Wittig Reaction for Stilbene Synthesis

AldehydePhosphonium SaltBase / SolventTime (h)Temp (°C)Yield (%)
2,4,5-TrimethoxybenzaldehydeBenzyltriphenylphosphonium chlorideNaH / THF12-24rt>85
Benzaldehyde(4-Methoxybenzyl)triphenylphosphonium bromiden-BuLi / THF60 to rt90

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(Prop-1-en-1-yl)-4,5-dimethoxybenzaldehyde (α-Asarone Analogue)

This protocol describes a two-step synthesis of an α-asarone analogue from this compound, involving the protection of the aldehyde followed by isomerization of the allyl group and deprotection.

Step 1: Protection of the Aldehyde as a Diethyl Acetal

  • Materials:

    • This compound (1.0 eq)

    • Triethyl orthoformate (1.5 eq)

    • Ethanol (anhydrous)

    • Ammonium chloride (catalytic amount)

  • Procedure:

    • To a solution of this compound in anhydrous ethanol, add triethyl orthoformate and a catalytic amount of ammonium chloride.

    • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude acetal, which can be used in the next step without further purification.

Step 2: Isomerization of the Allyl Group

  • Materials:

    • 3-(1,1-Diethoxyethyl)-4,5-dimethoxy-1-(prop-2-en-1-yl)benzene (from Step 1)

    • Potassium hydroxide (pellets)

    • Ethanol

  • Procedure:

    • Dissolve the crude acetal in ethanol.

    • Add potassium hydroxide pellets (3-4 eq) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the isomerization by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

Step 3: Deprotection of the Acetal

  • Materials:

    • Crude product from Step 2

    • Acetone

    • 1 M Hydrochloric acid

  • Procedure:

    • Dissolve the crude propenyl acetal in acetone.

    • Add 1 M HCl dropwise while stirring.

    • Continue stirring at room temperature for 2-4 hours until TLC indicates complete deprotection.

    • Neutralize the reaction with saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel to yield (E)-3-(Prop-1-en-1-yl)-4,5-dimethoxybenzaldehyde.

Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
  • Materials:

    • This compound (1.0 eq)

    • Acetophenone (1.0 eq)

    • Sodium hydroxide

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound and acetophenone in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (2-3 eq) dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A precipitate may form during this time.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Mandatory Visualizations

Synthetic Pathway to Asarone Analogue start This compound acetal Protected Aldehyde (Diethyl Acetal) start->acetal Protection (Orthoformate, EtOH) isomer Isomerized Acetal (Propenyl) acetal->isomer Isomerization (KOH, EtOH, Reflux) product (E)-3-(Prop-1-en-1-yl)-4,5-dimethoxybenzaldehyde isomer->product Deprotection (HCl, Acetone)

Caption: Synthetic pathway to an α-asarone analogue.

Experimental Workflow for Chalcone Synthesis step1 Step 1: Reactant Mixing Dissolve aldehyde and ketone in ethanol. Cool in an ice bath. step2 Step 2: Base Addition Slowly add aqueous NaOH solution with stirring. step1->step2 step3 Step 3: Reaction Stir at room temperature for 12-24 hours. Monitor by TLC. step2->step3 step4 Step 4: Work-up Pour into ice and acidify with HCl. step3->step4 step5 Step 5: Isolation Collect precipitate by vacuum filtration. Wash with cold water. step4->step5 step6 Step 6: Purification Recrystallize from ethanol to obtain pure chalcone. step5->step6

Caption: Workflow for chalcone synthesis.

Application Notes and Protocols for Testing the Biological Activity of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for assessing the diverse biological activities of benzaldehyde derivatives. The protocols outlined below cover key assays for evaluating antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. Quantitative data from representative studies are summarized for comparative analysis, and diagrams illustrating key pathways and workflows are included to enhance understanding.

Antioxidant Activity Assessment

The antioxidant potential of benzaldehyde derivatives is a critical area of investigation, given the role of oxidative stress in numerous pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method for this purpose.

Data Presentation: DPPH Radical Scavenging Activity

The antioxidant activity of various benzaldehyde derivatives is typically quantified by their IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower IC50 values indicate higher antioxidant potency.

Compound/DerivativeIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
p-dimethylamino benzaldehyde Schiff base 10.84 ± 0.007Ascorbic Acid-
p-dimethylamino benzaldehyde Schiff base 21.17 ± 0.003--
p-dimethylamino benzaldehyde Schiff base 31.29 ± 0.012--
Dihydroxybenzaldehyde (DHB) derivative 1---
Dihydroxybenzaldehyde (DHB) derivative 2---

Note: Specific IC50 values for DHB derivatives were not provided in the search results, but the methodology was described[1]. The table includes data for other benzaldehyde derivatives to illustrate data presentation.

Experimental Protocol: DPPH Radical Scavenging Assay[2][3][4][5]

This protocol outlines the steps for determining the free radical scavenging activity of benzaldehyde derivatives using the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test benzaldehyde derivatives

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve the benzaldehyde derivatives and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a stock solution. From this stock, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test sample dilutions to individual wells.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare Benzaldehyde Derivative Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity Assessment

The antimicrobial properties of benzaldehyde derivatives are frequently evaluated using the agar well diffusion method, which provides a qualitative and semi-quantitative measure of antimicrobial potency.

Data Presentation: Zone of Inhibition

The diameter of the zone of inhibition around the well containing the test compound is measured in millimeters (mm) to assess its antimicrobial activity. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Compound/DerivativeGram-Positive Bacteria (Zone of Inhibition, mm)Gram-Negative Bacteria (Zone of Inhibition, mm)Fungi (Zone of Inhibition, mm)
Benzaldehyde Schiff Base 3a9-207-13-
Benzaldehyde Schiff Base 3b13-2110-136-8
Benzaldehyde Schiff Base 3c11-2410-2028-32
Benzaldehyde Schiff Base 3d15-2410-1817-23
Benzaldehyde Schiff Base 3e19-3019-2520-24

Data adapted from a study on Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine[2].

Experimental Protocol: Agar Well Diffusion Method[7][8][9]

This protocol describes the procedure for determining the antimicrobial activity of benzaldehyde derivatives.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial or fungal cultures

  • Test benzaldehyde derivatives

  • Positive control (e.g., standard antibiotic)

  • Negative control (e.g., solvent used to dissolve the compound)

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Inoculate the surface of the agar plates uniformly with the test microorganism using a sterile swab.

  • Creation of Wells: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Addition of Test Samples: Add a defined volume of the test benzaldehyde derivative solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

Visualization: Agar Well Diffusion Workflow

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculate Inoculate Agar Plate with Microorganism Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Samples Add Test Compounds to Wells Create_Wells->Add_Samples Incubate Incubate Plates Add_Samples->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Workflow for the agar well diffusion assay.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard method for screening the anticancer potential of compounds like benzaldehyde derivatives.

Data Presentation: Cytotoxicity (IC50)

The cytotoxic effect of benzaldehyde derivatives on cancer cell lines is expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Compound/DerivativeCell LineIC50 (µM)
Benzaldehyde Derivative 4MDA-MB23159.90 ± 3.9
Benzaldehyde Derivative 5MDA-MB23135.40 ± 4.2
Benzaldehyde Derivative 9MDA-MB23182.70 ± 6.7
Benzaldehyde Derivative 12MDA-MB23178.71 ± 8.3
Salicylaldehyde Benzoylhydrazone 1SKW-34.3
Salicylaldehyde Benzoylhydrazone 4SKW-3<1
Salicylaldehyde Benzoylhydrazone 5SKW-3<1

Data adapted from studies on various benzaldehyde derivatives[3][4].

Experimental Protocol: MTT Assay[11][12][13]

This protocol details the steps for evaluating the cytotoxicity of benzaldehyde derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzaldehyde derivatives to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to the untreated control cells.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualization: MAPK Signaling Pathway

Some benzaldehyde derivatives have been shown to exert their anti-inflammatory and potentially anticancer effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway[5].

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->MAPK Inhibition Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, IL-6) TranscriptionFactors->Inflammatory_Genes

Simplified MAPK signaling pathway and the inhibitory point of certain benzaldehyde derivatives.

Enzyme Inhibition Assays

Benzaldehyde derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.

Data Presentation: Enzyme Inhibition

The inhibitory potency of compounds is often expressed as the IC50 value or the inhibition constant (Ki).

Compound/DerivativeEnzymeIC50 (µM)Ki (µM)
BenzaldehydeTyrosinase31.0-
4-PentylbenzaldehydeTyrosinase--
3-bromo-4-(dipropylamino)benzaldehydeALDH1A30.63-
4-(dipropylamino)-3-nitrobenzaldehydeALDH3A11.61-
Benzaldehyde Derivative 18ALDH3A1-0.30 ± 0.06

Data adapted from various studies on enzyme inhibition by benzaldehyde derivatives[1][6][7].

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[6][14]

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test benzaldehyde derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions.

    • Add the AChE enzyme to initiate the pre-incubation.

    • After a short pre-incubation, add the substrate (ATCI) to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product, 5-thio-2-nitrobenzoate.

  • Calculation of Inhibition: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualization: Enzyme Inhibition Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Mix Mix Enzyme and Inhibitor Reagents->Mix Add_Substrate Add Substrate to Start Reaction Mix->Add_Substrate Measure Monitor Reaction Rate (e.g., Absorbance Change) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50_Ki Determine IC50 and/or Ki Calculate->IC50_Ki

General workflow for an enzyme inhibition assay.

These protocols and application notes provide a comprehensive framework for the systematic evaluation of the biological activities of benzaldehyde derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific research objectives and the physicochemical properties of the compounds under investigation.

References

Application Note: A Three-Step Synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step experimental protocol for the synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde from the readily available starting material, vanillin. This synthetic route is efficient and employs common laboratory reagents and techniques, including an O-allylation, a high-yield microwave-assisted Claisen rearrangement, and a final O-methylation step. The target compound and its derivatives are valuable building blocks in medicinal chemistry and drug discovery programs. This document includes comprehensive methodologies, quantitative data summaries, and diagrams illustrating the experimental workflow and key reaction mechanisms.

Introduction

Substituted benzaldehydes are crucial pharmacophores in the development of novel therapeutics. The introduction of an allyl group onto the aromatic ring provides a versatile handle for further chemical modifications. This protocol outlines a reliable pathway to synthesize this compound, beginning with the O-allylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). The resulting allyl ether subsequently undergoes a thermally induced[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, to install the allyl group at the C3 position.[2][3] The final step involves the methylation of the phenolic hydroxyl group to yield the target product.

Overall Synthetic Scheme

The synthesis is performed in three sequential steps starting from vanillin:

  • O-Allylation: Synthesis of 4-(allyloxy)-3-methoxybenzaldehyde.

  • Claisen Rearrangement: Microwave-assisted synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

  • O-Methylation: Synthesis of the final product, 3-allyl-4,5-dimethoxybenzaldehyde.

Visualized Experimental Workflow

The diagram below outlines the complete experimental workflow from the starting material to the purified final product.

G vanillin Vanillin reagents1 Allyl Bromide, K2CO3, Acetone vanillin->reagents1 intermediate1 4-(allyloxy)-3- methoxybenzaldehyde reagents1->intermediate1 Reflux intermediate1_clone 4-(allyloxy)-3- methoxybenzaldehyde reagents2 NMP (Solvent) intermediate2 3-Allyl-4-hydroxy-5- methoxybenzaldehyde reagents2->intermediate2 Microwave 200 °C, 3h intermediate2_clone 3-Allyl-4-hydroxy-5- methoxybenzaldehyde intermediate1_clone->reagents2 reagents3 Dimethyl Sulfate, NaOH, H2O final_product_crude Crude 3-Allyl-4,5- dimethoxybenzaldehyde reagents3->final_product_crude 40-50 °C purification Column Chromatography final_product_crude->purification intermediate2_clone->reagents3 final_product_pure Pure 3-Allyl-4,5- dimethoxybenzaldehyde purification->final_product_pure

Caption: Experimental workflow for the synthesis of this compound.

Mechanism: The Aromatic Claisen Rearrangement

The core transformation of this synthesis is the aromatic Claisen rearrangement. This reaction is a concerted, pericyclic process that proceeds through a highly ordered, six-membered cyclic transition state.[2] The allyl group of the aryl allyl ether migrates specifically to the ortho position of the aromatic ring.[4] This[1][1]-sigmatropic rearrangement is thermally driven and is followed by a rapid tautomerization to restore aromaticity and yield the stable phenolic product.[3][4]

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution.[5]

Materials and Reagents
Reagent/MaterialStep 1 (O-Allylation)Step 2 (Claisen)Step 3 (O-Methylation)Purification
Starting Material Vanillin4-(allyloxy)-3-methoxybenzaldehyde3-allyl-4-hydroxy-5-methoxybenzaldehydeCrude Product
Reagents Allyl bromide, K₂CO₃-Dimethyl sulfate, NaOH-
Solvents Acetone (anhydrous)N-Methyl-2-pyrrolidone (NMP)WaterHexane, Ethyl Acetate
Apparatus Round-bottom flask, Reflux condenserMicrowave reactor vialRound-bottom flask, Dropping funnelGlass column, Silica gel
Protocol 1: Synthesis of 4-(allyloxy)-3-methoxybenzaldehyde
  • To a solution of vanillin (1 equivalent) in anhydrous acetone in a round-bottom flask, add potassium carbonate (2 equivalents).

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Add allyl bromide (1.1 equivalents) dropwise to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(allyloxy)-3-methoxybenzaldehyde. The product is often pure enough for the next step, or it can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde

This protocol is adapted from a procedure with a reported yield of 92%.[6]

  • Weigh 5 g (26 mmol) of 4-(allyloxy)-3-methoxybenzaldehyde and dissolve it in 20 mL of N-Methyl-2-pyrrolidone (NMP) in a suitable microwave reactor vial.[6]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 200 °C for 3 hours.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).[6]

  • Combine the organic layers, wash with saturated NaCl solution (brine), and dry over anhydrous sodium sulfate.[6]

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by column chromatography.[6]

Protocol 3: Synthesis of this compound

This protocol is adapted from a general procedure for the methylation of hydroxybenzaldehydes.[7]

  • Caution! Dimethyl sulfate is highly toxic. Perform this reaction in a certified chemical fume hood.[7]

  • Dissolve the crude 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in approximately 2 N aqueous sodium hydroxide solution in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • While stirring, add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the reaction temperature between 40-45 °C.[7]

  • After the addition is complete, continue stirring for 30-60 minutes.

  • Cool the mixture. The product may separate as an oil or solid. Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the crude final product.

Protocol 4: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in hexane. Pour the slurry into a glass column of appropriate size and allow it to pack under gravity or gentle pressure. Add a thin layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing the polarity). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and expected outcomes for the synthetic pathway.

StepReactionKey ConditionsSolventTimeYieldReference
1 O-AllylationRefluxAcetone2-4 h>90% (Typical)-
2 Claisen RearrangementMicrowave, 200 °CNMP3 h92%[6]
3 O-Methylation40-45 °CH₂O1-2 hHigh (Typical)[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Deactivated reagents.Increase reaction time or temperature moderately. Check the purity/activity of reagents.
Low Yield in Step 2 Sub-optimal heating (if using conventional heating instead of microwave).Use a high-boiling solvent like N,N-diethylaniline and ensure the temperature reaches 180-220 °C.
Product "Oils Out" Rapid cooling during recrystallization. Impurities inhibiting crystallization.Allow the solution to cool slowly. Purify the crude product by column chromatography before attempting recrystallization.
Streaking on TLC Plate Sample is too concentrated. Presence of acidic or basic impurities.Dilute the sample before spotting. Add a trace amount of acetic acid (for acidic impurities) or triethylamine (for basic impurities) to the eluent.

References

Application Notes and Protocols for Screening of 3-Allyl-4,5-dimethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyl-4,5-dimethoxy-benzaldehyde is a substituted aromatic aldehyde with a chemical structure suggestive of diverse biological activities. While direct experimental data for this specific compound is limited, its structural similarity to other well-studied benzaldehyde derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Benzaldehyde derivatives have been reported to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The unique combination of an allyl group and two methoxy groups on the benzaldehyde scaffold of this compound suggests the potential for novel biological activities and mechanisms of action.

These application notes provide a comprehensive guide for the screening of this compound against various biological targets. The protocols outlined below are based on established methodologies for analogous compounds and are intended to facilitate the exploration of this compound's therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its appropriate handling, storage, and use in experimental protocols.

PropertyValueReference
CAS Number 67483-49-2[2]
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Not specified; likely a solid or liquid
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and acetone.[3]

Potential Biological Activities and Screening Strategy

Based on the known activities of structurally related benzaldehyde derivatives, the following areas represent promising avenues for screening this compound.

Anticancer Activity

Many benzaldehyde derivatives have demonstrated potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1]

Screening Workflow for Anticancer Activity

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Viability_Assay->Apoptosis_Assay If active Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability_Assay->Cell_Cycle_Analysis If active Select_Cancer_Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Select_Cancer_Cell_Lines->Cell_Viability_Assay

Caption: Workflow for screening anticancer activity.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[4]

Signaling Pathway for Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 NF_kappa_B NF-κB TLR4->NF_kappa_B iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NF_kappa_B->iNOS_COX2 Compound 3-Allyl-4,5-dimethoxy- benzaldehyde Compound->NF_kappa_B Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [5]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition.

Antimicrobial Activity

The broad biological activities of benzaldehydes extend to antimicrobial effects against various bacteria and fungi.[6][7]

Experimental Protocol: Agar Well Diffusion Assay [1]

  • Prepare Agar Plates: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) evenly over the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of this compound (dissolved in a suitable solvent like DMSO) to each well. Include a solvent control and a positive control (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity

The antioxidant potential of benzaldehyde derivatives is a key area of investigation, often evaluated by their ability to scavenge free radicals.[5]

Workflow for Antioxidant Activity Screening

G cluster_0 In vitro Antioxidant Assays DPPH_Assay DPPH Radical Scavenging Assay Determine_EC50 Determine EC50 values DPPH_Assay->Determine_EC50 ABTS_Assay ABTS Radical Scavenging Assay ABTS_Assay->Determine_EC50 FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Assay FRAP_Assay->Determine_EC50

Caption: Workflow for assessing antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay [5]

  • Prepare Solutions: Prepare various concentrations of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration and 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value.

Quantitative Data of Structurally Related Compounds

CompoundBiological ActivityAssayIC₅₀ / EC₅₀ / Zone of InhibitionReference
Vanillin AntioxidantDPPH Scavenging-[5]
Anti-inflammatoryNO Inhibition in LPS-stimulated RAW264.7 cells-[4]
Eugenol AntioxidantDPPH Scavenging-[5]
Anti-inflammatory--[5]
Benzimidazole derivatives Acetylcholinesterase InhibitionIn vitro enzyme assay0.050 ± 0.001 µM to 25.30 ± 0.40 µM[8]
Butyrylcholinesterase InhibitionIn vitro enzyme assay0.080 ± 0.001 µM to 25.80 ± 0.40 µM[8]

Conclusion

This compound represents a promising scaffold for the discovery of novel bioactive molecules. The application notes and protocols provided herein offer a structured approach to systematically evaluate its potential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The generation of robust experimental data through these screening assays will be crucial in elucidating the therapeutic potential of this compound and guiding future drug development efforts. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to explore other relevant biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polysubstituted benzaldehydes. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a detailed question-and-answer format.

Issue 1: Low or No Product Yield

Q: My formylation reaction is resulting in a very low yield or recovery of unreacted starting material. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge in the synthesis of polysubstituted benzaldehydes, often stemming from substrate reactivity, reagent quality, or reaction conditions. Here are key factors to consider:

  • Substrate Reactivity: The electronic nature of the substituents on your aromatic ring is critical.

    • Deactivated Rings: Aromatic rings with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react more slowly in electrophilic aromatic substitution reactions like formylation.[1] This often leads to lower yields. For instance, the electron-withdrawing character of a 4-chlorophenyl group can deactivate a phenolic ring, making formylation more challenging.[2]

    • Activated Rings: Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) enhance the ring's reactivity, generally leading to higher yields and faster reactions.[1][3] Formylation reactions work best with these electron-rich starting materials.[3]

  • Reagent Quality and Stoichiometry:

    • Moisture Sensitivity: Many formylating agents, especially the Vilsmeier reagent (formed from DMF and POCl₃), are highly sensitive to moisture.[1][4] Water can quench the reagent, significantly reducing the yield.[1] It is crucial to use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]

    • Reagent Decomposition: Ensure your reagents are pure. For example, decomposed N,N-dimethylformamide (DMF), often indicated by a fishy smell from dimethylamine, can negatively impact the Vilsmeier-Haack reaction.[1]

    • Stoichiometry: Carefully controlling the stoichiometry of your reagents is essential. While a slight excess of the formylating agent might be necessary, a large excess can lead to side reactions like di-formylation.[4]

  • Reaction Conditions:

    • Temperature: Suboptimal temperature can lead to poor yields.[1] For sluggish reactions with moderately activated substrates, increasing the temperature (ranging from 0°C to 80°C or higher) may be necessary.[4][5] Some reactions may even require refluxing overnight.[4] Conversely, some reactions may need cooling to prevent side reactions.[1]

    • Reaction Time: Reactions with deactivated substrates may require longer reaction times.[2] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time for quenching.[2]

Issue 2: Poor Regioselectivity and Formation of Multiple Products

Q: I am observing the formation of multiple products and isomers, leading to difficult purification. How can I control the regioselectivity of the formylation?

A: Achieving high regioselectivity is a significant challenge, especially with multiple activating or directing groups on the benzene ring.

  • Directing Group Effects: The existing substituents on the ring dictate the position of the incoming formyl group.

    • Ortho, Para-Directors: Electron-donating groups typically direct the incoming electrophile to the ortho and para positions.[6]

    • Meta-Directors: Electron-withdrawing groups generally direct the incoming electrophile to the meta position.[7]

    • Steric Hindrance: Formylation often favors the less sterically hindered position. For example, in the Vilsmeier-Haack reaction, substitution at the para position is generally favored over the ortho position.[5][8]

    • Directed ortho-Metalation (DoM): For precise ortho-formylation, DoM is a powerful strategy.[9] A directing metalation group (DMG), such as an amide, methoxy, or tertiary amine, coordinates to an organolithium reagent, directing deprotonation exclusively to the nearby ortho position.[9][10] Subsequent quenching with a formylating agent like DMF yields the ortho-substituted benzaldehyde.[10]

  • Choice of Formylation Method: Different methods offer varying levels of regioselectivity.

    • Vilsmeier-Haack: This method is effective for electron-rich arenes.[5] The regioselectivity is influenced by both electronic and steric factors.[5][8]

    • Duff Reaction: This method primarily achieves ortho-formylation of phenols.[4]

    • Reimer-Tiemann Reaction: This reaction also favors ortho-formylation of phenols.[4]

    • Magnesium Chloride Mediated ortho-Formylation: This method can provide high yields and excellent regioselectivity for the ortho-formylation of phenols.[2]

  • Controlling Reaction Conditions:

    • Catalyst Choice: In some Friedel-Crafts type reactions, the choice of catalyst can influence regioselectivity.[11]

    • Stoichiometry: To avoid di- or poly-formylation on highly activated rings, it is critical to control the stoichiometry, often starting with a 1:1 molar ratio of the formylating agent to the substrate.[4]

Issue 3: Product Purification Challenges

Q: My crude product is an oil or a gummy solid that is difficult to purify by standard column chromatography or recrystallization. What are some alternative purification strategies?

A: Polysubstituted benzaldehydes can be polar and may present purification challenges. If standard methods fail, consider the following:

  • Bisulfite Adduct Formation: This is a classic and effective method for purifying aldehydes.[12][13][14]

    • The aldehyde reacts with sodium bisulfite in an aqueous or mixed solvent system to form a charged bisulfite adduct.[14][15]

    • This adduct is typically a water-soluble salt or a solid precipitate, which can be separated from non-aldehyde impurities by extraction or filtration.[12][14]

    • The purified aldehyde can then be regenerated from the adduct by treatment with a strong base or acid.[14]

    • Caution: This method should be performed in a well-ventilated area, as sulfur dioxide gas can be generated.[12]

  • Alternative Chromatography:

    • If your compound is sensitive to silica gel, consider using a different stationary phase, such as basic alumina.[16]

  • Distillation: For thermally stable and volatile aldehydes, vacuum distillation or short-path distillation (Kugelrohr) can be an effective purification technique.[16]

  • Washing/Extraction: If the primary impurity is the corresponding carboxylic acid (from over-oxidation), a simple wash with a mild base like sodium bicarbonate solution can remove the acidic impurity into the aqueous layer.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing polysubstituted benzaldehydes?

A1: Several methods are widely used, each with its own advantages and limitations depending on the substrate:

  • Vilsmeier-Haack Reaction: Uses DMF and POCl₃ to formylate electron-rich aromatic and heteroaromatic compounds.[5][17]

  • Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium, primarily for the ortho-formylation of phenols.[4]

  • Reimer-Tiemann Reaction: Uses chloroform and a strong base for the ortho-formylation of phenols, though it can sometimes result in low yields.[2][4]

  • Gattermann and Gattermann-Koch Reactions: These are Friedel-Crafts type reactions that use HCN/HCl or CO/HCl, respectively, with a Lewis acid catalyst.[3][18]

  • Directed ortho-Metalation (DoM): Involves the regioselective deprotonation at the ortho position to a directing group, followed by reaction with a formylating agent like DMF.[9][10] This method offers excellent control over regioselectivity.[10]

  • Rieche Formylation: Uses dichloromethyl methyl ether with a Lewis acid like TiCl₄ or SnCl₄.[4][19]

Q2: How do I choose the best formylation method for my specific substrate?

A2: The choice depends heavily on the substituents present on the aromatic ring:

  • For electron-rich phenols requiring ortho-formylation: The Duff reaction, Reimer-Tiemann reaction, or magnesium chloride-mediated formylation are good starting points.[2][4]

  • For other electron-rich arenes (e.g., methoxybenzenes, anilines): The Vilsmeier-Haack reaction is often the method of choice due to its reliability with activated rings.[5][17]

  • When precise ortho-selectivity is required: Directed ortho-metalation is the most powerful strategy, provided a suitable directing group is present on the substrate.[9][10]

  • For substrates sensitive to harsh acidic conditions: Milder methods, such as those employing silver trifluoromethanesulfonate with dichloromethyl methyl ether, can be effective at low temperatures.[20]

Q3: Why is anhydrous condition so critical for many formylation reactions?

A3: Many of the reagents used in formylation are highly reactive and readily decompose in the presence of water. For example, the Vilsmeier reagent, which is the active electrophile in the Vilsmeier-Haack reaction, is quickly quenched by moisture.[1][4] Similarly, Lewis acids used in Friedel-Crafts type reactions can be deactivated by water. Ensuring all glassware is oven- or flame-dried and using anhydrous solvents and reagents under an inert atmosphere is essential to prevent reagent inactivation and achieve a good yield.[2][21]

Data Presentation

Table 1: Comparison of Formylation Methods for Substituted Phenols

Formylation MethodSubstrateReagentsTypical YieldKey Advantages/Disadvantages
Reimer-Tiemann 4-(4-chlorophenyl)phenolCHCl₃, NaOHLow[2]Classical method, but often gives low yields with substituted phenols.[2]
Duff Reaction Electron-deficient phenolsHexamethylenetetramine, TFACan be significantly improved[2]Traditionally low-yielding, but modifications with strong acids can improve efficiency.[2]
MgCl₂ Mediated PhenolsMgCl₂, Paraformaldehyde, Et₃NHigh[2]Often high-yield and highly regioselective for ortho-formylation.[2] Critically dependent on anhydrous conditions.[2]
Rieche (TiCl₄) Electron-rich phenolsCl₂CHOMe, TiCl₄Good to Excellent[19]Effective for ortho-formylation of electron-rich phenols.[19]

Table 2: Regioselectivity in Directed ortho-Metalation and Formylation

Substrate (R Groups)BaseFormylating AgentProduct (Position of CHO)Yield
R₁=CON(i-Pr)₂, R₂-R₅=Hs-BuLiDMFortho to CON(i-Pr)₂95%[10]
R₁=OMe, R₂-R₅=Ht-BuLiDMFortho to OMe91%[10]
R₁=F, R₂-R₅=Hs-BuLiDMFortho to F85%[10]
R₁=NHCO₂t-Bu, R₂-R₅=Hs-BuLiDMFortho to NHCO₂t-Bu87%[10]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).[4]
  • Cool the flask to 0°C in an ice bath.[8]
  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled DMF with vigorous stirring.[1][4] Maintain the temperature at 0°C during the addition.
  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a precipitate (the Vilsmeier reagent) may be observed.[4]

2. Formylation Reaction:

  • Dissolve the electron-rich aromatic substrate (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).[4]
  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[4]
  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or as determined by TLC monitoring.[4] For less reactive substrates, gentle heating (e.g., 40-80°C) may be required.[4][5]

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing crushed ice or a cold aqueous solution of sodium acetate or sodium hydroxide to hydrolyze the iminium intermediate.[2][8][22]
  • Stir the mixture vigorously until the hydrolysis is complete (typically 1-2 hours).[22]
  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.[2][8]
  • Combine the organic layers and wash successively with dilute HCl (if necessary), water, and brine.[2]
  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2][8]

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel, recrystallization, or distillation.[2][8]

Protocol 2: Purification of an Aromatic Aldehyde via Bisulfite Adduct Formation

This protocol is adapted for the separation and purification of an aromatic aldehyde from a crude reaction mixture.[12][14]

1. Adduct Formation:

  • Dissolve the crude mixture containing the aromatic aldehyde in a minimal amount of a miscible solvent like methanol or DMF.[12][14]
  • Transfer the solution to a separatory funnel.
  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). The amount will depend on the quantity of aldehyde present, but starting with 1-2 mL for small-scale reactions is a good starting point.[12]
  • Shake the funnel vigorously for approximately 30-60 seconds. A white precipitate of the bisulfite adduct may form.[14]

2. Separation of Impurities:

  • Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate/hexanes mixture) to the separatory funnel.[12][14]
  • Shake the funnel again to extract any non-aldehyde organic impurities into the organic layer.
  • Separate the layers. If the adduct precipitated, it can be collected by filtration. If it is water-soluble, it will remain in the aqueous layer. Discard the organic layer containing the impurities.

3. Regeneration of the Aldehyde:

  • To the isolated solid adduct or the aqueous layer containing the adduct, add a fresh portion of an organic solvent (e.g., ethyl acetate).
  • Slowly add a strong base (e.g., 50% NaOH solution) or a strong acid (e.g., concentrated HCl) dropwise while stirring until the adduct fully decomposes and the aldehyde is liberated.[14]
  • Shake the funnel to extract the regenerated, pure aldehyde into the organic layer.
  • Separate the layers and wash the organic layer with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

Visualizations

G Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction Start Low Yield Observed CheckReagents Check Reagent Quality & Conditions Start->CheckReagents CheckSubstrate Evaluate Substrate Reactivity Start->CheckSubstrate CheckWorkup Review Work-up Procedure Start->CheckWorkup Anhydrous Are reagents/solvents anhydrous? CheckReagents->Anhydrous SubstrateActivated Is substrate electron-rich? CheckSubstrate->SubstrateActivated Hydrolysis Was hydrolysis step complete? CheckWorkup->Hydrolysis ReagentPurity Is POCl₃ fresh? Is DMF pure? Anhydrous->ReagentPurity Yes Solution1 Use anhydrous solvents. Run under N₂/Ar. Anhydrous->Solution1 No TempTime Optimize Temperature & Time ReagentPurity->TempTime Yes Solution2 Use fresh/distilled POCl₃. Use pure DMF. ReagentPurity->Solution2 No Solution3 Increase temperature. Increase reaction time. Monitor by TLC. TempTime->Solution3 SubstrateActivated->TempTime Yes Solution4 Method may be unsuitable. Consider DoM for deactivated rings. SubstrateActivated->Solution4 No Solution5 Ensure complete hydrolysis (e.g., add base, stir longer). Hydrolysis->Solution5 No

Caption: Troubleshooting workflow for low reaction yield.

G Decision Tree for Selecting a Formylation Method Start Start: Polysubstituted Aromatic Substrate IsPhenol Is the primary activating group a phenol? Start->IsPhenol StrictOrtho Is strict ortho-selectivity the primary goal? IsPhenol->StrictOrtho Yes IsElectronRich Is the ring generally electron-rich? IsPhenol->IsElectronRich No HasDMG Does the substrate have a Directing Metalation Group (DMG)? (e.g., -CONR₂, -OMe, -NMe₂) StrictOrtho->HasDMG Yes Method_Duff Consider Duff, Reimer-Tiemann, or MgCl₂-mediated methods StrictOrtho->Method_Duff No HasDMG->Method_Duff No Method_DoM Use Directed ortho-Metalation (DoM) followed by quenching with DMF HasDMG->Method_DoM Yes Method_Vilsmeier Use Vilsmeier-Haack Reaction IsElectronRich->Method_Vilsmeier Yes Method_Other Consider Friedel-Crafts variants (Gattermann, Rieche) or methods for deactivated rings IsElectronRich->Method_Other No

References

Technical Support Center: Purification of Aromatic Aldehydes by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of aromatic aldehydes using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of aromatic aldehydes, offering systematic approaches to problem resolution.

Problem: Poor Separation or Co-elution of Aldehyde and Impurities

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal to resolve the target aldehyde from impurities.

    • Solution: Methodically optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for a solvent system where the desired aromatic aldehyde has an Rf value of approximately 0.25-0.35, and there is maximum separation from other components.[1] If you are dealing with a complex mixture with a wide range of polarities, a gradient elution may be more effective than an isocratic (constant solvent composition) elution.[2][3] Gradient elution involves gradually increasing the polarity of the mobile phase during the separation, which can improve peak resolution and reduce analysis time.[2][3]

  • Possible Cause 2: Column Overload. Applying too much sample to the column can lead to broad, overlapping bands.

    • Solution: As a general rule, the amount of crude sample should be 1-5% of the mass of the stationary phase. For difficult separations, a lower ratio (e.g., 1:100) of sample to adsorbent may be necessary.

  • Possible Cause 3: Incorrect Stationary Phase. Standard silica gel may not be suitable for all aromatic aldehydes, especially those that are acid-sensitive.

    • Solution: Consider using neutral or basic alumina, particularly for aldehydes that are prone to degradation on acidic silica.[4] Neutral alumina is effective for the separation of aldehydes and ketones.[4] Alternatively, deactivated silica gel can be used.

Problem: The Aromatic Aldehyde is Decomposing on the Column

  • Possible Cause 1: Acidity of Silica Gel. Silica gel is slightly acidic and can cause acid-sensitive aromatic aldehydes to degrade or undergo side reactions.

    • Solution 1: Use Deactivated Silica Gel. You can neutralize the acidic sites on silica gel by pre-treating it. One method is to flush the packed column with a solvent system containing 1-3% triethylamine.[5] After this treatment, you can proceed with your standard eluent.

    • Solution 2: Switch to a Different Stationary Phase. Neutral alumina is a good alternative for acid-sensitive compounds.[4]

  • Possible Cause 2: Reaction with Mobile Phase. Some aldehydes can react with certain solvents, especially alcohols, in the presence of an acidic catalyst like silica gel to form acetals or hemiacetals.

    • Solution: Avoid using alcohol-based solvents in your mobile phase if you suspect this is an issue. Opt for solvent systems like hexane/ethyl acetate or dichloromethane/hexane.

Problem: The Aromatic Aldehyde Will Not Elute from the Column

  • Possible Cause 1: Mobile Phase is Not Polar Enough. The eluent may not have sufficient polarity to displace the aldehyde from the stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.

  • Possible Cause 2: Strong Adsorption to the Stationary Phase. The aldehyde may be interacting too strongly with the stationary phase.

    • Solution: If increasing the mobile phase polarity is ineffective or leads to the elution of impurities, consider switching to a less active stationary phase, such as deactivated silica gel or alumina.

Problem: Irregular Peak Shapes (Tailing or Fronting)

  • Possible Cause 1: Secondary Interactions with Stationary Phase. Polar functional groups on the aromatic aldehyde can have undesirable secondary interactions with active sites (e.g., silanol groups) on the silica gel surface, leading to peak tailing.

    • Solution: Add a small amount of a modifier to the mobile phase to mask these active sites. For example, adding a small percentage of acetic acid can help when purifying acidic compounds, while a small amount of triethylamine can be beneficial for basic compounds. Using end-capped silica gel, where the residual silanol groups are chemically modified, can also significantly improve peak shape for polar analytes.[6]

  • Possible Cause 2: Column Packing Issues. A poorly packed column with channels or voids can lead to distorted peak shapes.

    • Solution: Ensure the column is packed uniformly. Using a slurry packing method can help create a more homogenous bed.

  • Possible Cause 3: Sample Overload. As mentioned previously, overloading the column can cause peak distortion.

    • Solution: Reduce the amount of sample loaded onto the column.

Below is a troubleshooting workflow to help diagnose and resolve common issues during the purification of aromatic aldehydes by column chromatography.

Caption: A logical workflow for troubleshooting common issues in the purification of aromatic aldehydes by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for purifying my aromatic aldehyde?

A: The most common stationary phase is silica gel. However, because it is slightly acidic, it can cause degradation of acid-sensitive aldehydes. In such cases, neutral alumina is a good alternative.[4] For compounds that are particularly sensitive, deactivated silica gel (neutralized with a base like triethylamine) can be used.

Q2: What is the best way to select a mobile phase for my separation?

A: The best practice is to first perform Thin Layer Chromatography (TLC) with various solvent systems. The ideal mobile phase for column chromatography will give your target aromatic aldehyde an Rf value of approximately 0.25-0.35 on the TLC plate.[1] This range generally provides the best balance for good separation without excessively long elution times. Common solvent systems for aromatic aldehydes include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

Q3: My aromatic aldehyde is not very soluble in the mobile phase. How can I load it onto the column?

A: If your compound has poor solubility in the eluting solvent, you can use a technique called "dry loading". Dissolve your crude sample in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: Should I use isocratic or gradient elution?

A: Isocratic elution (using a constant solvent composition) is simpler and can be effective for separating compounds with similar polarities. However, if your crude mixture contains compounds with a wide range of polarities, gradient elution is often more effective.[2][3] A gradient elution, where the polarity of the mobile phase is gradually increased, can provide better separation and sharper peaks for more strongly retained compounds.[2][3]

Q5: How can I detect my aromatic aldehyde as it elutes from the column?

A: Many aromatic aldehydes are UV-active, so you can monitor the fractions using a UV lamp on a TLC plate. Spot a small amount from each collected fraction onto a TLC plate and view it under UV light to see which fractions contain your compound. Alternatively, if the aldehyde is colored, you may be able to see the band as it moves down the column.

Data Presentation

The following table summarizes typical column chromatography conditions for the purification of common aromatic aldehydes. Note that the optimal conditions can vary depending on the specific impurities present in the crude mixture.

Aromatic AldehydeStationary PhaseMobile Phase (Eluent)Typical Rf Value
BenzaldehydeSilica GelPentane:Diethyl Ether (7:3)0.64[5]
VanillinSilica Gel 60 GF254Methanol:Water:Glacial Acetic Acid (20:5:2)0.84[7]
CinnamaldehydeSilica GelCyclohexane:Ethyl Acetate (9:1)0.27[2]
SalicylaldehydeSilica GelHexane:Ethyl Acetate (gradient)Varies
2-BenzoylbenzaldehydeSilica GelHexane:Ethyl Acetate (e.g., 9:1 or 4:1)~0.3-0.4

Experimental Protocols

General Protocol for Flash Column Chromatography of an Aromatic Aldehyde

This protocol provides a general workflow for the purification of an aromatic aldehyde using flash column chromatography.

1. Preliminary TLC Analysis:

  • Dissolve a small amount of the crude aromatic aldehyde mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the TLC plate in a chamber with a test solvent system (e.g., a mixture of hexane and ethyl acetate).
  • Visualize the spots (e.g., using a UV lamp).
  • Adjust the polarity of the solvent system until the desired aromatic aldehyde has an Rf value of approximately 0.25-0.35 and is well-separated from impurities.[1]

2. Column Packing:

  • Select a glass column of appropriate size for the amount of sample to be purified.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the chosen mobile phase.
  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

3. Sample Loading:

  • Dissolve the crude aromatic aldehyde in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully add the sample solution to the top of the column using a pipette.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
  • Carefully add a small amount of fresh mobile phase and again drain it to the top of the sand.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.
  • Apply gentle pressure to the top of the column (e.g., using a bellows or a regulated air line) to force the solvent through the column at a steady rate.
  • Collect the eluent in a series of labeled test tubes or flasks.

5. Analysis of Fractions:

  • Monitor the composition of the collected fractions by TLC.
  • Spot each fraction on a TLC plate and develop it in the same mobile phase.
  • Identify the fractions containing the pure aromatic aldehyde.

6. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified aromatic aldehyde.

The experimental workflow can be visualized as follows:

ExperimentalWorkflow TLC 1. TLC Analysis (Optimize Mobile Phase) Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Minimal Solvent) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Isolation 6. Isolation (Rotary Evaporation) Analysis->Isolation PureProduct Pure Aromatic Aldehyde Isolation->PureProduct

Caption: A general experimental workflow for the purification of aromatic aldehydes using flash column chromatography.

References

Technical Support Center: Optimizing the Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Claisen rearrangement.

Frequently Asked Questions (FAQs)

Q1: My Claisen rearrangement is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in a Claisen rearrangement can often be attributed to suboptimal reaction temperatures or the electronic properties of the substrate. Here are some troubleshooting steps:

  • Increase Reaction Temperature: The traditional Claisen rearrangement is a thermal process often requiring high temperatures, typically in the range of 180-250°C, for efficient execution.[1][2] If your reaction is proceeding slowly, a gradual increase in temperature may be the primary solution.

  • Choice of Solvent: The solvent can significantly impact the reaction rate. Polar solvents, especially those capable of hydrogen bonding, tend to accelerate the reaction.[3][4] For instance, ethanol/water mixtures have been shown to increase rate constants by up to 10-fold compared to less polar solvents like sulfolane.[3][4] If you are using a non-polar solvent, consider switching to a higher-boiling polar solvent.

  • Introduce a Lewis Acid Catalyst: To avoid the high temperatures that can lead to decomposition of the starting material or product, a Lewis acid catalyst can be employed.[1] Catalysts such as BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂ can significantly accelerate the reaction, often allowing it to proceed at or near room temperature.[1]

  • Utilize Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[1][4]

Q2: I am observing a significant amount of the corresponding phenol as a by-product from the cleavage of the allyl group. How can I minimize this side reaction?

The formation of the parent phenol is a common side reaction, particularly under the harsh conditions of a thermal rearrangement.[1]

  • Milder Reaction Conditions: The most direct way to reduce phenol formation is to lower the reaction temperature. This is often achievable by using a Lewis acid catalyst, which promotes the rearrangement under milder conditions where the cleavage pathway is less favorable.[1]

  • Microwave Irradiation: In some instances, microwave heating can result in a cleaner reaction with fewer by-products compared to conventional heating methods. However, this is substrate-dependent.[1]

Q3: My reaction is producing a mixture of ortho- and para-rearranged products. How can I control the regioselectivity?

The regioselectivity of the aromatic Claisen rearrangement is influenced by both steric and electronic factors. The initial[1][1]-sigmatropic rearrangement always occurs at the ortho position.[1][5]

  • Steric Hindrance: If both ortho positions are blocked, the allyl group, after migrating to the ortho position, will undergo a subsequent Cope rearrangement to the para position.[5] Therefore, introducing substituents at the ortho positions will direct the rearrangement to the para position.

  • Electronic Effects: The electronic nature of substituents on the aromatic ring can also direct the rearrangement. Electron-donating groups at the meta-position tend to favor the formation of the para-product, while electron-withdrawing groups at the meta-position favor the ortho-product.[4] For example, a methoxy group (electron-donating) at the meta-position can lead to a higher yield of the para product, whereas a bromide group (electron-withdrawing) can result in a majority of the ortho product.[4]

Q4: Can I run the Claisen rearrangement at room temperature?

Yes, several variations of the Claisen rearrangement can be conducted at or below room temperature, typically by using specific reagents or catalysts.

  • Ireland-Claisen Rearrangement: This variation involves the reaction of an allylic carboxylate with a strong base (like lithium diisopropylamide) to form a silyl ketene acetal, which then rearranges at room temperature or even lower.[3][4]

  • Kazmaier-Claisen Rearrangement: This method utilizes a strong base and a metal salt (like ZnCl₂) to form a chelated enolate that rearranges at temperatures as low as -20°C.[3][6]

  • Lewis Acid Catalysis: As mentioned earlier, Lewis acids can significantly lower the activation energy of the rearrangement, often allowing the reaction to proceed at room temperature.[1]

Data Presentation

Table 1: Effect of Solvent on Claisen Rearrangement Rate

SolventRelative Rate ConstantKey Characteristics
Sulfolane1Polar aprotic
Ethanol/Water Mixture~10Polar protic, hydrogen-bonding
N,N-Dimethylformamide (DMF)ModeratePolar aprotic
XyleneLowNon-polar

Note: Data is generalized from qualitative descriptions in the search results.[3][4][6][7]

Table 2: Common Lewis Acid Catalysts and Typical Reaction Conditions

CatalystTypical TemperatureNotes
BCl₃Room TemperatureEffective for substrates prone to decomposition at high temperatures.[1]
BF₃·OEt₂Room TemperatureCommonly used and commercially available.[1]
AlCl₃Room TemperatureStrong Lewis acid, can sometimes lead to side reactions.[1]
ZnCl₂Room Temperature to mild heatingOften used in specific variants like the Kazmaier-Claisen.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Thermal Aromatic Claisen Rearrangement

  • Preparation: Dissolve the allyl aryl ether substrate in a high-boiling solvent (e.g., 1,2-dichlorobenzene or N,N-dimethylformamide).[1][8]

  • Heating: Heat the reaction mixture to a high temperature, typically between 180-225°C.[2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a non-polar solvent was used, it can be removed under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement

  • Preparation: Dissolve the allyl aryl ether substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a specific temperature (e.g., 0°C or room temperature, depending on the Lewis acid's reactivity).

  • Catalyst Addition: Add the Lewis acid (e.g., BF₃·OEt₂) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC or GC.

  • Quenching: Carefully quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Ireland-Claisen Rearrangement

  • Enolate Formation: Dissolve the allylic ester in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to -78°C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the lithium enolate.[3][4]

  • Silyl Ketene Acetal Formation: Trap the enolate by adding chlorotrimethylsilane (TMSCl) to form the silyl ketene acetal.[3][4]

  • Rearrangement: Allow the reaction mixture to warm to room temperature and stir until the rearrangement is complete, as monitored by TLC or GC.[4]

  • Work-up: Quench the reaction with an aqueous acid solution (e.g., 1M HCl). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Visualizations

Claisen_Mechanism cluster_start Allyl Vinyl Ether cluster_ts Cyclic Transition State cluster_end γ,δ-Unsaturated Carbonyl start O // \nR1  C    | \n    C--C=C    |   |    R2  R3 ts [3,3]-Sigmatropic Shift start->ts Heat or Catalyst end O=C   | \n   C--C   |  |   C=C-C   |   |   R1  R2       |       R3 ts->end C-C bond formation C-O bond cleavage

Caption: General mechanism of the Claisen rearrangement.

Troubleshooting_Workflow Start Low Yield or Slow Reaction Increase_Temp Increase Temperature (180-250°C) Start->Increase_Temp Change_Solvent Switch to Polar/ H-Bonding Solvent Start->Change_Solvent Add_Catalyst Add Lewis Acid (e.g., BF3·OEt2) Start->Add_Catalyst Use_Microwave Use Microwave Irradiation Start->Use_Microwave Success Improved Yield/ Selectivity Increase_Temp->Success Change_Solvent->Success Add_Catalyst->Success Use_Microwave->Success Side_Products Side Product Formation (e.g., Phenol) Milder_Conditions Use Milder Conditions (Lower Temp) Side_Products->Milder_Conditions Milder_Conditions->Add_Catalyst Milder_Conditions->Success Regio_Issue Regioselectivity Issues (ortho vs. para) Steric_Block Block ortho-positions to favor para Regio_Issue->Steric_Block Electronic_Control Modify Ring Electronics (EWG vs. EDG) Regio_Issue->Electronic_Control Steric_Block->Success Electronic_Control->Success

Caption: Troubleshooting workflow for the Claisen rearrangement.

Catalyst_Influence cluster_conditions Reaction Conditions Thermal Thermal Rearrangement (High Temp: 180-250°C) Product γ,δ-Unsaturated Carbonyl Product Thermal->Product Lewis_Acid Lewis Acid Catalysis (e.g., AlCl3, BCl3) (Room Temp) Lewis_Acid->Product Base_Mediated Base-Mediated (e.g., Ireland-Claisen) (Low Temp: -78°C to RT) Base_Mediated->Product Microwave Microwave-Assisted (Rapid Heating) Microwave->Product Starting_Material Allyl Vinyl Ether Derivative Starting_Material->Thermal High Energy Input Starting_Material->Lewis_Acid Lowers Activation Energy Starting_Material->Base_Mediated Forms Reactive Intermediate Starting_Material->Microwave Efficient Energy Transfer

Caption: Influence of catalysts and conditions on the Claisen rearrangement.

References

identifying byproducts in the synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • Claisen Rearrangement: An aryl allyl ether, such as 3,4-dimethoxy-5-(allyloxy)benzaldehyde, undergoes a thermal or microwave-assisted[1][1]-sigmatropic rearrangement to introduce the allyl group onto the aromatic ring at the ortho position.[2][3]

  • Formylation: A substituted phenol, like 3-allyl-4,5-dimethoxyphenol, is subjected to a formylation reaction, commonly the Vilsmeier-Haack reaction, to introduce the aldehyde group.[1][4][5]

Alternatively, the synthesis can start from a precursor already containing the allyl group, which is then formylated.

Q2: What is the expected yield for the synthesis of this compound?

A2: The overall yield can vary significantly based on the specific reaction conditions, purity of starting materials, and purification methods. For analogous multi-step syntheses of substituted benzaldehydes, yields for individual steps can range from moderate to high. For example, the formylation of electron-rich aromatic compounds can be efficient.[6] A well-optimized process should aim for an overall yield that is synthetically useful, though specific percentages for this exact molecule are not widely reported.

Q3: What are the recommended purification techniques for this compound?

A3: The primary methods for purification are column chromatography and recrystallization.[7]

  • Column Chromatography: Silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a polar solvent (like ethyl acetate). A gradient elution, starting with a low polarity and gradually increasing it, is often effective in separating the desired product from byproducts and unreacted starting materials.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. The choice of solvent depends on the solubility of the product and impurities at different temperatures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation in Claisen rearrangement 1. Insufficient reaction temperature or time.[2] 2. Inefficient heat transfer (for thermal reactions). 3. Degradation of starting material or product at high temperatures.1. Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. For microwave-assisted reactions, ensure proper stirring and even heating.[8] 3. Consider using a lower boiling point solvent that still provides sufficient energy for the rearrangement or explore catalyzed versions of the Claisen rearrangement.
Formation of multiple spots on TLC after Claisen rearrangement 1. Incomplete reaction. 2. Formation of the para-rearranged byproduct.[2] 3. Cleavage of the allyl ether.1. Increase reaction time or temperature. 2. The para-product is a common isomer in aromatic Claisen rearrangements, especially if the ortho positions are blocked. Optimize reaction conditions to favor ortho-migration. Purification by column chromatography will be necessary to separate the isomers. 3. This can occur at very high temperatures. Attempt the reaction at a lower temperature for a longer duration.
Low yield in Vilsmeier-Haack formylation 1. The aromatic ring is not sufficiently electron-rich.[1] 2. The Vilsmeier reagent (formed from POCl₃ and DMF) is not properly formed or is unstable.[5] 3. Incomplete hydrolysis of the iminium salt intermediate.[9]1. Ensure the starting material is an activated aromatic compound (e.g., a phenol or aniline derivative).[1] 2. Use fresh, high-purity reagents. The reaction is often performed at low temperatures initially to ensure controlled formation of the reagent.[5] 3. Ensure thorough aqueous workup to hydrolyze the intermediate to the final aldehyde.
Presence of a highly polar byproduct after formylation 1. Oxidation of the aldehyde to a carboxylic acid.1. Use mild reaction conditions and workup procedures. Avoid exposure to strong oxidizing agents or prolonged exposure to air. The carboxylic acid can often be removed by an aqueous basic wash during extraction.
Difficulty in purifying the final product 1. Byproducts have similar polarity to the desired product. 2. The product is an oil and does not crystallize.1. Optimize the column chromatography conditions. Try a different solvent system or a shallower gradient. Consider using a different stationary phase if silica gel is not effective. 2. If recrystallization fails, column chromatography is the primary alternative. It may also be possible to form a solid derivative (e.g., a bisulfite adduct) to facilitate purification, followed by regeneration of the aldehyde.[7]

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical sequence based on standard organic chemistry transformations.

Step 1: Claisen Rearrangement of 4-Allyloxy-3,5-dimethoxybenzaldehyde

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-allyloxy-3,5-dimethoxybenzaldehyde in a high-boiling solvent such as N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 194 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with an acidic solution (e.g., 1M HCl) to remove the N,N-dimethylaniline.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Methylation of 3-allyl-4-hydroxy-5-methoxybenzaldehyde

  • Dissolve the purified product from Step 1 in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate, to the solution.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to yield the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway start 3,4,5-Trimethoxyphenol intermediate1 3,4,5-Trimethoxy-1-(allyloxy)benzene start->intermediate1 Allylation (Allyl bromide, K2CO3) intermediate2 2-Allyl-3,4,5-trimethoxyphenol intermediate1->intermediate2 Claisen Rearrangement (Heat) product This compound intermediate2->product Formylation (Vilsmeier-Haack)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis reaction_step Perform Reaction Step (e.g., Claisen Rearrangement) start->reaction_step tlc_check Monitor by TLC reaction_step->tlc_check tlc_check->reaction_step Incomplete workup Workup and Isolation tlc_check->workup Reaction Complete purification Purification (Column/Recrystallization) workup->purification analysis Analyze Product (NMR, MS) purification->analysis low_yield Low Yield? analysis->low_yield impure Impure Product? low_yield->impure No optimize Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize Yes repurify Re-purify impure->repurify Yes end Pure Product Obtained impure->end No optimize->reaction_step repurify->analysis

Caption: General troubleshooting workflow for synthesis.

Byproduct_Formation starting_material Aryl Allyl Ether claisen_rearrangement Claisen Rearrangement starting_material->claisen_rearrangement ortho_product Ortho-Allyl Phenol (Desired Product) claisen_rearrangement->ortho_product Major Pathway para_product Para-Allyl Phenol (Byproduct) claisen_rearrangement->para_product Side Reaction cleavage_product Phenol (Byproduct) claisen_rearrangement->cleavage_product Side Reaction (High Temp)

Caption: Potential byproducts in the Claisen rearrangement step.

References

Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of polysubstituted aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region (approx. 6.5-8.5 ppm) of my ¹H NMR spectrum so complex and difficult to interpret?

A1: The complexity arises from several factors inherent to polysubstituted aromatic systems.[1][2][3] Firstly, the protons on the aromatic ring are often chemically non-equivalent due to the different electronic effects of the substituents.[3][4] This leads to multiple distinct signals in a narrow chemical shift range. Secondly, spin-spin coupling between adjacent (ortho), meta, and sometimes even para protons creates intricate splitting patterns.[2][5] When the chemical shift differences between coupled protons are small (i.e., on the same order as the coupling constants), second-order effects can occur, leading to non-intuitive and overlapping multiplets that deviate from simple first-order (n+1 rule) splitting.[6]

Q2: How can I differentiate between ortho, meta, and para isomers using ¹H NMR?

A2: The substitution pattern on a benzene ring gives rise to characteristic splitting patterns and coupling constants.[1][2]

  • Para-substitution: Symmetrically para-substituted rings often show a deceptively simple pattern of two doublets, sometimes referred to as an AA'BB' system.[6][7][8] This pattern is highly diagnostic.[1][6]

  • Ortho-substitution: This pattern is often the most complex, with four distinct multiplets in the aromatic region, each integrating to one proton. The coupling constants will be crucial for assignment.

  • Meta-substitution: This pattern can also be complex but may sometimes be distinguished from the ortho isomer by the presence of a proton that is only meta-coupled to its neighbors, resulting in a signal with smaller coupling constants.

The key is to analyze the coupling constants (J-values). Ortho coupling (³J) is typically the largest (6-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz), which is often not resolved.[2][5]

Q3: My aromatic signals are overlapping. What can I do to resolve them?

A3: Signal overlap in the aromatic region is a common problem.[9] Here are several strategies to resolve overlapping signals:

  • Change the NMR solvent: Different deuterated solvents can induce changes in the chemical shifts of aromatic protons, potentially resolving the overlap.[9][10] Solvents like benzene-d₆ or acetone-d₆ can provide different spectral appearances compared to chloroform-d.[9]

  • Increase the magnetic field strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion in parts per million (ppm), which can help separate overlapping multiplets.

  • Run 2D NMR experiments: Techniques like COSY and TOCSY can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.[11][12][13] HSQC and HMBC experiments can correlate protons to their attached carbons, providing another dimension of information for assignment.[13]

Q4: How do electron-donating and electron-withdrawing groups affect the chemical shifts of aromatic protons?

A4: The electronic nature of the substituents significantly influences the chemical shifts of the aromatic protons.[3][4][14]

  • Electron-donating groups (EDGs) , such as -OCH₃, -NH₂, and alkyl groups, increase the electron density in the aromatic ring, particularly at the ortho and para positions.[14] This increased electron density leads to greater shielding of the protons at these positions, causing their signals to shift upfield (to lower ppm values).[4][14]

  • Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -C=O, decrease the electron density in the aromatic ring, especially at the ortho and para positions.[14] This deshields the protons at these positions, causing their signals to shift downfield (to higher ppm values).[4][14]

Troubleshooting Guides

Problem 1: I have broad peaks in my aromatic region.

  • Question: Why are the signals for my aromatic protons broad, and how can I sharpen them?

  • Answer: Broad peaks in an NMR spectrum can be caused by several factors:

    • Poor shimming: An inhomogeneous magnetic field is a common cause of peak broadening. Re-shimming the spectrometer is the first step in troubleshooting.[10]

    • Sample concentration: A sample that is too concentrated can lead to broad peaks.[9] Diluting the sample may improve the resolution.

    • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Chemical exchange: If a proton is undergoing chemical exchange on the NMR timescale, its signal can be broadened. This is more common for protons on heteroatoms but can sometimes affect aromatic protons if there is a dynamic process occurring.

Problem 2: The integration of my aromatic region does not match the expected number of protons.

  • Question: The total integration for my aromatic signals is incorrect. What could be the cause?

  • Answer: Inaccurate integration can arise from a few issues:

    • Overlapping solvent peak: If the residual solvent peak is in the aromatic region (e.g., chloroform-d at 7.26 ppm), it can interfere with the integration.[9] Choosing a different solvent, like acetone-d₆, can resolve this.[9]

    • Incorrect phasing and baseline correction: Improper data processing can lead to integration errors. Carefully re-phase the spectrum and ensure the baseline is flat before integrating.

    • Signal saturation: If the receiver gain is set too high or the relaxation delay is too short, signals can become saturated, leading to lower than expected integration values. This is particularly a problem for signals with long relaxation times.

Problem 3: I am unable to assign the signals in a complex multiplet.

  • Question: I have a complex, indecipherable multiplet in my aromatic region. How can I determine which protons it corresponds to?

  • Answer: This is a classic problem in the analysis of polysubstituted aromatics. A multi-pronged approach is often necessary:

    • 2D NMR Spectroscopy: This is the most powerful tool for this problem.

      • COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between protons that are coupled to each other.[12][13] This allows you to trace the connectivity of the protons around the aromatic ring.

      • TOCSY (Total Correlation Spectroscopy): TOCSY can reveal entire spin systems, showing correlations between a proton and all other protons in the same spin system, not just its immediate neighbors.

      • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to the carbon it is directly attached to.[13]

      • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.[13] This is extremely useful for assigning protons based on their proximity to substituent groups or quaternary carbons.

Data Presentation

Table 1: Typical ¹H-¹H Coupling Constants in Aromatic Systems

Coupling TypeNumber of BondsTypical Range (Hz)Notes
Ortho³J6 - 10Largest coupling, indicates adjacent protons.[2][5]
Meta⁴J2 - 3Smaller coupling, protons separated by one carbon.[5]
Para⁵J0 - 1Smallest coupling, often not resolved.[15]

Table 2: Estimated Chemical Shift Changes (Δδ in ppm) for Aromatic Protons with Common Substituents (relative to benzene at 7.3 ppm)

SubstituentOrtho PositionMeta PositionPara Position
-NO₂+0.95+0.26+0.38
-CHO+0.58+0.22+0.27
-COOH+0.85+0.18+0.25
-Cl+0.03-0.02-0.09
-CH₃-0.15-0.09-0.18
-OCH₃-0.48-0.09-0.44
-NH₂-0.75-0.25-0.65

Note: These are approximate values and can be influenced by other substituents and the solvent.

Experimental Protocols

Protocol 1: COSY (Correlation Spectroscopy) Experiment

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent at an appropriate concentration for ¹H NMR.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Acquisition Parameters:

    • Use a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

    • Set the spectral width to cover the entire proton spectrum.

    • Acquire a sufficient number of scans (e.g., 2-8) for each increment.

    • Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and perform a baseline correction.

  • Analysis:

    • The diagonal of the 2D spectrum shows the 1D ¹H NMR spectrum.

    • Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are J-coupled.

Protocol 2: HMBC (Heteronuclear Multiple Bond Correlation) Experiment

  • Sample Preparation: As for the COSY experiment.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for the COSY experiment.

  • Acquisition Parameters:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).[2]

    • Set the ¹H spectral width to cover the proton spectrum.

    • Set the ¹³C spectral width to cover the carbon spectrum (e.g., 0-220 ppm).

    • The long-range coupling delay should be optimized for the expected J-couplings (typically 2-3 bonds). A common value is around 60-80 ms.

    • Acquire a sufficient number of scans (e.g., 8-32) for each increment.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

  • Analysis:

    • The 2D spectrum will show correlations between proton and carbon signals.

    • A cross-peak indicates a long-range coupling (typically 2-3 bonds) between the proton and the carbon at the corresponding chemical shifts.

Mandatory Visualization

Spectral_Analysis_Workflow start Obtain ¹H NMR Spectrum check_complexity Is Aromatic Region Complex/Overlapping? start->check_complexity simple_analysis First-Order Analysis: - Integration - Splitting Patterns - Coupling Constants check_complexity->simple_analysis No run_2d Acquire 2D NMR Spectra check_complexity->run_2d Yes structure Propose/Confirm Structure simple_analysis->structure cosy COSY: Identify ¹H-¹H Couplings run_2d->cosy hsqc HSQC: Correlate ¹H to Directly Attached ¹³C run_2d->hsqc hmbc HMBC: Correlate ¹H to 2-3 Bond ¹³C run_2d->hmbc integrate_data Integrate 1D and 2D Data for Full Assignment cosy->integrate_data hsqc->integrate_data hmbc->integrate_data integrate_data->structure

Caption: Workflow for analyzing complex aromatic NMR spectra.

Caption: Coupling relationships in a disubstituted aromatic ring.

References

overcoming low yields in the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Benzaldehydes

This guide provides troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to address common issues, particularly low yields, encountered during the synthesis of substituted benzaldehydes. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction is resulting in a very low yield. What are the most common causes?

A1: Low yields in formylation reactions for synthesizing substituted benzaldehydes can stem from several factors:

  • Substrate Reactivity: Aromatic rings with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react more slowly, which often leads to lower yields.[1] In contrast, electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring and generally result in higher yields and faster reactions.[1][2]

  • Moisture Sensitivity: Many formylating reagents, especially those used in the Vilsmeier-Haack reaction (like the Vilsmeier reagent itself), are highly sensitive to moisture.[1] Water can quench the active reagents, significantly reducing the yield.

  • Reagent Quality: The purity of reagents is critical. For instance, in the Vilsmeier-Haack reaction, decomposed N,N-dimethylformamide (DMF), often indicated by a fishy smell from dimethylamine, can react with the Vilsmeier reagent and lower the yield.[1][3]

  • Reaction Conditions: Suboptimal temperature, reaction time, or incorrect stoichiometry of reagents can all lead to poor yields.[1][4] Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[1]

  • Incomplete Hydrolysis: In multi-step reactions like the Vilsmeier-Haack or Duff reactions, the final hydrolysis step is crucial to liberate the aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product.[1][5]

Q2: I'm observing significant side product formation. What are the likely culprits?

A2: Side product formation is a common issue. The types of side products depend on the reaction:

  • Diaryl- and Triarylmethanes: In reactions like the Gattermann-Koch or Duff reactions, if the reaction conditions are too acidic, the newly formed benzaldehyde can react with another equivalent of the starting arene to form diarylmethane byproducts.[6]

  • Polymerization/Resinification: Phenols are highly activated substrates and can be prone to forming polymeric resins under the harsh acidic conditions of some formylation reactions, such as the Duff reaction.[7]

  • Over-oxidation: When synthesizing benzaldehydes by oxidizing benzyl alcohols, the product aldehyde can be susceptible to further oxidation to the corresponding carboxylic acid, especially with strong oxidizing agents or prolonged reaction times.[8][9]

  • Reaction with Other Functional Groups: Some formylating reagents can react with other functional groups on the substrate. For example, under Vilsmeier-Haack conditions, alcohols can be converted into chlorides.[6]

Q3: Why is the Gattermann reaction known for often producing low yields?

A3: The classical Gattermann reaction can have lower yields primarily because it uses hydrogen cyanide (HCN), which is highly toxic, volatile, and difficult to handle safely.[10] This can lead to procedural challenges and side reactions. Modifications like the Adams modification, which generates HCN in situ from zinc cyanide and HCl, are often preferred for safety and can improve yields.[11][12] Generally, the Sandmeyer reaction is known to produce better yields than the Gattermann reaction for preparing haloarenes from diazonium salts.[10][13]

Q4: My product is volatile and I'm losing it during workup and purification. How can I minimize this loss?

A4: The loss of relatively light and volatile aldehydes during purification is a known issue that can significantly lower isolated yields.[14] To mitigate this, consider the following:

  • Carefully control the temperature during solvent removal using a rotary evaporator. Use a cold trap to recover any volatilized product.

  • Minimize the time the product is under high vacuum.

  • When possible, use less volatile derivatives for the reaction and purification, which can be converted to the desired aldehyde in a later step.[14]

  • For purification, consider techniques that do not require high temperatures or vacuum, if applicable.

Troubleshooting Guides

This section provides specific troubleshooting advice for common synthetic routes to substituted benzaldehydes.

Guide 1: Vilsmeier-Haack Reaction

Issue: Low or no yield of the desired aldehyde.

  • Possible Cause 1: Inactive Vilsmeier Reagent.

    • Solution: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous DMF; if the DMF has a fishy odor, it has likely decomposed to dimethylamine and should be replaced or purified.[1][3] Check the purity of the phosphorus oxychloride (POCl₃) as well.[3]

  • Possible Cause 2: Low Substrate Reactivity.

    • Solution: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[2] If your substrate contains electron-withdrawing groups, the reaction may be sluggish. Consider increasing the reaction temperature or using a longer reaction time. However, be aware that harsh conditions can lead to side products.

  • Possible Cause 3: Incomplete Hydrolysis.

    • Solution: The intermediate iminium salt must be hydrolyzed to the final aldehyde product. Ensure the aqueous workup is sufficient. This often involves adding the reaction mixture to ice water followed by basification (e.g., with NaOH solution) and heating to complete the hydrolysis.[15]

Guide 2: Oxidation of Benzyl Alcohols

Issue: Low yield of benzaldehyde, with significant starting material remaining or benzoic acid as a byproduct.

  • Possible Cause 1: Inefficient Oxidant or Reaction Conditions.

    • Solution: If starting material remains, the oxidation may be incomplete. Check the stoichiometry of the oxidizing agent. The choice of solvent can also be critical; some solvents can inhibit the reaction.[16] Optimization of temperature and reaction time may be necessary. For example, some photocatalytic methods require specific light sources (e.g., blue LEDs) and an oxygen atmosphere for high conversion.[17]

  • Possible Cause 2: Over-oxidation to Carboxylic Acid.

    • Solution: This is a common side reaction.[8] To avoid it, choose a milder, more selective oxidizing agent (e.g., pyridinium chlorochromate (PCC) or using catalytic methods under controlled conditions). Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.

  • Possible Cause 3: Catalyst Deactivation.

    • Solution: In catalytic oxidations (e.g., using platinum or palladium nanoparticles), the catalyst can be deactivated.[18] Ensure the catalyst is handled correctly and that the reaction medium is free of poisons. The choice of solvent can also impact catalyst stability and activity.[18]

Experimental Workflows and Logic Diagrams

The following diagrams illustrate common troubleshooting and decision-making processes in the synthesis of substituted benzaldehydes.

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Check Starting Materials - Purity of Reactants? - Anhydrous Solvents? - Reagent Decomposition? start->check_reagents review_conditions 2. Review Reaction Conditions - Optimal Temperature? - Correct Stoichiometry? - Sufficient Reaction Time? check_reagents->review_conditions Reagents OK purify_reagents Action: Purify/Replace Reagents & Solvents check_reagents->purify_reagents Impure analyze_workup 3. Analyze Workup & Purification - Product Loss During Extraction? - Incomplete Hydrolysis? - Volatility Issues? review_conditions->analyze_workup Conditions OK optimize_conditions Action: Systematically Optimize Conditions (T, t, stoichiometry) review_conditions->optimize_conditions Suboptimal side_products 4. Analyze Byproducts (TLC/GC-MS) - Identify major side products. analyze_workup->side_products Workup OK modify_workup Action: Modify Workup - Adjust pH/Temp - Use milder purification analyze_workup->modify_workup Issues Found address_sides Action: Adjust Conditions to Minimize Side Reactions side_products->address_sides

Caption: General troubleshooting workflow for low reaction yield.

synthesis_selection start Select Synthesis Route for Substituted Benzaldehyde sub_type Nature of Substituents on Aromatic Ring? start->sub_type edg Electron-Donating (e.g., -OH, -OR, -NR2) sub_type->edg ewg Electron-Withdrawing or Deactivated sub_type->ewg start_mat Available Starting Material? benzyl_alc Substituted Benzyl Alcohol start_mat->benzyl_alc benzoic_acid Substituted Benzoic Acid / Ester start_mat->benzoic_acid benzene_deriv Substituted Benzene/Toluene start_mat->benzene_deriv formylation Electrophilic Formylation (Vilsmeier-Haack, Duff, Gattermann) edg->formylation ewg->start_mat oxidation Selective Oxidation (e.g., PCC, Swern, Catalytic) benzyl_alc->oxidation reduction Selective Reduction (e.g., DIBAL-H from ester, Rosenmund from acid chloride) benzoic_acid->reduction side_chain_ox Side-Chain Oxidation (Etard Reaction) benzene_deriv->side_chain_ox

Caption: Decision tree for selecting a synthetic route.

Quantitative Data Summary

The following tables summarize yield data from various studies on the synthesis of benzaldehydes, highlighting the impact of different reaction conditions.

Table 1: Optimization of Benzyl Alcohol Oxidation to Benzaldehyde using Different Catalysts

EntryCatalystSolventTime (h)Conversion (%)Yield (%)Reference
1Fe(NO₃)₃·9H₂O1,4-Dioxane694.9>95 (Selectivity)[8]
2Al(NO₃)₃·9H₂O1,4-Dioxane688.180.0 (Selectivity)[8]
3Cu(NO₃)₂·3H₂O1,4-Dioxane682.370.0 (Selectivity)[8]
4Co₁/NCToluene595.2~99.9 (Selectivity)[19]
5Eosin Y (Photocatalyst)CH₃CN129391[17]

Data represents selected examples to illustrate trends.

Table 2: Effect of Substituents on N-Formylation Yields using Formic Acid

EntrySubstrate (Amine)Substituent TypeTime (min)Yield (%)Reference
1AnilineNone2594
24-MethylanilineElectron-Donating1598
34-MethoxyanilineElectron-Donating1596
44-ChloroanilineElectron-Withdrawing3592
54-NitroanilineStrongly Electron-Withdrawing4585

Illustrates the general trend that electron-donating groups facilitate the reaction while electron-withdrawing groups slow it down, though yields remain generally high in this specific method.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

This protocol describes a representative Vilsmeier-Haack reaction.

Materials:

  • N,N-Dimethylaniline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF to the flask via syringe and cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Dissolve N,N-dimethylaniline in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Carefully neutralize the mixture by adding NaOH solution until it is basic (pH ~9-10). The hydrolysis of the intermediate iminium salt may require gentle heating.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude p-dimethylaminobenzaldehyde.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Selective Photocatalytic Oxidation of Benzyl Alcohol

This protocol is based on a green chemistry approach using a photocatalyst.[17]

Materials:

  • Substituted Benzyl Alcohol

  • Eosin Y (photocatalyst)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂) balloon

  • Blue LED light source

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve the substituted benzyl alcohol (e.g., 0.2 mmol) and Eosin Y (1-2 mol%) in acetonitrile (2.0 mL).

  • Seal the vial with a septum and purge the solution with oxygen by bubbling O₂ through it for 5-10 minutes.

  • Leave the vial under a positive pressure of oxygen (e.g., via an O₂-filled balloon).

  • Place the reaction vial near a blue LED light source (e.g., 24 W) and stir vigorously at room temperature.

  • Monitor the reaction's progress by TLC or GC-MS. The reaction may take several hours (e.g., 8-24 h) depending on the substrate.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the pure product.

References

Technical Support Center: Purification of Synthetic Aldehyde Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of synthetic aldehyde products.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Bisulfite Adduct Formation

Question: Why is the yield of my precipitated bisulfite adduct low?

Answer: Low yields of the solid adduct can be due to several factors related to the aldehyde's structure and reaction conditions.

  • Steric Hindrance: The formation of the bisulfite adduct is sensitive to steric hindrance around the carbonyl group. Highly hindered aldehydes may not react efficiently.

  • Adduct Solubility: The adduct of your aldehyde, particularly with lower molecular weight aldehydes, might be soluble in the reaction mixture and will not precipitate.[1]

  • Reagent Quality: The sodium bisulfite solution should be freshly prepared and saturated to ensure maximum reactivity.

Question: A solid is forming at the interface between the organic and aqueous layers during extraction. What is it and how should I handle it?

Answer: This is likely the bisulfite adduct that is insoluble in both the organic and aqueous layers. This can occur with highly non-polar aldehydes.[2] To resolve this, you can filter the entire mixture through Celite to remove the insoluble adduct before separating the layers.[2]

Question: My aldehyde is sensitive to basic conditions. How can I regenerate it from the bisulfite adduct without decomposition?

Answer: For base-sensitive aldehydes, minimizing exposure time to the base during regeneration is crucial. A rapid extraction immediately following basification can result in high recovery. Alternatively, a non-aqueous method for regeneration can be employed by treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile, which regenerates the aldehyde under neutral conditions.

Column Chromatography

Question: My aldehyde is decomposing on the silica gel column, leading to low recovery. What can I do?

Answer: Aldehyde degradation on silica gel is a common problem, often due to the acidic nature of the stationary phase. Here are some solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in your eluent system containing a small amount of a volatile base like triethylamine (typically 0.1-1%).

  • Use an Alternative Adsorbent: Consider using a less acidic stationary phase such as alumina (neutral or basic), Florisil, or Celite.

  • Optimize the Solvent System: Ensure your eluent provides good solubility for the compound to minimize its time on the column.

Question: My compound is very polar and does not move from the baseline, even with 100% ethyl acetate. How can I purify it using column chromatography?

Answer: For very polar compounds, a more polar eluent system is required. You can try a solvent system containing methanol. A common approach is to use a mixture of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide to improve elution.

Distillation

Question: My aldehyde is decomposing during distillation, even under vacuum. What could be the cause?

Answer: Decomposition during distillation can occur if the temperature is too high. Even under vacuum, some aldehydes are thermally sensitive.

  • Ensure a Good Vacuum: Check your system for leaks to achieve the lowest possible pressure, which will lower the boiling point.[3]

  • Use a Fractionating Column: For mixtures with close boiling points, a fractionating column will provide better separation at a lower temperature.

  • Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature is increased gradually. The bath temperature should ideally be only 20-30°C higher than the boiling point of the aldehyde.

Question: The distillation is very slow, or "bumping" is occurring. How can I fix this?

Answer:

  • Bumping: This is the violent boiling of a liquid. For vacuum distillations, boiling chips are ineffective. Use a magnetic stirrer and stir bar to ensure smooth boiling.[4]

  • Slow Distillation: This could be due to an inefficient vacuum or insufficient heating. Check your vacuum pump and all connections for leaks. Gradually increase the heating mantle temperature.

Recrystallization

Question: My aldehyde "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or comes out of solution as a liquid instead of crystals. This is common for low-melting point compounds and when the solution is supersaturated.

  • Add More Solvent: The compound may be coming out of solution at a temperature above its melting point because the solution is too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[5][6]

  • Slow Cooling: Cool the solution very slowly to encourage crystal formation instead of oiling. You can do this by leaving the flask to cool on a benchtop, insulated with glass wool.[6]

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.[5]

Question: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

Answer: This is usually due to using too much solvent or the solution being supersaturated.

  • Too Much Solvent: If you've used too much solvent, the solution will not be saturated upon cooling. You can boil off some of the solvent to concentrate the solution and then allow it to cool again.[5][6]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic aldehyde products?

A1: The most common impurity is the corresponding carboxylic acid, which forms from the oxidation of the aldehyde in the presence of air. Other potential impurities include unreacted starting materials, byproducts from the synthesis, and residual solvents.

Q2: How can I prevent the oxidation of my aldehyde during storage?

A2: To prevent oxidation, aldehydes should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. Adding a radical inhibitor like butylated hydroxytoluene (BHT) can also help to prevent oxidation.

Q3: Which purification method is best for my aldehyde?

A3: The choice of purification method depends on the properties of your aldehyde and the impurities present. The bisulfite adduct formation is highly selective for aldehydes and is excellent for removing non-aldehyde impurities.[7][8] Column chromatography is versatile but can lead to decomposition of sensitive aldehydes. Distillation is suitable for volatile aldehydes with non-volatile impurities.[7][8] Recrystallization is ideal for solid aldehydes.[7][8]

Q4: Can I use the bisulfite purification method for ketones?

A4: The reaction with sodium bisulfite is generally limited to sterically unhindered cyclic and methyl ketones.[1] Highly hindered ketones typically do not form adducts, which allows for the selective purification of aldehydes from ketones.[1]

Q5: What is the expected purity and yield for these purification methods?

A5: For the bisulfite extraction method, typical purities and recoveries are greater than 95%.[7] The yield and purity for other methods are highly dependent on the specific aldehyde and the nature of the impurities. Distillation of benzaldehyde can result in 98-99% purity with a 90-95% yield.[9]

Data Presentation

Table 1: Comparison of Aldehyde Purification Methods

Purification MethodPurityYieldScaleAdvantagesDisadvantages
Bisulfite Adduct Formation >95%[7]>95%[7]Lab to IndustrialHighly selective for aldehydes, cost-effective, can handle a wide range of functional groups.[10]Not suitable for all ketones, requires a regeneration step.
Column Chromatography VariableVariableLab ScaleVersatile, can separate compounds with similar boiling points.Can be time-consuming, potential for product decomposition on the column, uses large volumes of solvent.[7]
Distillation High (for volatile compounds)HighLab to IndustrialGood for separating volatile aldehydes from non-volatile impurities.Not suitable for thermally sensitive compounds or mixtures with close boiling points.[7]
Recrystallization High (for solid compounds)VariableLab to IndustrialExcellent for purifying solid aldehydes.[11]Only applicable to solid compounds, yield can be low if the compound has some solubility in the cold solvent.[5]

Experimental Protocols

Protocol 1: Purification of an Aldehyde via Bisulfite Adduct Formation

This protocol is for the removal of an aldehyde from a mixture of organic compounds.

  • Dissolution: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent such as methanol, THF, or DMF (DMF is often best for aliphatic aldehydes).[2]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the solution from step 1. Shake the mixture vigorously for at least 30 seconds. A precipitate of the bisulfite adduct may form.[7]

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or hexanes) and deionized water to the mixture. Shake the separatory funnel and then allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.[2]

  • Separation: Separate the aqueous layer containing the bisulfite adduct. The organic layer now contains the purified non-aldehyde components.

  • Regeneration of the Aldehyde (Optional): To recover the aldehyde, add a fresh portion of an immiscible organic solvent to the aqueous layer from step 4. Slowly add a 50% sodium hydroxide solution dropwise while stirring until the pH of the aqueous layer is strongly basic (pH > 12). This will decompose the bisulfite adduct and regenerate the free aldehyde.

  • Final Extraction and Isolation: Shake the separatory funnel to extract the regenerated aldehyde into the organic layer. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

Protocol 2: Purification of an Aldehyde by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure aldehyde.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aldehyde.

Protocol 3: Purification of a Liquid Aldehyde by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (should be no more than two-thirds full). Add a magnetic stir bar to the flask.[4] Grease all ground-glass joints.[4]

  • Connect to Vacuum: Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).[4]

  • Start Vacuum: Turn on the vacuum and allow the pressure inside the apparatus to stabilize.[4]

  • Heating and Distillation: Begin stirring and gently heat the flask using a heating mantle.[12] Collect the fraction that distills at the expected boiling point for your aldehyde at the recorded pressure.

  • Stopping the Distillation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[4]

Protocol 4: Purification of a Solid Aldehyde by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the aldehyde is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[11]

  • Dissolution: Place the impure solid aldehyde in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure aldehyde should form. The flask can then be placed in an ice bath to maximize crystal formation.[13]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Mandatory Visualization

experimental_workflow General Aldehyde Purification Workflow start Crude Aldehyde Product impurity_analysis Analyze Impurities (TLC, GC, NMR) start->impurity_analysis select_method Select Purification Method impurity_analysis->select_method bisulfite Bisulfite Adduct Formation select_method->bisulfite Non-aldehyde impurities chromatography Column Chromatography select_method->chromatography Similar boiling points distillation Distillation select_method->distillation Volatile aldehyde, non-volatile impurities recrystallization Recrystallization select_method->recrystallization Solid aldehyde pure_product Pure Aldehyde bisulfite->pure_product chromatography->pure_product distillation->pure_product recrystallization->pure_product characterization Characterize Pure Product (NMR, GC-MS, etc.) pure_product->characterization storage Store under Inert Atmosphere characterization->storage

Caption: General workflow for aldehyde purification.

impurity_formation Common Impurity Formation in Aldehydes aldehyde Aldehyde (R-CHO) oxidation Oxidation (Air, O2) aldehyde->oxidation self_condensation Self-Condensation (Aldol Reaction) aldehyde->self_condensation polymerization Polymerization aldehyde->polymerization acid Carboxylic Acid (R-COOH) oxidation->acid aldol_adduct Aldol Adduct self_condensation->aldol_adduct polymer Polymer polymerization->polymer

Caption: Common pathways of impurity formation.

purification_decision_tree Decision Tree for Aldehyde Purification Method Selection start Is the Aldehyde a Solid? recrystallize Recrystallization start->recrystallize Yes liquid Is the Aldehyde Thermally Stable? start->liquid No distill Distillation liquid->distill Yes chromatography_or_bisulfite Are Impurities Non-aldehydic? liquid->chromatography_or_bisulfite No bisulfite Bisulfite Adduct Formation chromatography_or_bisulfite->bisulfite Yes chromatography Column Chromatography chromatography_or_bisulfite->chromatography No

Caption: Selecting a suitable purification method.

References

Technical Support Center: Aldehyde Purification by Bisulfite Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aldehyde purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with aldehyde purification via bisulfite adducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is the yield of my precipitated bisulfite adduct low or non-existent?

Answer: Low yields of the solid adduct can stem from several factors related to the aldehyde's structure, reagent quality, and reaction conditions.

  • Potential Cause: Steric Hindrance. The formation of the bisulfite adduct is sensitive to steric hindrance around the carbonyl group.[1][2] Highly hindered aldehydes may not react efficiently.[1][2]

  • Potential Cause: Adduct Solubility. The adduct of your specific aldehyde, particularly those with lower molecular weight, may be soluble in the reaction mixture and will not precipitate.[1][3] In such cases, the adduct is sequestered in the aqueous phase during liquid-liquid extraction.[1][4][5]

  • Potential Cause: Reagent Quality. The sodium bisulfite solution should be freshly prepared and saturated to ensure maximum reactivity, as it can oxidize over time.[1][5]

  • Potential Cause: Incomplete Reaction. The interaction between the aldehyde (often in an organic solvent) and the aqueous bisulfite can be slow.[6]

  • Solution:

    • If the adduct is water-soluble, switch from filtration to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[1][3][7]

    • Try using an ethanol/water mixture, which can sometimes help induce precipitation.[1][3]

    • Use a water-miscible co-solvent like methanol, THF, acetonitrile, or dimethylformamide (DMF) to improve contact between the aldehyde and the aqueous bisulfite.[4][5][8] For aliphatic aldehydes, DMF can be particularly effective.[1][4][6][9]

    • Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[1][7]

Question: A solid has formed at the interface between the organic and aqueous layers during extraction. What is it and how should I handle it?

Answer: This is a common issue, especially when working with highly non-polar aldehydes. The resulting bisulfite adduct can be insoluble in both the aqueous and the organic layers, causing it to precipitate at the interface.[1][4]

  • Solution: To resolve this, filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct.[1][4][10] The two liquid layers can then be separated, and you can proceed with the purification of the non-aldehyde components from the organic layer.[1][7]

Question: How can I prevent my aldehyde from decomposing or undergoing side-reactions during regeneration from the adduct?

Answer: Aldehyde regeneration typically requires strongly basic or acidic conditions, which can be problematic for sensitive molecules.[1]

  • Potential Cause: pH Sensitivity. Functional groups like esters can be hydrolyzed under the high pH required for adduct decomposition.[1] Aldehydes with α-stereocenters are prone to epimerization under basic conditions.[1]

  • Potential Cause: Sulfur Dioxide (SO₂) Gas. If your molecule contains sensitive functional groups, such as tri- or tetra-substituted double bonds, dissolved sulfur dioxide (SO₂) gas can cause decomposition.[1][4]

  • Solution:

    • For base-sensitive aldehydes, minimize the exposure time to the base. A rapid extraction immediately following basification can yield high recovery.[1]

    • Consider a non-aqueous regeneration method. Treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions, avoiding issues with pH-sensitive groups.[11]

    • When working with molecules sensitive to SO₂, use a non-polar organic solvent like hexanes during the extraction to minimize the dissolution of the gas.[1][4][10]

    • For aldehydes with enolizable alpha-hydrogens that are unstable in strong base, substituting sodium hydroxide with saturated sodium phosphate tribasic may mitigate unwanted side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of purifying aldehydes using bisulfite?

A1: The method relies on the reversible reaction between an aldehyde and sodium bisulfite to form a charged bisulfite adduct. This adduct is typically water-soluble (or precipitates), allowing it to be separated from other organic components in a mixture through liquid-liquid extraction or filtration.[4][8][10] The aldehyde can then be recovered by reversing the reaction, usually by adding a strong base or acid.[4][6][10]

Q2: Is this purification technique suitable for all types of aldehydes and ketones?

A2: No, this method has limitations. It is most effective for:

  • Aldehydes: Most aldehydes, including sterically hindered ones, react well.[6][8][9]

  • Ketones: The reaction is generally limited to sterically unhindered cyclic and methyl ketones.[4][6][9] Highly hindered ketones typically do not form adducts, which allows for the selective separation of aldehydes from such ketones.[1]

Q3: In which solvents are aldehyde bisulfite adducts typically soluble?

A3: Aldehyde bisulfite adducts are salts and are generally soluble in water.[5] They are typically insoluble in most organic solvents, which facilitates their separation.[5] However, adducts of low molecular weight aldehydes may have some solubility in the reaction mixture.[1]

Q4: My bisulfite adduct is decomposing in the wash solvent. Why?

A4: The choice of solvent for washing or precipitating the adduct is critical. Avoid using acetone, as it can react with bisulfite, shifting the equilibrium and causing the adduct to decompose back to the aldehyde.[5][12] Consider using alternative anti-solvents like ethyl formate, which has been shown to improve adduct stability.[5][12]

Data Presentation

Aldehyde/Ketone TypeRecommended Co-SolventReactivity/Potential IssuesSolutions & Notes
Aromatic Aldehydes Methanol (MeOH)[6][7]Generally react well.Standard liquid-liquid extraction is usually effective.[7]
Aliphatic Aldehydes Dimethylformamide (DMF)[1][4][9]May be less reactive than aromatic aldehydes.[5]DMF improves removal rates. Longer reaction times may be needed.[5][9]
Highly Non-Polar Aldehydes Methanol, THF, DMF[4]Adduct may be insoluble in both aqueous and organic layers, precipitating at the interface.[1][4]Filter the entire biphasic mixture through Celite to remove the precipitated adduct.[1][4]
Aldehydes with Base-Sensitive Groups N/AProne to decomposition (e.g., hydrolysis, epimerization) during regeneration with strong base.[1]Minimize exposure time to base or use a non-aqueous regeneration method with TMS-Cl.[1][11]
Unhindered Ketones (Methyl, Cyclic) Dimethylformamide (DMF)[6]Reactive and can be separated using this method.[4][6]The protocol is similar to that for aliphatic aldehydes.[6]
Hindered Ketones N/ADo not typically form bisulfite adducts.[1]This allows for the selective removal of aldehydes from mixtures containing hindered ketones.

Experimental Protocols

Protocol 1: Purification of an Aromatic Aldehyde

This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[1][6][7]

  • Dissolution: Dissolve the crude mixture containing the aldehyde in a minimal amount of methanol (e.g., 5 mL).[1][6][7]

  • Adduct Formation: Transfer the solution to a separatory funnel and add 1 mL of a freshly prepared, saturated aqueous sodium bisulfite solution.[6][7]

  • Mixing: Shake the funnel vigorously for approximately 30 seconds to facilitate adduct formation. A precipitate may form at this stage.[1][6][7]

  • Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate in hexanes). Shake the funnel vigorously again.[1][6][7]

  • Separation: Allow the layers to separate. The aqueous layer contains the bisulfite adduct, while other organic components remain in the organic layer.[7]

  • Work-up: Drain the aqueous layer. Wash the organic layer with deionized water, dry it over anhydrous magnesium sulfate, filter, and concentrate to obtain the purified non-aldehyde product.[6][7]

Protocol 2: Purification of an Aliphatic Aldehyde

This protocol is adapted for aliphatic aldehydes, which may be less reactive.[1][6]

  • Dissolution: Dissolve the crude mixture in dimethylformamide (DMF) (e.g., 10 mL).[1][6]

  • Adduct Formation: Transfer the solution to a separatory funnel and add 25 mL of saturated aqueous sodium bisulfite. Shake vigorously for 30 seconds.[1][6]

  • Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate in hexanes) and shake again.[1][6]

  • Separation: Separate the layers. The aldehyde adduct will be in the aqueous phase.[1] The organic phase can be worked up as described in Protocol 1 to isolate other components.

Protocol 3: Regeneration of the Aldehyde from the Bisulfite Adduct

This protocol regenerates the free aldehyde from the aqueous adduct solution.[7]

  • Preparation: Isolate the aqueous layer containing the bisulfite adduct from the extraction step.

  • Extraction Setup: Transfer the aqueous layer to a clean separatory funnel. Add a suitable organic solvent (e.g., 25 mL of ethyl acetate).[7][10]

  • Basification: Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while shaking and venting, until the pH of the aqueous layer is strongly basic (pH ≈ 12).[1][7][10] This reverses the reaction and regenerates the free aldehyde.

  • Extraction: Shake the funnel to extract the liberated aldehyde into the organic layer.[7]

  • Separation and Work-up: Separate the layers. The organic layer containing the purified aldehyde can then be washed with water, dried over a drying agent, and concentrated to recover the pure aldehyde.[7]

Visualizations

G cluster_purification Purification Workflow cluster_regeneration Regeneration Workflow start Crude Mixture (Aldehyde + Impurities) dissolve Dissolve in Miscible Solvent (e.g., MeOH, DMF) start->dissolve add_bisulfite Add Saturated NaHSO₃ (aq) dissolve->add_bisulfite extract Add Water & Immiscible Organic Solvent add_bisulfite->extract separate Separate Layers extract->separate organic_layer Organic Layer (Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Aldehyde-Adduct) separate->aqueous_layer start_regen Aqueous Layer (Aldehyde-Adduct) aqueous_layer->start_regen Proceed to Regeneration add_base Add Strong Base (e.g., NaOH to pH 12) start_regen->add_base extract_aldehyde Extract with Organic Solvent add_base->extract_aldehyde separate_regen Separate Layers extract_aldehyde->separate_regen final_aldehyde Organic Layer (Purified Aldehyde) separate_regen->final_aldehyde waste Aqueous Waste separate_regen->waste

Caption: Experimental workflow for aldehyde purification and regeneration.

G aldehyde R-CHO (Aldehyde) adduct R-CH(OH)SO₃⁻Na⁺ (Bisulfite Adduct) aldehyde->adduct Adduct Formation (Purification Step) base OH⁻ (Base) bisulfite NaHSO₃ (Sodium Bisulfite) bisulfite->adduct adduct->aldehyde Regeneration (Reversible) water H₂O sulfite SO₃²⁻ base->aldehyde

Caption: Reversible reaction pathway for bisulfite adduct formation.

G start Problem: Low or No Adduct Yield q1 Is the adduct water-soluble? start->q1 sol1 Use liquid-liquid extraction. Do not expect a precipitate. q1->sol1 Yes q2 Is the aldehyde highly hindered? q1->q2 No sol2 Method may not be suitable. q2->sol2 Yes q3 Is the NaHSO₃ solution fresh? q2->q3 No sol3 Prepare a fresh, saturated solution. q3->sol3 No sol4 Use a co-solvent (MeOH/DMF) and increase reaction time. q3->sol4 Yes

Caption: Troubleshooting decision tree for low adduct yield.

References

stability issues of 3-Allyl-4,5-dimethoxy-benzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Allyl-4,5-dimethoxy-benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter related to the stability of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your results, it could be due to the degradation of the starting material.

  • Question: My reaction yield is lower than expected, or I am seeing unexpected byproducts. Could the aldehyde be degrading? Answer: Yes, inconsistent results are often a sign of compound instability. Benzaldehydes, including this compound, are susceptible to degradation under several conditions.[1][2] It is crucial to assess the purity of your starting material before each experiment, especially if it has been stored for an extended period or under suboptimal conditions.

  • Question: How can I quickly check for degradation? Answer: A simple qualitative check can be performed using classical aldehyde tests such as Tollen's test, Fehling's test, or a Schiff's test. A negative result, where a positive result was previously observed, would indicate the absence of the aldehyde group, suggesting degradation. For a more quantitative assessment, analytical techniques like HPLC or GC are recommended to determine the purity and identify any degradation products.

Issue 2: Visible Changes in the Compound During Storage

Changes in the physical appearance of the compound are a direct indicator of potential degradation.

  • Question: My this compound has changed color (e.g., turned yellowish). Is it still usable? Answer: A color change is a strong indicator of chemical degradation. Benzaldehydes can oxidize, especially when exposed to air and light, which can lead to a yellowish appearance.[3] While a slight color change may not significantly impact some applications, it is highly recommended to re-purify the compound or use a fresh batch for sensitive experiments to ensure reproducibility and accuracy.

  • Question: I've noticed the formation of a solid precipitate in my liquid aldehyde. What could this be? Answer: The most common degradation pathway for benzaldehydes is oxidation to the corresponding carboxylic acid (in this case, 3-Allyl-4,5-dimethoxy-benzoic acid), which is often a solid at room temperature. This oxidation can be accelerated by exposure to air. To confirm the identity of the precipitate, you can perform an extraction with a mild aqueous base to dissolve the acidic impurity.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[5] It should be kept in a tightly sealed container to avoid exposure to air and moisture.[4] For long-term storage, refrigeration (2-8 °C) is advisable.

  • Q2: Is this compound sensitive to light? A2: Yes, similar to other benzaldehyde derivatives, this compound is expected to be light-sensitive.[1] Exposure to light, particularly UV radiation, can promote degradation.[1] It is recommended to store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.

  • Q3: What materials should I avoid when working with this compound? A3: Avoid contact with strong oxidizing agents, as they will readily oxidize the aldehyde functionality to a carboxylic acid.[6] Strong bases can also promote side reactions. Additionally, care should be taken to avoid contamination with metal ions, which can catalyze oxidation.

Stability Under Different Conditions

  • Q4: How stable is this compound in common laboratory solvents? A4: While specific kinetic data is not readily available for this compound, it is known to be soluble in common organic solvents like ethanol, and acetone.[7] However, prolonged storage in solution, especially in the presence of air or impurities, can lead to degradation. It is best practice to prepare solutions fresh before use. The use of solvents containing peroxide impurities (e.g., older ethers) should be avoided as they can initiate oxidation.

  • Q5: What is the expected stability of this compound at elevated temperatures? A5: Elevated temperatures will accelerate the rate of degradation.[5] The relationship between temperature and the degradation rate can often be modeled using the Arrhenius equation, which indicates an exponential increase in the degradation rate with an increase in temperature.[8][9] Therefore, it is crucial to avoid exposing the compound to high temperatures for extended periods.

  • Q6: How does pH affect the stability of this compound? A6: The stability of benzaldehydes can be influenced by pH.[10] Under strongly acidic or basic conditions, the rate of degradation may increase.[11][12] Extreme pH values can catalyze hydrolysis or other reactions.[10] For applications where the compound will be in an aqueous environment, it is advisable to buffer the solution to a neutral or slightly acidic pH to minimize degradation.

Data Summary

While quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the expected qualitative stability based on the behavior of structurally similar benzaldehydes.

ConditionExpected StabilityRecommended PrecautionsPotential Degradation Products
Temperature Unstable at elevated temperatures.Store in a cool place; avoid prolonged heating.Oxidation and polymerization products.
Light Sensitive, especially to UV light.Store in amber vials or protect from light.Photodegradation products, including potential for benzoic acid and benzene derivatives.[11]
Air (Oxygen) Susceptible to oxidation.Store under an inert atmosphere (e.g., N2, Ar).3-Allyl-4,5-dimethoxy-benzoic acid.
pH Less stable at extreme pH values.Use buffered solutions; avoid strong acids and bases.Products of hydrolysis and other pH-catalyzed reactions.[10]
Oxidizing Agents Highly reactive.Avoid contact with peroxides, permanganates, etc.3-Allyl-4,5-dimethoxy-benzoic acid.
Strong Bases Can undergo reactions like the Cannizzaro reaction.Use non-basic conditions where possible.Corresponding alcohol and carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[1][2][11]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Start Prepare stock solution of This compound Control Control Sample (Stored at 4°C in dark) Start->Control Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Analysis Analyze all samples by HPLC-UV/MS and/or GC-MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradation Products Analysis->Characterization

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified time.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for a specified time.

    • Photolytic Degradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored at 4°C in the dark, by a stability-indicating analytical method, such as HPLC with UV and Mass Spectrometry (MS) detection or GC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.

Protocol 2: Accelerated Stability Study for Shelf-Life Estimation

This protocol describes an accelerated stability study to predict the shelf-life of this compound at room temperature.[8]

Logical Flow for Accelerated Stability Study

Accelerated_Stability_Flow cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_analysis Data Analysis Setup Store samples at multiple elevated temperatures (e.g., 40°C, 50°C, 60°C) Monitor Periodically analyze samples for purity (e.g., by HPLC) Setup->Monitor Kinetics Determine degradation rate constants (k) at each temperature Monitor->Kinetics Arrhenius Plot ln(k) vs. 1/T (Arrhenius Plot) Kinetics->Arrhenius Extrapolate Extrapolate to determine k at room temperature Arrhenius->Extrapolate ShelfLife Calculate shelf-life Extrapolate->ShelfLife

Caption: Logic for shelf-life estimation.

Methodology:

  • Sample Storage: Store aliquots of this compound in tightly sealed, light-protected containers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample from each temperature condition for analysis.

  • Analysis: Quantify the purity of each sample using a validated HPLC method.

  • Data Analysis:

    • For each temperature, plot the concentration of the aldehyde versus time and determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).

    • Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T).

    • Perform a linear regression on the Arrhenius plot.

    • Extrapolate the regression line to determine the rate constant (k) at room temperature (e.g., 25°C).

    • Use the extrapolated rate constant to calculate the predicted shelf-life, which is often defined as the time it takes for the purity to decrease by a certain percentage (e.g., 10%).

By following these guidelines and protocols, researchers can better understand and control the stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted phenol or benzaldehyde. A plausible route includes the O-allylation of a suitable phenol, followed by a Claisen rearrangement to introduce the allyl group onto the aromatic ring, and subsequent formylation to install the aldehyde group.

Q2: What are the critical parameters for a successful Claisen rearrangement?

The Claisen rearrangement is a thermal process, making temperature a critical parameter, often requiring 180-250°C.[1] The choice of a high-boiling point solvent is crucial to achieve these temperatures.[1] For substrates sensitive to high temperatures, Lewis acid catalysis can be employed to lower the required reaction temperature.[1]

Q3: My Vilsmeier-Haack formylation is failing. What are the likely causes?

Failure of the Vilsmeier-Haack reaction can often be attributed to an inactive Vilsmeier reagent, which can be caused by moisture in the reagents or glassware.[2] Other potential issues include an insufficiently reactive substrate, incomplete reaction due to inadequate time or temperature, or decomposition of the product during work-up.[2]

Q4: I am having difficulty purifying the final product. What purification methods are recommended?

For aldehydes like the target compound, column chromatography on silica gel is a common purification method. A typical solvent system could be a mixture of petroleum ether and ethyl acetate.[3] If the product is still impure, recrystallization can be attempted. Another method for purifying aldehydes is through the formation of a solid bisulfite adduct, which can be separated by filtration.[3]

Q5: What safety precautions should be taken during the Vilsmeier-Haack reaction?

The reagents used, such as phosphorus oxychloride (POCl₃), are hazardous. POCl₃ is highly corrosive and reacts violently with water. The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice should be done slowly and carefully to control the exothermic reaction.[2]

Troubleshooting Guides

O-Allylation of Phenols
Problem Potential Cause(s) Suggested Solution(s)
Low or no O-allylation product Incomplete deprotonation of the phenol.Ensure a slight excess of a suitable base (e.g., K₂CO₃, NaH) is used.
Inactive allylating agent (e.g., allyl bromide).Use a fresh bottle of the allylating agent.
Reaction temperature is too low.Gently heat the reaction mixture (e.g., 50-60 °C).[4]
Formation of C-allylated byproducts The reaction temperature is too high, promoting a premature Claisen rearrangement.Maintain a moderate reaction temperature.
The chosen base and solvent system favor C-allylation.Use a non-polar solvent and an alkali metal salt of the phenol to favor C-allylation if that is the desired product in a different synthetic strategy.[5]
Claisen Rearrangement
Problem Potential Cause(s) Suggested Solution(s)
Low yield or incomplete reaction The reaction temperature is too low. The thermal Claisen rearrangement often requires high temperatures (180-250°C).[1]Gradually increase the reaction temperature. Use a high-boiling point solvent like decalin or N,N-diethylaniline.[1] Consider using microwave irradiation to potentially reduce reaction time.[1]
Substrate or product decomposition at high temperatures.Employ a Lewis acid catalyst (e.g., BCl₃, BF₃·OEt₂, AlCl₃, ZnCl₂) to lower the activation energy and reaction temperature.[1]
Formation of multiple products (regioisomers) Steric or electronic effects of substituents on the aromatic ring directing the rearrangement to different positions.Analyze the electronic and steric nature of the ring substituents to predict regioselectivity. If the ortho-position is blocked, the rearrangement may proceed to the para-position.[6]
Presence of phenol cleavage by-products.This can occur at very high temperatures. Attempt to lower the reaction temperature by using a Lewis acid catalyst.[1]
Vilsmeier-Haack Formylation
Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield Inactive Vilsmeier reagent due to moisture.[2]Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and fresh reagents.[2]
Insufficiently reactive aromatic substrate. The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[7]The presence of electron-donating groups on the aromatic ring is crucial for this reaction.
Incomplete reaction.Increase the reaction time or temperature, while monitoring for product decomposition.
Formation of a dark, tarry residue The reaction is overheating, leading to polymerization and decomposition.[2]Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath.[2]
Impurities in starting materials or solvents.Use high-purity, purified starting materials and anhydrous solvents.[2]
Difficulty in isolating the product The product may be water-soluble.[2]Saturate the aqueous layer with salt (brine) before extraction to reduce the product's solubility in the aqueous phase.
Emulsion formation during extraction.[2]Add a small amount of brine or a different organic solvent to break the emulsion.
Product Purification
Problem Potential Cause(s) Suggested Solution(s)
Streaking or tailing on TLC plate The compound is acidic (e.g., oxidation to a carboxylic acid).[3]Add a small amount of acetic acid or formic acid to the developing solvent.[3]
The sample is overloaded on the TLC plate.[3]Dilute the sample before spotting it on the TLC plate.[3]
Product "oils out" during recrystallization The cooling process is too rapid.[3]Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
The chosen solvent is not ideal.[3]Try a different solvent or a solvent pair (e.g., ethanol/water, hexane/ethyl acetate).[3]
Impurities are inhibiting crystal formation.[3]Attempt to purify the crude product by column chromatography before recrystallization.[3]
Incomplete separation during column chromatography Impurities have similar polarity to the product.Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution might improve separation.[3]

Experimental Protocols

Protocol 1: O-Allylation of 3,4-Dimethoxyphenol
  • To a solution of 3,4-dimethoxyphenol (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude allyl ether.

Protocol 2: Microwave-Assisted Claisen Rearrangement

This protocol is adapted for a microwave-assisted reaction and may need optimization for specific substrates.

  • Place the crude allyl ether from Protocol 1 in a microwave-safe vessel.

  • If desired, add a Lewis acid catalyst (e.g., fused ZnCl₂). A high-boiling point solvent like N-methylpyrrolidone (NMP) can also be used.[8]

  • Subject the reaction mixture to microwave irradiation (e.g., at 200°C) for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC.[8]

  • After cooling to room temperature, pour the mixture into water.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[8]

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude rearranged product.

  • Purify the crude product by column chromatography.[8]

Protocol 3: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF).

  • Cool the DMF in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir for 1 hour at this temperature to form the Vilsmeier reagent.

  • Dissolve the rearranged product from Protocol 2 in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 60-80°C) for several hours, monitoring by TLC.[9]

  • Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: O-Allylation cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: Vilsmeier-Haack Formylation 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol Allyl_Ether 1-(Allyloxy)-3,4- dimethoxybenzene 3,4-Dimethoxyphenol->Allyl_Ether Allyl Bromide, K₂CO₃ Rearranged_Phenol 2-Allyl-4,5- dimethoxyphenol Allyl_Ether->Rearranged_Phenol Heat (Δ) or Lewis Acid Final_Product 3-Allyl-4,5-dimethoxy- benzaldehyde Rearranged_Phenol->Final_Product POCl₃, DMF Troubleshooting_Claisen Start Claisen Rearrangement Low Yield? Temp Is reaction temp. high enough? (180-250°C) Start->Temp Solvent Is a high-boiling solvent being used? Temp->Solvent Yes IncreaseTemp Increase Temperature Temp->IncreaseTemp No ChangeSolvent Switch to higher boiling solvent Solvent->ChangeSolvent No Decomposition Decomposition Observed? Solvent->Decomposition Yes LewisAcid Consider Lewis Acid Catalyst (e.g., BF₃·OEt₂) Success Improved Yield LewisAcid->Success IncreaseTemp->Success ChangeSolvent->Success Decomposition->LewisAcid Yes Decomposition->Success No Vilsmeier_Haack_Troubleshooting Start Vilsmeier-Haack Reaction Fails CheckReagents Are reagents/solvents anhydrous? Start->CheckReagents DryGlassware Use flame-dried glassware and anhydrous reagents CheckReagents->DryGlassware No CheckTemp Is temperature controlled? CheckReagents->CheckTemp Yes Success Successful Formylation DryGlassware->Success ControlTemp Use ice bath during reagent addition CheckTemp->ControlTemp No CheckWorkup Product decomposition during workup? CheckTemp->CheckWorkup Yes ControlTemp->Success GentleWorkup Perform careful, cold quenching and extraction CheckWorkup->GentleWorkup Yes CheckWorkup->Success No GentleWorkup->Success

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The search for potent antioxidant compounds is a cornerstone of research in pharmacology, food science, and cosmetics. Benzaldehyde derivatives, a class of aromatic aldehydes, have garnered significant interest due to their diverse biological activities, including their potential as antioxidants. This guide provides a comparative analysis of the antioxidant activity of various benzaldehyde derivatives, supported by experimental data, to aid researchers in the selection and development of novel antioxidant agents. The structure of these compounds, particularly the substitution pattern on the aromatic ring, plays a pivotal role in their ability to scavenge free radicals.

Structure-Activity Relationship: The Influence of Substituents

The antioxidant capacity of benzaldehyde derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring are critical determinants of their radical scavenging activity. Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. This is attributed to the ability of the hydroxyl groups to donate a hydrogen atom to a free radical, thereby neutralizing it.

For instance, dihydroxybenzaldehydes such as 2,3-dihydroxybenzaldehyde and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) are potent antioxidants. The position of these hydroxyl groups also influences their efficacy. Furthermore, the presence of electron-donating groups, such as methoxy groups, can also modulate the antioxidant activity, often by stabilizing the resulting phenoxyl radical.

Quantitative Comparison of Antioxidant Activity

To provide a clear and objective comparison, the following table summarizes the antioxidant activity of several benzaldehyde derivatives, primarily expressed as IC₅₀ values obtained from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC₅₀ value indicates a higher antioxidant potency.

Benzaldehyde DerivativeSubstitution PatternAntioxidant Activity (DPPH Assay) IC₅₀ (µM)Reference
2,3,4-Trihydroxybenzaldehyde2,3,4-(-OH)₃27.20
2,4,6-Trihydroxybenzaldehyde2,4,6-(-OH)₃>100
2,4-Dihydroxy-3-prenylbenzaldehyde2,4-(-OH)₂, 3-prenyl31.80
2,4-Dihydroxy-5-prenylbenzaldehyde2,4-(-OH)₂, 5-prenyl33.10
4-Hydroxy-3-methoxy-5-prenylbenzaldehyde4-OH, 3-OCH₃, 5-prenyl78.60
2-Hydroxy-4-methoxy-3-prenylbenzaldehyde2-OH, 4-OCH₃, 3-prenyl>100

Note: The data presented is a compilation from a study conducting a systematic evaluation under consistent experimental conditions. Direct comparison of values across different studies should be done with caution due to variations in experimental protocols.

Experimental Protocols

The following are detailed methodologies for common assays used to evaluate the antioxidant activity of benzaldehyde derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).

  • Test compounds (benzaldehyde derivatives) dissolved in a suitable solvent (e.g., methanol, ethanol).

  • Positive control (e.g., Ascorbic acid, Trolox).

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control.

  • Add a specific volume of the test sample or standard to a cuvette or a well of a microplate.

  • Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and the DPPH solution is also prepared.

  • Thoroughly mix the contents and incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

The CUPRAC assay is another robust method for determining the total antioxidant capacity of a sample.

Principle: This assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidants. The resulting Cu⁺ ions form a stable, colored chelate with a specific reagent, such as neocuproine, which can be measured spectrophotometrically.

Reagents:

  • Copper(II) chloride (CuCl₂) solution.

  • Neocuproine solution in ethanol.

  • Ammonium acetate buffer (pH 7.0).

  • Test compounds and a standard antioxidant (e.g., Trolox).

Procedure:

  • Prepare solutions of the test compounds and the standard at various concentrations.

  • In a test tube or microplate well, mix the test sample or standard with the CuCl₂, neocuproine, and ammonium acetate buffer solutions.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the resulting colored solution at approximately 450 nm.

  • The antioxidant capacity is typically expressed as Trolox equivalents (TEAC), determined from a calibration curve prepared with Trolox.

Visualizing the Antioxidant Mechanism

The following diagram illustrates a simplified workflow for assessing the antioxidant activity of benzaldehyde derivatives.

G General Workflow for Antioxidant Activity Assessment cluster_0 Sample Preparation cluster_1 Antioxidant Assay cluster_2 Data Analysis Benzaldehyde_Derivatives Benzaldehyde Derivatives Dissolution Dissolution in Solvent Benzaldehyde_Derivatives->Dissolution Serial_Dilution Serial Dilutions Dissolution->Serial_Dilution Assay_Reaction Reaction with Free Radical (e.g., DPPH) Serial_Dilution->Assay_Reaction Incubation Incubation (Dark, RT) Assay_Reaction->Incubation Absorbance_Measurement Spectrophotometric Reading Incubation->Absorbance_Measurement Calculate_Scavenging % Scavenging Calculation Absorbance_Measurement->Calculate_Scavenging Plot_Curve Concentration vs. % Scavenging Calculate_Scavenging->Plot_Curve Determine_IC50 IC50 Value Determination Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC₅₀ of benzaldehyde derivatives.

This guide provides a foundational understanding of the comparative antioxidant activity of benzaldehyde derivatives. Further research into a wider array of substituted benzaldehydes and the use of multiple antioxidant assays will provide a more comprehensive picture of their potential applications. The detailed protocols and workflow are intended to facilitate reproducible and reliable experimental design for researchers in this field.

A Researcher's Guide to Spectral Databases for Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of substituted aromatic compounds is a critical daily task. Spectral databases serve as an indispensable tool in this endeavor, providing vast collections of reference spectra against which experimental data can be compared. This guide offers a comprehensive comparison of prominent spectral databases, detailing their quantitative features, performance characteristics, and the experimental protocols for data acquisition.

Comparative Overview of Key Spectral Databases

The landscape of spectral databases includes both freely accessible and commercial options, each with distinct advantages. The choice of database often depends on the specific research needs, budgetary constraints, and the types of spectral data required. Below is a summary of key players in the field.

DatabaseAccessApprox. No. of CompoundsSpectral Data TypesKey Features
--INVALID-LINK-- Free~34,600[1]EI-MS, FT-IR, ¹H NMR, ¹³C NMR, Laser Raman, ESR[1]An integrated database with multiple spectra per compound.[2][3]
--INVALID-LINK-- Free>70,000[4]Mass spectra (>33,000), IR spectra (>16,000), UV/Vis spectra (>1600), and extensive thermochemical data.[5][6]Strong focus on mass spectrometry and thermochemical data; data is critically evaluated by NIST.[7]
--INVALID-LINK-- Free>114 millionAggregates spectral data from various sources including NIST, HMDB, and SpectraBase.[8][9]A massive public repository that links chemical information with spectral data and biological activities.[10][11]
--INVALID-LINK-- FreeSpecializedPrimarily NMR data for proteins, nucleic acids, and metabolites.A valuable resource for NMR data of biologically relevant small molecules, which can include substituted aromatics.
--INVALID-LINK-- Commercial>2.3 million spectra[12]NMR (¹H, ¹³C, etc.), Mass Spec, IR, Raman, UV-Vis.[2]The world's largest collection of curated spectra with advanced search and analysis software.[2][13]
--INVALID-LINK-- CommercialVariesSupports over 150 data formats including NMR, MS, chromatography, IR, Raman, and more.[10]A comprehensive knowledge management platform that integrates data from multiple analytical techniques.[10][14]

Performance and Data Quality Comparison

Free Databases:

  • SDBS is highly regarded for its comprehensive nature, often providing multiple types of spectra for a single compound, which is invaluable for unambiguous identification.[2][3] The data is acquired and curated by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, ensuring a good level of quality and consistency.

  • The NIST Chemistry WebBook excels in the quality of its mass spectral data, which undergoes a rigorous evaluation process.[15] This makes it a gold standard for mass spectral library searching. The search algorithms used in the associated NIST MS Search software are well-documented and have been shown to be highly effective.[16][17]

  • PubChem 's strength lies in its sheer volume and the integration of data from numerous sources.[8][9] However, the quality and completeness of the spectral data can be variable as it is an aggregator. It is crucial for researchers to consider the original source of the data within PubChem.

Commercial Databases:

  • Wiley Spectra Lab boasts the largest collection of curated reference spectra.[2][13] Wiley employs rigorous protocols for data acquisition and processing to ensure high quality.[2][13] Their databases are widely used in industrial settings where high confidence in identification is paramount. Wiley also offers "SmartSpectra" databases, which are collections of predicted spectra to expand coverage.[3]

  • ACD/Spectrus DB offers a powerful platform for managing and analyzing a wide array of analytical data.[10][14] A key advantage is its ability to handle data from virtually any instrument vendor and integrate it with chemical structures and other information.[10] This is particularly useful in research and development environments with diverse instrumentation.

Experimental Protocols for Spectral Data Acquisition

The quality of a spectral database is fundamentally dependent on the quality of the individual spectra it contains. The following are detailed methodologies for acquiring high-quality spectral data for substituted aromatic compounds, consistent with the standards of reputable databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation of organic molecules.

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified compound in 0.5-0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should ensure the analyte is fully dissolved and does not have signals that overlap with key analyte resonances.

    • Filter the solution to remove any particulate matter, which can degrade spectral quality.

    • Transfer the solution to a high-quality NMR tube (e.g., 5 mm diameter).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-5 seconds is common to allow for full relaxation of the protons. For quantitative measurements, a longer delay (5 x T₁) is necessary.

    • Number of Scans (NS): Varies from 8 to 128 depending on the sample concentration.

    • Spectral Width (SW): A range of -2 to 12 ppm is usually sufficient for most substituted aromatic compounds.

    • Referencing: The residual solvent peak is typically used as an internal reference (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the NOE.[18]

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is common for qualitative spectra. For quaternary carbons, which have long relaxation times, a longer delay may be needed.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard for organic molecules.[19]

    • Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy provide complementary information about the functional groups and molecular vibrations.

  • FT-IR Sample Preparation:

    • KBr Pellet: For solid samples, grind 1-2 mg of the compound with ~200 mg of dry KBr powder and press into a transparent pellet.[20]

    • Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a paste, which is then pressed between two KBr or NaCl plates.[8] A spectrum of Nujol should be run as a reference.

    • Thin Film: For soluble solids or liquids, a thin film can be cast onto a salt plate (e.g., KBr, NaCl) by evaporating a solution of the compound.

    • Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly on the ATR crystal. This is a rapid and popular method that requires minimal sample preparation.[20]

  • Raman Sample Preparation:

    • Samples can be solids (powders, crystals), liquids, or solutions.

    • Minimal sample preparation is often required; samples can be analyzed directly in glass vials or capillaries.[4]

  • Acquisition Parameters:

    • FT-IR: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is collected and subtracted from the sample spectrum.

    • Raman: A common setup involves a laser excitation wavelength of 532 nm or 785 nm.[4] The spectral range is typically from 3500 to 100 cm⁻¹. The laser power and exposure time should be optimized to maximize the signal without causing sample degradation.

Mass Spectrometry (MS)

Mass spectrometry , particularly when coupled with Gas Chromatography (GC/MS), is a powerful technique for the identification of volatile and semi-volatile substituted aromatic compounds.

  • Sample Preparation:

    • Samples for GC/MS must be volatile and thermally stable.

    • Solutions are typically prepared in a volatile solvent (e.g., dichloromethane, hexane) at a concentration of about 1 mg/mL.

  • GC/MS Acquisition Parameters:

    • GC Column: A nonpolar or medium-polarity column (e.g., DB-5ms) is commonly used for aromatic compounds.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 280-300 °C) to elute compounds with a range of boiling points.[21]

    • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns for library matching.[22]

    • Mass Range: A scan range of m/z 40-550 is common for general screening of organic compounds.

    • Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum of each eluting compound.

Visualization of Workflows and Relationships

To better illustrate the processes involved in utilizing spectral databases, the following diagrams, created using the DOT language, depict key workflows and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_database_search Database Search & Identification PurifiedCompound Purified Aromatic Compound PreparedSample Prepared Sample (Solution, Pellet, etc.) PurifiedCompound->PreparedSample NMR NMR Spectrometer PreparedSample->NMR MS Mass Spectrometer PreparedSample->MS IR_Raman IR/Raman Spectrometer PreparedSample->IR_Raman ProcessedSpectrum Processed Spectrum NMR->ProcessedSpectrum MS->ProcessedSpectrum IR_Raman->ProcessedSpectrum SpectralDatabase Spectral Database ProcessedSpectrum->SpectralDatabase HitList Hit List SpectralDatabase->HitList Identification Compound Identification HitList->Identification

Caption: Experimental workflow for compound identification using spectral databases.

logical_relationships cluster_structure Structural Information Compound Substituted Aromatic Compound Connectivity Connectivity (¹H, ¹³C NMR) Compound->Connectivity MolecularWeight Molecular Weight (MS) Compound->MolecularWeight FunctionalGroups Functional Groups (IR, Raman) Compound->FunctionalGroups Connectivity->FunctionalGroups MolecularWeight->Connectivity

Caption: Logical relationships between spectral techniques and structural information.

References

A Comparative Guide to the Cytotoxicity of 3-Allyl-4,5-dimethoxy-benzaldehyde and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of 3-Allyl-4,5-dimethoxy-benzaldehyde and its structurally similar analogs. Due to the limited availability of direct experimental data for this compound in current scientific literature, this comparison is primarily based on the well-documented cytotoxic activities of its close structural relatives. This guide aims to offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery by presenting available data, outlining experimental methodologies, and visualizing relevant biological pathways.

Introduction to Benzaldehyde Derivatives in Cytotoxicity Research

Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways within cancer cells. The specific substitutions on the benzaldehyde ring play a crucial role in determining the compound's biological efficacy and mechanism of action.

Comparative Cytotoxicity Data

CompoundStructureCell LineIC50 (µM)Reference
Eugenol Derivative 17 Eugenol with a morpholine-bearing 1,3,4-oxadiazole-Mannich base modificationMCF-7 (Breast)1.71[1]
SKOV3 (Ovarian)1.84[1]
PC-3 (Prostate)1.1[1]
Eugenol Derivative 9 Eugenol with a fluoro-substituted thioacetamide groupMCF-7 (Breast)2.09-3.36[1]
SKOV3 (Ovarian)2.09-3.36[1]
PC-3 (Prostate)2.09-3.36[1]
4-Allyl-2-methoxyphenyl propionate Ester derivative of EugenolMCF-7 (Breast)0.400 µg/mL[2]
4-Allyl-2-methoxyphenyl butanoate Ester derivative of EugenolMCF-7 (Breast)5.73 µg/mL[2]
4-Allyl-2-methoxyphenyl isobutanoate Ester derivative of EugenolMCF-7 (Breast)1.29 µg/mL[2]
Vanillin 4-hydroxy-3-methoxybenzaldehydeHeLa (Cervical)Induces G0/G1 arrest at ~1315 µM and G2/M arrest at ~6573 µM[3]
B16F10 (Melanoma)Dose-dependent reduction in viability at 2 and 5 µg/mL[4]

Note: The cytotoxicity of vanillin is generally observed at higher concentrations.

Experimental Protocols

The cytotoxicity data presented in this guide are primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflow

Benzaldehyde derivatives have been shown to exert their cytotoxic effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB signaling pathway by benzaldehyde derivatives.

The following diagram illustrates the general workflow of an in vitro cytotoxicity experiment, from cell culture to data analysis.

G General Workflow for In Vitro Cytotoxicity Assay Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 3. Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay (e.g., MTT Assay) Incubation->Assay Measurement 6. Data Acquisition (e.g., Absorbance Reading) Assay->Measurement Analysis 7. Data Analysis (IC50 Determination) Measurement->Analysis

A generalized workflow for conducting an in vitro cytotoxicity assay.

Discussion and Future Directions

The presented data on structurally related compounds suggest that this compound likely possesses cytotoxic properties. The presence of the allyl and methoxy groups are common features in many bioactive benzaldehyde derivatives. However, the precise positioning of these functional groups is known to significantly influence the cytotoxic potency and mechanism of action.

Future research should focus on the direct evaluation of this compound's cytotoxicity against a panel of cancer cell lines. Further investigations into its effects on key signaling pathways, such as NF-κB, and its potential to induce apoptosis are warranted to elucidate its mechanism of action and to assess its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a series of related analogs, would also be invaluable in optimizing the cytotoxic profile of this class of compounds.

References

A Comparative Guide to Analytical Methods for the Quality Control of Synthetic Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quality control of synthetic benzaldehyde. Ensuring the purity and quality of benzaldehyde is critical in the pharmaceutical industry, where it is a common precursor and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document details and compares the performance of various analytical techniques, supported by experimental data, to assist in the selection of the most appropriate method for specific quality control needs.

Introduction to Benzaldehyde Quality Control

Synthetic benzaldehyde can contain various impurities stemming from the manufacturing process or degradation. Common impurities include benzyl alcohol, benzoic acid, and toluene.[1] The presence of these impurities can affect the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential for the accurate quantification of benzaldehyde and the detection of any impurities.

Chromatographic Methods: The Gold Standard

Chromatographic techniques are central to the quality control of synthetic benzaldehyde due to their high resolution and sensitivity, allowing for the separation and quantification of the main component and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quality control of benzaldehyde.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given that benzaldehyde and its common impurities are volatile, GC, particularly with a Flame Ionization Detector (GC-FID), is a highly effective and sensitive method for quality control.[1]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the primary analytical methods used for the quality control of synthetic benzaldehyde.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)UV-Vis SpectrophotometryTitrimetry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorbance of UV-Visible light by the analyte.[3]Quantitative chemical reaction (e.g., oximation) with the aldehyde functional group.
Applicability Suitable for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.[2]Primarily for quantitative analysis of the main component in simple matrices.Assay of the total aldehyde content.
Selectivity Good to ExcellentExcellentLow to ModerateLow (reacts with other aldehydes and ketones)
Sensitivity High (ng to µg/mL range)Very High (pg to ng/mL range)ModerateLow
Limit of Detection (LOD) ~0.07 µg/mL[4]~0.2 - 0.3 µg/L[5]Analyte-dependent, generally in the µg/mL range.Not typically used for trace analysis.
Limit of Quantification (LOQ) ~0.21 µg/mL[4]~0.4 µg/mL[4]Analyte-dependent, generally in the µg/mL range.Not typically used for trace analysis.
Precision (%RSD) < 2%[6]< 3%[1]VariableVariable
Linearity (r²) > 0.999[6]> 0.999[5]Typically > 0.99Not applicable
Common Impurities Detected Benzoic acid, benzyl alcohol, non-volatile process impurities.Toluene, benzyl alcohol, other volatile organic impurities.[1]Not suitable for impurity profiling.Not suitable for impurity profiling.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is a robust and straightforward approach for the routine quantification of benzaldehyde and its common non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[6]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of water, acetonitrile, and glacial acetic acid (e.g., 760:240:5, v/v/v). The mobile phase should be degassed before use.[6]

  • Flow Rate: 1.0 - 2.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (or controlled at 25 °C for improved reproducibility).[6]

  • Sample Preparation: Accurately weigh and dissolve the synthetic benzaldehyde sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly suitable for the analysis of volatile compounds like benzaldehyde and offers excellent sensitivity for detecting volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Column: A capillary GC column suitable for aromatic compounds (e.g., a 30m x 0.32mm i.d. column with a 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane stationary phase).[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[1]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 3 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Sample Preparation: Dissolve the synthetic benzaldehyde sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a known concentration.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the quality control of synthetic benzaldehyde using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Sample Synthetic Benzaldehyde Sample Weighing Accurate Weighing Sample->Weighing Dissolving Dissolution in Mobile Phase Weighing->Dissolving Filtering 0.45 µm Filtration Dissolving->Filtering HPLC HPLC System (C18 Column) Filtering->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification Report Purity & Impurity Profile Report Quantification->Report

Figure 1. Experimental workflow for HPLC purity assessment.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing & Analysis cluster_report_gc Final Report Sample_GC Synthetic Benzaldehyde Sample Dissolve_GC Dissolution in Volatile Solvent Sample_GC->Dissolve_GC GC_System GC System (Capillary Column) Dissolve_GC->GC_System FID_Detection FID Detection GC_System->FID_Detection Chromatogram_GC Obtain Chromatogram FID_Detection->Chromatogram_GC Peak_Analysis Peak Identification & Integration Chromatogram_GC->Peak_Analysis Quantify_GC Quantification of Benzaldehyde & Impurities Peak_Analysis->Quantify_GC Final_Report Generate Quality Control Report Quantify_GC->Final_Report

Figure 2. General workflow for GC-FID analysis of benzaldehyde.

Conclusion

The choice between HPLC and GC for the quality control of synthetic benzaldehyde depends on the specific requirements of the analysis. HPLC is a robust and versatile method, particularly well-suited for the simultaneous analysis of benzaldehyde and its non-volatile impurities like benzoic acid. GC, on the other hand, offers superior sensitivity for volatile impurities such as toluene and benzyl alcohol. For comprehensive quality control, a combination of both techniques may be optimal. UV-Vis spectrophotometry and titrimetry can serve as rapid, cost-effective methods for assaying the bulk purity of benzaldehyde, but they lack the specificity required for impurity profiling. The detailed protocols and comparative data presented in this guide provide a solid foundation for selecting and implementing the most appropriate analytical strategy for ensuring the quality of synthetic benzaldehyde in a pharmaceutical setting.

References

side-by-side comparison of the physicochemical properties of benzaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the key physicochemical properties of benzaldehyde and its various isomers. Understanding these properties is crucial for applications in chemical synthesis, drug design, and materials science, as the position of substituents on the benzene ring significantly influences the molecule's behavior. This document summarizes quantitative data, outlines experimental protocols for property determination, and provides visual representations of key concepts and workflows.

Physicochemical Properties of Benzaldehyde and Its Isomers

The following table summarizes the fundamental physicochemical properties of benzaldehyde and its hydroxy, methyl (tolualdehyde), and nitro-substituted isomers. These properties are critical in determining the reactivity, solubility, and potential applications of these compounds.

CompoundIsomer PositionMelting Point (°C)Boiling Point (°C)Density (g/cm³)Water SolubilitypKa
Benzaldehyde--26[1][2][3]179[2][3]1.044[1]Slightly soluble[3][4][5]-
o-Hydroxybenzaldehydeortho-71971.1461.7 g/100 mL (20 °C)8.36
m-Hydroxybenzaldehydemeta-106[6]240[6]1.118 (130 °C)[6]Soluble8.98 (25 °C)[6]
p-Hydroxybenzaldehydepara-116[7]310-311[7]1.129 (130 °C)[7][8]1.38 g/100 mL (30.5 °C)[8]7.61 (25 °C)[7][9]
o-Tolualdehydeortho--35195-1961.019Low solubility-
m-Tolualdehydemeta--231991.019Low solubility[10]-
p-Tolualdehydepara--6204-2051.0191.47 g/L[10]-
o-Nitrobenzaldehydeortho-43-442701.285Slightly soluble-
m-Nitrobenzaldehydemeta-582751.285Slightly soluble-
p-Nitrobenzaldehydepara-1062801.285Insoluble-

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[11]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[12]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of the compound (must be dry and finely powdered)[13][14]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube.[13] The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[13]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[12][13] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[12]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[15][16]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or a water bath on a hotplate)[15][17][18]

  • Rubber band or thread to attach the test tube to the thermometer[15]

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in the small test tube. The capillary tube is then placed inside the test tube with its open end submerged in the liquid.[15][17]

  • Apparatus Setup: The test tube assembly is attached to a thermometer.[15] The setup is then immersed in a heating bath (e.g., Thiele tube).[15][18]

  • Heating: The heating bath is gently and continuously heated.[18] As the temperature rises, a stream of bubbles will emerge from the capillary tube.[17][18]

  • Observation: The heat is removed once a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[15][17]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes and a test tube rack

  • Graduated cylinder or pipette

  • Balance

  • Spatula

  • Stopper for the test tube

  • Thermometer

  • Solvent (e.g., distilled water) and solute

Procedure:

  • Solvent Measurement: A known volume of the solvent (e.g., 10 mL of distilled water) is measured and placed into a test tube.[19] The temperature of the solvent is recorded.[19]

  • Solute Addition: A small, pre-weighed amount of the solute is added to the test tube.[19]

  • Dissolution: The test tube is stoppered and shaken vigorously to dissolve the solute.[19][20] Care should be taken not to heat the test tube with one's hands, as temperature can affect solubility.[19]

  • Saturation Point: Steps 2 and 3 are repeated until a small amount of the solute no longer dissolves, indicating that the solution is saturated.

  • Calculation: The total mass of the dissolved solute is determined by subtracting the mass of the remaining undissolved solid from the initial total mass of the solute added.[19] The solubility is then expressed as the mass of solute per volume or mass of solvent at a specific temperature.

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution.

Apparatus:

  • pH meter with an electrode

  • Burette

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)[21]

  • Solution of the compound of interest at a known concentration

Procedure:

  • Apparatus Calibration: The pH meter is calibrated using standard buffer solutions.[21]

  • Sample Preparation: A known volume and concentration of the acidic compound are placed in a beaker with a magnetic stir bar.[21]

  • Titration: The solution is titrated with a standardized strong base, added in small, known increments from the burette.[21] After each addition, the solution is stirred, and the pH is recorded.

  • Data Collection: The pH is recorded against the volume of titrant added, continuing well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[22]

Visualizations

The following diagrams illustrate key relationships and experimental workflows relevant to the study of benzaldehyde isomers.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start sample_prep Prepare Dry, Powdered Sample start->sample_prep load_capillary Load Capillary Tube (2-3 mm) sample_prep->load_capillary place_in_apparatus Place in Melting Point Apparatus load_capillary->place_in_apparatus rapid_heat Rapidly Heat to ~15°C Below Expected MP place_in_apparatus->rapid_heat slow_heat Heat Slowly (1-2°C/min) rapid_heat->slow_heat observe_melting Observe and Record Melting Range slow_heat->observe_melting end End observe_melting->end

Caption: Experimental workflow for melting point determination.

pka_influence cluster_substituent Substituent Position on Phenolic Proton Acidity cluster_pka Resulting pKa (Acidity) ortho ortho-Hydroxybenzaldehyde (Intramolecular H-bonding stabilizes phenoxide) pka_ortho pKa ≈ 8.36 (More Acidic) ortho->pka_ortho meta meta-Hydroxybenzaldehyde (Inductive effect of -CHO group) pka_meta pKa ≈ 8.98 (Least Acidic) meta->pka_meta para para-Hydroxybenzaldehyde (Resonance and inductive effects stabilize phenoxide) pka_para pKa ≈ 7.61 (Most Acidic) para->pka_para

Caption: Influence of substituent position on the pKa of hydroxybenzaldehyde isomers.

References

A Researcher's Guide to Cross-Validation of Biological Assays for Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common biological assays for evaluating the activity of aromatic aldehydes. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in assay selection and data interpretation.

Aromatic aldehydes are a diverse class of compounds with significant applications in the fragrance, food, and pharmaceutical industries.[1] Their biological activities are of great interest, ranging from antioxidant and anti-inflammatory effects to potential cytotoxicity and skin sensitization.[1][2][3] Accurate and reproducible assessment of these activities is crucial for both safety and efficacy evaluation. This guide focuses on the cross-validation of results from various biological assays used to characterize aromatic aldehydes.

Comparative Analysis of Biological Assays

The selection of an appropriate biological assay depends on the specific endpoint of interest. This section compares common assays for cytotoxicity, antioxidant activity, and skin sensitization potential of aromatic aldehydes, presenting quantitative data where available from published studies.

Cytotoxicity Assays

Cytotoxicity is a critical parameter in the safety assessment of any compound. A variety of assays are available to measure cell viability and death following exposure to aromatic aldehydes.

Table 1: Comparison of Cytotoxicity Assays for Benzaldehyde

Assay TypeCell LineEndpoint MeasuredBenzaldehyde ConcentrationResultReference
Lactate Dehydrogenase (LDH) AssayHuman LymphocytesCell membrane integrity10, 25, 50 µg/mLIncreased cytotoxicity with increasing concentration[3]
WST-1 AssayHuman LymphocytesCell proliferation10, 25, 50 µg/mLDecreased cell number at 6 and 24 hours[3]
TUNEL AssayHuman LymphocytesDNA fragmentation (apoptosis)10, 25, 50 µg/mLSignificant DNA damage at all concentrations[3]
Total Macromolecular Content (TMC)Rat HTC Hepatoma CellsTotal protein and nucleic acidNot specifiedGenerally stronger cytotoxicity in HTC cells compared to Hepa 1c1c7[4][5]
Colony Forming (CF) AbilityRat HTC Hepatoma CellsCell proliferationNot specifiedBenzaldehyde was highly toxic to HTC cells[4][5]
Antioxidant Activity Assays

Aromatic aldehydes, particularly those with phenolic hydroxyl groups, can exhibit significant antioxidant activity. Various assays based on different mechanisms are used to quantify this potential.

Table 2: Comparison of Antioxidant Activity Assays for Aromatic Aldehydes

AssayPrincipleAromatic Aldehydes TestedKey FindingsReference
DPPH Radical Scavenging AssayHydrogen Atom Transfer (HAT)HydroxybenzaldehydesActivity is structure-dependent; syringaldehyde shows high activity.[6][6][7]
ABTS Radical Scavenging AssaySingle Electron Transfer (SET)HydroxybenzaldehydesSyringaldehyde demonstrates notable scavenging activity.[6][6][8]
Thiobarbituric Acid Reactive Substances (TBARS) AssayInhibition of lipid peroxidationGeneral method for aldehydesMeasures malondialdehyde (MDA) as a biomarker of oxidative stress.[9][7][9]
Crocin Bleaching AssayPeroxyl radical scavengingSyringaldehyde, vanillin, protocatechuic aldehydeSyringaldehyde possesses exceptionally high antioxidant activity.[6][6]
Skin Sensitization Chemoassays

The potential for aromatic aldehydes to act as skin sensitizers is a key toxicological endpoint. Chemoassays that measure the reactivity of these compounds with model nucleophiles can provide insights into their sensitizing potential.

Table 3: Reactivity of Aromatic Aldehydes in an Amino Chemoassay

Aromatic AldehydeSecond-Order Rate Constant for Adduct Formation (k₁) (L·mol⁻¹·min⁻¹)Equilibrium Constant (K) (L·mol⁻¹)Skin Sensitization PotentialReference
Benzaldehyde(Not specified)(Not specified)Nonsensitizer (LLNA)[10]
Vanillin(Not specified)(Not specified)Nonsensitizer (LLNA)[10]
Ethyl Vanillin(Not specified)(Not specified)Nonsensitizer (LLNA)[10]
2-Bromo-5-hydroxy benzaldehyde(Not specified)(Not specified)Moderate/Strong Sensitizer[10]
Atranol≤ 2.85≤ 333Strong Sensitizer[10]
Chloratranol≤ 2.85≤ 333Strong Sensitizer[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. The following are outlines of protocols for key assays mentioned in this guide.

WST-1 Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Culture: Culture human lymphocytes in appropriate media and conditions.

  • Treatment: Seed cells in a 96-well plate and treat with various concentrations of the aromatic aldehyde (e.g., benzaldehyde at 10, 25, and 50 µg/mL) and a control.[3]

  • Incubation: Incubate the cells for specific time points (e.g., 6 and 24 hours).[3]

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for a further 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.

  • Sample Preparation: Prepare different concentrations of the aromatic aldehyde test compounds.

  • Reaction: Mix the DPPH solution with the test sample.

  • Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

  • Measurement: Measure the decrease in absorbance at a characteristic wavelength (around 517 nm). The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Amino Chemoassay for Skin Sensitization

This assay profiles the reactivity of aldehydes towards an amino group, mimicking the reaction with skin proteins.

  • Model Nucleophile: Use a model amino-containing compound such as glycine-para-nitroanilide (Gly-pNA).[10]

  • Reaction Mixture: Prepare a reaction mixture containing the aromatic aldehyde and Gly-pNA in a suitable buffer (e.g., phosphate buffer with an organic cosolvent like acetonitrile).[11]

  • Kinetic Measurement: Monitor the loss of the free amino group (Gly-pNA) over time using a suitable analytical technique, such as HPLC with UV detection.[10]

  • Data Analysis: Calculate the second-order rate constant (k₁) for adduct formation and the equilibrium constant (K) to quantify the reactivity and stability of the formed adducts.[10]

Visualizing Pathways and Workflows

Understanding the underlying mechanisms of action and experimental procedures is facilitated by visual diagrams.

Schiff_Base_Formation Aromatic_Aldehyde Aromatic Aldehyde (Electrophile) Hemiaminal Hemiaminal (Intermediate) Aromatic_Aldehyde->Hemiaminal Nucleophilic Attack Protein_Amino_Group Protein Amino Group (Nucleophile) Protein_Amino_Group->Hemiaminal Schiff_Base Schiff Base (Imine Adduct) Hemiaminal->Schiff_Base Dehydration Water H₂O Hemiaminal->Water Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Prepare Radical Solution (e.g., DPPH, ABTS) Mix Mix Radical Solution and Aldehyde Sample Reagent->Mix Sample Prepare Aromatic Aldehyde Solutions Sample->Mix Incubate Incubate for a Defined Time Mix->Incubate Measure Measure Absorbance Change Incubate->Measure Calculate Calculate Scavenging Activity (%) Measure->Calculate Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in Microplate Treat_Cells Add Aromatic Aldehyde at Various Concentrations Seed_Cells->Treat_Cells Incubate_Cells Incubate for Defined Period Treat_Cells->Incubate_Cells Add_Reagent Add Assay Reagent (e.g., WST-1, LDH substrate) Incubate_Cells->Add_Reagent Measure_Signal Measure Signal (Absorbance, Fluorescence) Add_Reagent->Measure_Signal Determine_Viability Determine Cell Viability or Cytotoxicity Measure_Signal->Determine_Viability

References

A Comparative Study of the Reaction Kinetics of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of substituted benzaldehydes in various organic reactions, supported by experimental data. Understanding the influence of substituents on the aromatic ring is critical for optimizing reaction conditions, elucidating mechanisms, and for the rational design of molecules in medicinal chemistry and materials science.

The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) increase this electrophilicity by pulling electron density away from the carbonyl group, making it a more favorable target for nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity by pushing electron density towards the carbonyl carbon.[1] This principle underlies the reactivity trends observed across a variety of reactions. Generally, aromatic aldehydes are less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl group.[1]

Substituent Effects on Reaction Rates: A Quantitative Comparison

The effect of substituents on the reaction rates of benzaldehydes can be quantified and is often correlated using the Hammett equation, which relates the rate constant (k) of a substituted benzaldehyde to that of the unsubstituted benzaldehyde (k₀) through substituent constants (σ) and a reaction constant (ρ).[2][3]

log(k/k₀) = σρ

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[3]

Nucleophilic Addition Reactions

In nucleophilic addition reactions, the rate is generally accelerated by electron-withdrawing substituents and retarded by electron-donating substituents.[1] This is due to the fact that EWGs enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

Table 1: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes

Substituent (Position)Relative Rate Constant (k/k₀)
p-NO₂14.7
m-NO₂10.5
p-Cl2.75
H1.00
p-CH₃0.45
p-OCH₃Not specified, but expected to be < 0.45

Data sourced from a comparative guide on benzaldehyde reactivity.[1]

The data clearly shows that electron-withdrawing groups like nitro and chloro substituents significantly increase the reaction rate in the Wittig reaction compared to unsubstituted benzaldehyde.[1] Conversely, electron-donating groups such as methyl and methoxy groups decrease the reaction rate.[1]

Similar trends are observed in other nucleophilic addition reactions:

  • Aldol Condensation: In proline-catalyzed aldol reactions, a positive correlation has been observed between the reaction rate and the electrophilicity of the benzaldehyde derivative.[1][4] Electron-poor benzaldehydes with withdrawing substituents exhibit increased reactivity.[1][4]

  • Knoevenagel Condensation: Electron-withdrawing groups on the benzaldehyde ring enhance its reactivity in the Knoevenagel condensation by increasing the electrophilicity of the carbonyl carbon.[1][5]

  • Cannizzaro Reaction: This base-induced reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, electron-withdrawing groups on the benzaldehyde ring are expected to facilitate this initial attack and increase the reaction rate.[1]

Oxidation Reactions

The effect of substituents on the rate of oxidation of substituted benzaldehydes can vary depending on the specific oxidizing agent and reaction mechanism.

Table 2: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes with Benzyltrimethylammonium Chlorobromate (BTMACB)

Substituent (Position)Relative Rate Constant (k/k₀)
p-OCH₃6.31
p-CH₃2.51
p-NO₂1.62
m-NO₂1.35
H1.00
p-Cl0.55

Data sourced from a comparative guide on benzaldehyde reactivity.[1]

Interestingly, in the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, with the effect being more pronounced for electron-donating groups.[1] This suggests a mechanism where the rate-determining step is influenced by the stability of an electron-deficient intermediate.[1]

In contrast, the oxidation of substituted benzaldehydes by chromic acid shows a different trend, where electron-withdrawing substituents increase the rate. The order of reactivity is reported as p-NO₂ > m-NO₂ > m-Cl > H > p-CH₃ > p-OCH₃.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of benzaldehyde reaction kinetics.

Kinetic Measurement via UV-Vis Spectrophotometry

This protocol is a general method for monitoring the progress of a reaction involving substituted benzaldehydes by observing changes in the UV-Vis spectrum.

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted benzaldehyde of known concentration in a suitable solvent (e.g., anhydrous acetonitrile, dichloromethane).

    • Prepare a stock solution of the other reactant (e.g., nucleophile, oxidizing agent) of known concentration in the same solvent.

    • For reactions studied under pseudo-first-order conditions, the concentration of one reactant (usually the benzaldehyde) is kept in large excess over the other.[1]

  • Kinetic Run:

    • Thermostat the reactant solutions to the desired reaction temperature in a water bath.

    • Initiate the reaction by mixing the reactant solutions in a thermostated cuvette.

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

  • Data Acquisition:

    • Monitor the reaction progress by recording the absorbance at a specific wavelength corresponding to the formation of a product or the consumption of a reactant over time. The wavelength should be chosen where there is a significant difference in absorbance between the reactants and products.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order integrated rate law.

    • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant that was in excess.[1]

General Protocol for a Wittig Reaction

This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.[1]

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in an anhydrous solvent (e.g., THF, diethyl ether).

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to the suspension. The formation of the characteristic ylide color (often orange or deep red) indicates a successful reaction.[1]

  • Reaction with Aldehyde:

    • Dissolve the substituted benzaldehyde in the same anhydrous solvent.

    • Add the benzaldehyde solution to the ylide solution.

    • Stir the reaction mixture for a period ranging from 30 minutes to several hours.

  • Monitoring and Workup:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative study of substituted benzaldehyde reaction kinetics.

Substituent_Effects cluster_substituents Substituent Type cluster_carbonyl Benzaldehyde Carbonyl Group cluster_reactivity Reactivity towards Nucleophiles EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -Cl) Carbonyl Carbonyl Carbon (δ+) EWG->Carbonyl Increases Electrophilicity (δ+) EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) EDG->Carbonyl Decreases Electrophilicity (δ+) Increased Increased Reactivity (Faster Reaction Rate) Carbonyl->Increased More susceptible to nucleophilic attack Decreased Decreased Reactivity (Slower Reaction Rate) Carbonyl->Decreased Less susceptible to nucleophilic attack

Caption: Influence of substituents on benzaldehyde reactivity.

Kinetic_Analysis_Workflow A Prepare Reactant Solutions (Substituted Benzaldehyde & Reagent) B Thermostat Solutions A->B C Mix Reactants in Cuvette B->C D Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) C->D E Plot Data (e.g., ln(Abs) vs. Time) D->E F Calculate Pseudo-First-Order Rate Constant (k_obs) E->F G Calculate Second-Order Rate Constant (k2) F->G

Caption: Workflow for UV-Vis kinetic analysis.

Logical_Relationship Start Reaction of Substituted Benzaldehyde Substituent Nature of Substituent? Start->Substituent EWG Electron-Withdrawing Group Substituent->EWG EWG EDG Electron-Donating Group Substituent->EDG EDG Rate_Increase Increased Reaction Rate (for Nucleophilic Addition) EWG->Rate_Increase Rate_Decrease Decreased Reaction Rate (for Nucleophilic Addition) EDG->Rate_Decrease

Caption: Logical flow of substituent effects in nucleophilic additions.

References

Establishing the Purity of 3-Allyl-4,5-dimethoxy-benzaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3-Allyl-4,5-dimethoxy-benzaldehyde is critical for ensuring the reliability and reproducibility of synthetic processes and the quality of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and a visual workflow are presented to assist in selecting the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for determining the purity of non-volatile organic compounds such as this compound.[1] Its high resolution and sensitivity make it ideal for separating the main compound from closely related process impurities.

Potential Impurities

While a specific impurity profile for this compound is not extensively documented in publicly available literature, potential impurities can be inferred from common synthetic routes for similar benzaldehyde derivatives. These may include unreacted starting materials, byproducts from side reactions, or degradation products. For the purpose of this guide, we will consider the following hypothetical impurities:

  • Impurity A: 4,5-Dimethoxybenzaldehyde (potential starting material)

  • Impurity B: 3-Allyl-4,5-dimethoxybenzoic acid (oxidation product)

  • Impurity C: An isomeric byproduct

Quantitative Data Summary

The following table summarizes representative data from a hypothetical RP-HPLC analysis of a this compound sample. This data is for illustrative purposes to demonstrate the comparative performance of the technique.

CompoundRetention Time (min)Peak Area% Area
Impurity B4.2250000.8
Impurity A6.8450001.5
This compound 9.5 2910000 97.0
Impurity C11.2600002.0

Experimental Protocol: Reversed-Phase HPLC

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

    • 0-15 min: 40% to 80% ACN

    • 15-20 min: 80% ACN

    • 20-25 min: 80% to 40% ACN

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Experimental workflow for HPLC purity assessment.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can provide complementary or alternative information for purity assessment.[3]

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase followed by detection.[4]High resolution for volatile impurities, can be coupled with mass spectrometry (GC-MS) for identification.[1]Not suitable for non-volatile compounds, potential for thermal degradation of the analyte.[5]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[5]Provides structural information, is a primary analytical method (no need for a reference standard of the analyte), non-destructive.[5]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[5]
Titration A chemical reaction with a reagent of known concentration to determine the amount of the analyte.[6]Cost-effective, does not require sophisticated instrumentation.Less specific than chromatographic methods, may not detect non-reactive impurities.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.[6]Provides information about the presence of functional group impurities.Not quantitative, less sensitive to small amounts of impurities.

Detailed Protocols for Alternative Methods

Gas Chromatography (GC)

This protocol is a general guideline and would require optimization for this compound.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).[5]

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard to calculate the purity.

Conclusion

For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities.[1] However, for orthogonal confirmation of purity or for the identification of volatile impurities, GC-MS and qNMR present powerful alternatives.[1][5] The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Allyl-4,5-dimethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Allyl-4,5-dimethoxy-benzaldehyde are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures, drawing on safety data for structurally analogous compounds to establish best practices.

Hazard Profile and Safety Recommendations

Summary of Hazards for Structurally Similar Compounds:

Hazard StatementClassificationApplicable to Compounds
Harmful if swallowedAcute toxicity, Oral (Category 4)3,4-dimethoxybenzaldehyde, 2,5-dimethoxybenzaldehyde
Causes skin irritationSkin irritation (Category 2)3,4-dimethoxybenzaldehyde, 2,5-dimethoxybenzaldehyde
Causes serious eye irritationEye irritation (Category 2)2,5-dimethoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde
May cause respiratory irritationSpecific target organ toxicity (single exposure)2,5-dimethoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde

This data is based on safety information for structurally related compounds and should be used as a guideline for handling this compound.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound and its containers is to treat them as hazardous waste.[2][3][4] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Experimental Workflow for Waste Disposal:

  • Segregation: At the point of generation, carefully separate waste containing this compound from other laboratory waste streams. This includes unused product, reaction byproducts, and contaminated materials such as gloves, pipette tips, and weighing papers.

  • Waste Collection:

    • Solid Waste: Collect in a designated, robust, and sealable container clearly labeled for solid hazardous waste.

    • Liquid Waste: Use a dedicated, leak-proof, and sealed container for all liquid residues.

  • Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.

  • Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2][5] Never dispose of this chemical down the drain or in regular trash.[2][5]

Disposal Decision Workflow

G start Begin Waste Disposal assess_waste Assess Waste Type start->assess_waste is_contaminated Material Contaminated with This compound? assess_waste->is_contaminated non_hazardous Dispose as Non-Hazardous General Lab Waste is_contaminated->non_hazardous No liquid_or_solid Liquid or Solid Waste? is_contaminated->liquid_or_solid Yes liquid_waste Collect in Sealed, Labeled Liquid Hazardous Waste Container liquid_or_solid->liquid_waste Liquid solid_waste Collect in Sealed, Labeled Solid Hazardous Waste Container liquid_or_solid->solid_waste Solid store_waste Store in Designated Satellite Accumulation Area liquid_waste->store_waste solid_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Allyl-4,5-dimethoxy-benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Allyl-4,5-dimethoxy-benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.